4-Amino-N-methylphthalimide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-methylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEBUNSLFRQSEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352452 | |
| Record name | 4-Amino-N-methylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307-00-8 | |
| Record name | 4-Amino-N-methylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino-2-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-N-methylphthalimide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 4-Amino-N-methylphthalimide (4AMP). This compound is a significant intermediate in organic synthesis and has garnered attention for its solvatochromic properties and potential therapeutic applications.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing a quantitative look at its characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 g/mol | [2][3] |
| Melting Point | 246-248 °C | [1][3][4] |
| Boiling Point | 368.3 °C (Predicted) | [1][4] |
| Density | 1.411 g/cm³ (Predicted) | [1][4] |
| pKa | -0.27 (Predicted) | [1][4] |
| Flash Point | 176.566 °C | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| Appearance | White crystalline solid | [1] |
| Storage Conditions | Keep in a dark place, sealed in a dry environment at room temperature. | [1][4] |
Structural Information
The structural identity of this compound is well-defined by various chemical identifiers and notations. These are crucial for accurate database searching and computational modeling.
| Identifier | Value | Source(s) |
| CAS Number | 2307-00-8 | [2][3] |
| SMILES String | CN1C(=O)c2ccc(N)cc2C1=O | |
| InChI | 1S/C9H8N2O2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,10H2,1H3 | |
| InChI Key | KMEBUNSLFRQSEM-UHFFFAOYSA-N |
Spectroscopic and Structural Analysis
The molecular structure of this compound has been investigated using various spectroscopic techniques and computational methods.[6]
-
FT-IR and FT-Raman: Experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra have been shown to correlate well with theoretical vibrational frequencies calculated using density functional theory (DFT).[6] Key vibrational modes include those associated with the amino and methyl groups, such as NH₂ rocking and CH₃ stretching and bending.[6]
-
UV-Vis Spectroscopy: The ultraviolet-visible spectra of this compound have been studied, with analyses indicating π→π* transitions within the molecule.[7]
-
X-ray Diffraction (XRD): Structural parameters obtained from experimental powder XRD and reported single-crystal XRD show excellent agreement with geometries optimized using DFT methods.[6] The addition of the amino and N-methyl substituents does not significantly distort the core phthalimide ring structure.[6]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from phthalic anhydride.
-
Formation of N-methylphthalimide: Phthalic anhydride is reacted with aqueous methylamine.[10] Optimal conditions for this reaction have been reported as a 1:2 molar ratio of phthalic anhydride to methylamine, a reaction temperature of 150°C, and a reaction time of 4 hours, resulting in a yield of 85.5%.[10]
-
Nitration and Reduction: The resulting N-methylphthalimide is then nitrated using a mixture of sulfuric and nitric acids to produce 4-nitro-N-methylphthalimide.[11] This intermediate is subsequently reduced to afford the final product, this compound.
Characterization Techniques
The identity and purity of synthesized this compound are typically confirmed using a suite of analytical methods:
-
Gas Chromatography/Mass Spectrometry (GC/MS): To determine the molecular weight and fragmentation pattern.[8]
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the arrangement of protons and carbons.[8]
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Logical relationships of this compound.
Applications and Relevance in Drug Development
This compound serves as a valuable building block in various fields:
-
Chemical Research: It is utilized as a research compound for studying its solvatochromic properties and charge-transfer transients.[4]
-
Analytical Chemistry: Its fluorescent nature makes it suitable as a probe for detecting and analyzing different substances.[4]
-
Pharmaceutical Industry: It is an important intermediate in the synthesis of pharmaceutical compounds.[4] Specifically, it has been investigated for its potential as an anti-breast cancer agent, showing potent activity against cell lines such as MCF-7 and MDA-MB-231.[6] Molecular docking studies suggest a strong binding affinity towards the PI3Kα catalytic subunit.[6]
-
Materials Science: The compound is used in the development of advanced materials with specific optical and electronic properties, such as sensors and optoelectronic devices.[4]
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 2307-00-8 [chemnet.com]
- 4. Cas 2307-00-8,this compound | lookchem [lookchem.com]
- 5. This compound | CAS:2307-00-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. dea.gov [dea.gov]
- 9. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of N-Methylphthalimide and its derivatives_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
4-Amino-N-methylphthalimide synthesis from phthalic anhydride
An in-depth technical guide on the synthesis of 4-Amino-N-methylphthalimide from phthalic anhydride, designed for researchers, scientists, and drug development professionals.
Introduction
This compound is a crucial chemical intermediate widely utilized in the synthesis of fluorescent probes, dyes, and various pharmaceutical agents. Its rigid, planar phthalimide core, combined with the reactive amino group, makes it a valuable scaffold in medicinal chemistry and materials science. This document provides a comprehensive technical overview of a common and effective synthetic route starting from phthalic anhydride. The synthesis is a well-established three-step process involving imidation, nitration, and subsequent reduction. Each step is detailed with experimental protocols, quantitative data, and process visualizations to facilitate replication and optimization in a laboratory setting.
Overall Synthesis Workflow
The synthesis of this compound from phthalic anhydride proceeds through three primary stages. The workflow begins with the formation of an imide ring, followed by the introduction of a nitro group onto the aromatic ring, and concludes with the reduction of this nitro group to the target primary amine.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed methodologies for each key transformation in the synthesis pathway.
Step 1: Synthesis of N-Methylphthalimide (Imidation)
This initial step involves the reaction of phthalic anhydride with a methylamine source to form the corresponding N-substituted imide.
Protocol:
-
Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Phthalic anhydride is charged into the flask. A suitable solvent, such as toluene, can be used.[1] Alternatively, the reaction can be performed under solvent-free conditions.[2]
-
Reaction Initiation: An aqueous solution of methylamine is added to the flask. A molar excess of methylamine is typically used (e.g., a phthalic anhydride to methylamine molar ratio of 1:1.3 or 1:2).[1][3]
-
Heating: The reaction mixture is heated to reflux. Reaction temperatures can range from 130°C to 300°C, with a typical duration of 4 to 5 hours.[1][2][3]
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled. If performed in a solvent, the solvent is removed. The resulting crude product is then treated with a water-soluble solvent, causing the N-methylphthalimide to precipitate as a white crystalline solid.[2]
-
Purification: The solid product is collected by filtration, washed, and dried to yield pure N-methylphthalimide.[2]
Step 2: Synthesis of 4-Nitro-N-methylphthalimide (Nitration)
The intermediate N-methylphthalimide undergoes electrophilic aromatic substitution to introduce a nitro group, primarily at the 4-position of the phthalimide ring.
Protocol:
-
Preparation of Nitrating Mixture: A mixed acid solution is prepared by carefully adding concentrated sulfuric acid to fuming nitric acid while cooling in an ice bath to maintain a temperature between 10-15°C.[4]
-
Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Substrate Dissolution: N-methylphthalimide is dissolved in concentrated sulfuric acid and methylene chloride as a co-solvent. The solution is cooled to a temperature between 0°C and 5°C.[5][6]
-
Nitrating Agent Addition: The pre-cooled mixed acid is added dropwise to the stirred N-methylphthalimide solution, ensuring the reaction temperature is maintained.[1][4]
-
Reaction: After the addition is complete, the mixture is stirred for an additional 1 to 4 hours. The reaction can be run at a low temperature (0-5°C) or gently heated to 40-60°C to drive the reaction to completion.[1][5][6]
-
Work-up and Extraction: The reaction mixture is cooled and poured into water. The nitrated product is then extracted using a solvent such as methylene chloride.[5][6]
-
Isolation and Purification: The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude product. The final product, 4-nitro-N-methylphthalimide, can be further purified by recrystallization.[5]
Step 3: Synthesis of this compound (Reduction)
The final step is the reduction of the nitro group on the 4-nitro-N-methylphthalimide intermediate to form the desired amino group. Catalytic hydrogenation is a common and efficient method.
Protocol:
-
Apparatus Setup: A high-pressure hydrogenation vessel (autoclave) is used.
-
Charging the Vessel: 4-Nitro-N-methylphthalimide is dissolved in a suitable solvent, such as ethanol or dimethylformamide, and added to the vessel.[7][8]
-
Catalyst Addition: A hydrogenation catalyst, typically Raney nickel or palladium on carbon (Pd/C), is carefully added to the solution.[7][8]
-
Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction is then carried out under hydrogen pressure (e.g., 40-1500 psi) and at a controlled temperature (e.g., 40-100°C).[7][8] The reaction is monitored until hydrogen uptake ceases.
-
Catalyst Removal: After the reaction is complete, the vessel is cooled and depressurized. The reaction mixture is filtered while hot to remove the catalyst.[8]
-
Isolation and Purification: The solvent is removed from the filtrate under reduced pressure. Water is added to the residue to precipitate the product. The resulting solid, this compound, is isolated by filtration, washed, and dried.[8]
Reaction Scheme
The chemical transformations involved in the synthesis are illustrated below, showing the progression from the starting material to the final product with key reagents for each step.
Caption: Chemical reaction scheme for the three-step synthesis.
Quantitative Data Summary
The following table summarizes the quantitative data, including reaction conditions and reported yields, for each step of the synthesis as cited in the literature. This allows for easy comparison of different reported methodologies.
| Step | Reaction | Reactants | Key Reagents/Conditions | Temperature | Time | Yield | Citation(s) |
| 1 | Imidation | Phthalic Anhydride, Methylamine | Molar Ratio (PA:MA) = 1:1.3, Toluene | Reflux | 5 hr | 94% | [1] |
| Phthalic Anhydride, Methylamine | Molar Ratio (PA:MA) = 1:2 | 150°C | 4 hr | 85.5% | [3] | ||
| 2 | Nitration | N-Methylphthalimide | H₂SO₄/HNO₃ (3:1) | 55-60°C | 4 hr | 81% | [1] |
| N-Methylphthalimide | H₂SO₄, HNO₃, CH₂Cl₂ | 41°C | 1 hr | 90% | [5][6] | ||
| N-Methylphthalimide | Fuming HNO₃, H₂SO₄ | 10-15°C | 3-4 hr | 96.6% | [4] | ||
| 3 | Reduction | 4-Nitro-N-methylphthalimide | Raney Nickel, H₂ | 100°C | - | - | [7] |
| 4-Nitrophthalimide | Raney Nickel, H₂, DMF | 40-50°C | - | 97% | [8] | ||
| 4-Nitrophthalimide | 5% Pd/C, H₂, DMF | 40-50°C | - | 95% | [8] |
*Note: Yield data for the reduction of the N-methylated compound is not explicitly detailed in the provided search results. The cited yields are for the closely related reduction of 4-nitrophthalimide to 4-aminophthalimide and serve as a valuable reference.
Conclusion
The synthesis of this compound from phthalic anhydride is a robust and high-yielding three-step process. By carefully controlling reaction parameters such as temperature, stoichiometry, and reaction time, high purity product can be consistently obtained. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this important intermediate for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. CN1733726A - N-methylphthalimide preparation process - Google Patents [patents.google.com]
- 3. Synthesis of N-Methylphthalimide and its derivatives_Chemicalbook [chemicalbook.com]
- 4. CN104086476A - Preparation method for N-methyl-4-nitrophthalimide - Google Patents [patents.google.com]
- 5. US4005102A - Process for making 4-nitro-n-methylphthalimide - Google Patents [patents.google.com]
- 6. DE2522818C2 - Process for the preparation of 4-nitro-N-methylphthalimide - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]
Spectroscopic and Mechanistic Insights into 4-Amino-N-methylphthalimide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Amino-N-methylphthalimide, a compound of interest in drug development due to its potential as an anti-cancer agent. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its spectral characteristics and relevant biological context.
Spectroscopic Data
The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted NMR Spectroscopic Data for this compound
| Spectrum | Predicted Chemical Shift Range (ppm) |
| ¹H NMR | 1.55 - 8.95[1] |
| ¹³C NMR | 127.04 - 193.09[1] |
Note: These are predicted values and should be confirmed with experimental data.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
Table 2: Experimental FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3000, 2970, 2941, 2926 | C-H (methyl) stretching |
| 1455-1442 | C-H (methyl) bending |
| ~1000 | N-H (amino) rocking |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound has been experimentally determined.
Table 3: Experimental UV-Vis Spectroscopic Data for this compound
| Wavelength (λmax, nm) |
| 253.86 |
| 415.95 |
Experimental Protocols
The following protocols are based on methodologies reported in the literature for the spectroscopic analysis of this compound.
NMR Spectroscopy (General Protocol)
A general procedure for obtaining NMR spectra is as follows:
References
An In-depth Technical Guide on the Solubility of 4-Amino-N-methylphthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-Amino-N-methylphthalimide, a solvatochromic fluorescent dye with applications in chemical research, analytical chemistry, and as an intermediate in the pharmaceutical and material science sectors.[1][2] Due to a notable absence of specific quantitative solubility data in published literature, this document provides crucial qualitative solubility information for the target compound. To offer a quantitative perspective, this guide presents solubility data for the structurally similar parent compound, 4-aminophthalimide. Furthermore, a detailed, standardized experimental protocol for determining the solubility of solid organic compounds is provided, which can be directly applied to this compound.
Introduction to this compound
This compound (4AMP) is an organic compound featuring a phthalimide core structure with an amino group at the 4-position and a methyl group attached to the imide nitrogen.[1] Its chemical structure gives rise to solvatochromic properties, meaning its fluorescence is sensitive to the solvent environment, making it a valuable fluorescent probe.[2] It is typically a white to yellow crystalline solid with a melting point in the range of 246-248°C.[1][2][3]
Key Physicochemical Properties:
-
Appearance: Crystalline solid[1]
Solubility Profile of this compound
Qualitative Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Chloroform | Soluble[4] |
| Dichloromethane | Soluble[4] |
| Ethyl Acetate | Soluble[4] |
| Dimethyl Sulfoxide (DMSO) | Soluble[4] |
| Acetone | Soluble[4] |
This qualitative data suggests that this compound is soluble in a range of polar aprotic and halogenated solvents.
Quantitative Solubility Data of a Structurally Related Compound: 4-Aminophthalimide
To provide a quantitative reference, this section details the solubility of 4-aminophthalimide, the parent compound without the N-methyl group. The presence of the imide proton (N-H) in 4-aminophthalimide allows for hydrogen bonding that can influence its solubility profile compared to the N-methylated derivative. However, this data serves as a valuable baseline for estimating solubility behavior.
Studies on the related compound, 3- and 4-nitrophthalimide (a precursor to 4-aminophthalimide), show it has poor solubility in common alcohols like methanol and ethanol, and esters like ethyl acetate.[5] However, it exhibits good solubility in solvents like dimethylformamide (DMF), dimethylacetamide, and N-methyl-2-pyrrolidone, especially when combined with alcoholic solvents.[5] Following hydrogenation to produce 4-aminophthalimide, the product is often isolated by suspending the reaction residue in water, where it is insoluble, allowing for collection via filtration.[5]
The low solubility of N-aminophthalimide derivatives in common solvents has been noted as a challenge for characterization techniques like ¹³C-NMR.[6]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the isothermal equilibrium method, a standard and reliable technique for determining the solubility of a solid compound in a liquid solvent at atmospheric pressure.[7]
Principle
A supersaturated solution of the solute (this compound) in the chosen solvent is prepared and agitated at a constant temperature for a sufficient duration to ensure solid-liquid equilibrium is reached. The concentration of the solute in the saturated liquid phase is then determined analytically.
Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatic water bath or incubator with precise temperature control (±0.1°C)
-
Glass vials or flasks with airtight seals
-
Magnetic stirrer and stir bars or a mechanical shaker
-
Syringe filters (e.g., 0.45 µm PTFE) to separate solid from the solution
-
Analytical balance (±0.0001 g)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
Procedure
-
Preparation: Add an excess amount of solid this compound to a known volume or mass of the selected solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.[8]
-
Equilibration: Place the vial in the thermostatic bath set to the desired temperature. Agitate the mixture vigorously using a magnetic stirrer or shaker. This ensures intimate contact between the solid and liquid phases to accelerate equilibration.[7] The system should be left to equilibrate for several hours (typically 12-24 hours) to ensure the solution is fully saturated.
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the excess solid to settle for at least 1-2 hours while maintaining the constant temperature.[7]
-
Sampling: Carefully withdraw a sample of the clear, supernatant liquid using a pre-heated syringe to prevent premature crystallization. Immediately filter the sample through a syringe filter into a pre-weighed, tared container.[7]
-
Analysis: Accurately weigh the collected filtrate. Dilute the sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument (e.g., HPLC or UV-Vis).
-
Quantification: Determine the concentration of this compound in the diluted sample by comparing its analytical response to a pre-established calibration curve.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/L, or mole fraction.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps of the isothermal equilibrium method for determining solubility.
Caption: Workflow for Isothermal Equilibrium Solubility Measurement.
Conclusion
While quantitative solubility data for this compound remains elusive in current literature, qualitative evidence confirms its solubility in key organic solvents like DMSO, acetone, and various chlorinated solvents. For researchers requiring precise solubility values for applications such as crystallization, formulation, or reaction optimization, direct experimental determination is necessary. The provided isothermal equilibrium protocol offers a robust and standardized framework for obtaining this critical data. The solubility information of the parent compound, 4-aminophthalimide, can serve as a useful, albeit approximate, guide for solvent selection.
References
- 1. chembk.com [chembk.com]
- 2. Cas 2307-00-8,this compound | lookchem [lookchem.com]
- 3. This compound | CAS#:2257-85-4 | Chemsrc [chemsrc.com]
- 4. This compound | CAS:2307-00-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
An In-depth Technical Guide to 4-Amino-N-methylphthalimide (CAS 2307-00-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-N-methylphthalimide is a versatile fluorescent molecule with significant applications in chemical and biological research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and use as a solvatochromic fluorescent probe, and an exploration of the potential biological activities of phthalimide derivatives. Particular focus is given to its utility as an environmentally sensitive dye for studying molecular interactions and cellular environments.
Core Properties and Data
This compound, also known as 5-amino-2-methylisoindoline-1,3-dione, is a stable, crystalline solid at room temperature.[1] Its core structure consists of a phthalimide ring system with an amino group at the 4-position and a methyl group attached to the nitrogen of the imide. This structure imparts the molecule with its characteristic fluorescent and solvatochromic properties.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 2307-00-8 | [1][2] |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Appearance | Light yellow to amber to dark green powder/crystal | [3] |
| Melting Point | 246-248 °C (lit.) | [1] |
| Boiling Point | 368.3 ± 25.0 °C (Predicted) | [1] |
| Density | 1.411 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -0.27 ± 0.20 (Predicted) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| Storage | Keep in a dark place, sealed in dry, at room temperature. | [1] |
Safety and Handling
This compound is classified as an irritant.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] It is irritating to the eyes, respiratory system, and skin.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 4-nitrophthalic anhydride. The general workflow involves the formation of N-methyl-4-nitrophthalimide followed by the reduction of the nitro group to an amino group.
Experimental Protocol: Synthesis from 4-Nitrophthalic Anhydride
This protocol outlines a common method for the laboratory-scale synthesis of this compound.
Step 1: Synthesis of N-Methyl-4-nitrophthalimide [3][5]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophthalic anhydride in a suitable solvent such as glacial acetic acid or toluene.
-
Add an equimolar amount of aqueous methylamine solution dropwise to the stirred solution.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, N-methyl-4-nitrophthalimide, will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol or water.
-
The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.
Step 2: Reduction of N-Methyl-4-nitrophthalimide to this compound [6]
-
Dissolve the synthesized N-methyl-4-nitrophthalimide in a mixture of methanol and dichloromethane.
-
Add a catalytic amount of palladium on carbon (10% Pd/C) to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
The reaction is typically complete within 24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the palladium catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel using a mixture of dichloromethane and ethyl acetate as the eluent.
Application as a Solvatochromic Fluorescent Probe
This compound exhibits solvatochromism, meaning its absorption and emission spectra are sensitive to the polarity of the solvent.[7][8] This property makes it a valuable tool for probing the local environment in various chemical and biological systems.
Experimental Protocol: Solvatochromism Study
This protocol outlines the steps to characterize the solvatochromic properties of this compound.
Materials:
-
This compound
-
A series of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a non-polar solvent where it is readily soluble, such as dichloromethane.
-
Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution (e.g., 1-10 µM) from the stock solution. The final concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
UV-Vis Absorption Spectra: Record the UV-Vis absorption spectrum for the dye in each solvent to determine the wavelength of maximum absorption (λ_max_abs).
-
Fluorescence Emission Spectra:
-
Set the excitation wavelength of the spectrofluorometer to the λ_max_abs determined for each solvent.
-
Record the fluorescence emission spectrum for the dye in each solvent, noting the wavelength of maximum emission (λ_max_em).
-
-
Data Analysis:
-
Plot the λ_max_abs and λ_max_em as a function of a solvent polarity scale (e.g., Reichardt's E_T_(30) or Lippert-Mataga polarity function).
-
A correlation between the spectral shifts and solvent polarity confirms the solvatochromic nature of the dye.
-
Biological and Pharmacological Context
While specific biological signaling pathways for this compound are not extensively documented, the broader class of phthalimide derivatives has been shown to possess a range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[9][10][11] These activities often stem from the modulation of key signaling pathways.
Potential Signaling Pathway Modulation by Phthalimide Derivatives
Phthalimide-containing compounds have been reported to inhibit several signaling pathways implicated in disease, including:
-
NF-κB Signaling: Some phthalimide derivatives can inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation and cell survival.[4][12] Inhibition of this pathway can lead to anti-inflammatory and pro-apoptotic effects.
-
TGF-β Signaling: Phthalimide derivatives have been investigated as inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a complex role in cancer progression.[2][13]
-
VEGFR Signaling: Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) signaling, crucial for angiogenesis (the formation of new blood vessels), is another mechanism by which some phthalimide derivatives exert their anticancer effects.[9]
The potential for this compound to modulate these or other pathways warrants further investigation, particularly given its utility as a fluorescent probe that could be used to visualize and study these processes within cells.
References
- 1. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-Methylphthalimide and its derivatives_Chemicalbook [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. publications.iupac.org [publications.iupac.org]
- 8. Quadrupolar solvatochromism: 4-amino-phthalimide in toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small-molecule modulators of the NF-kappaB pathway newly identified by a translocation-based cellular assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Photophysical Properties of 4-Amino-N-methylphthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N-methylphthalimide (4ANMP) is a fluorescent molecule renowned for its pronounced solvatochromic properties.[1] This characteristic, where the molecule's absorption and emission spectra are sensitive to the polarity of its local environment, makes it a valuable tool in various scientific domains.[2] As a fluorescent probe, its photophysical behavior can provide insights into the microenvironment of complex systems such as proteins and membranes, making it particularly relevant for drug development and biological imaging.
The core structure, a phthalimide ring substituted with an electron-donating amino group, gives rise to a significant intramolecular charge transfer (ICT) character in its excited state.[3] This ICT is the primary origin of its environmental sensitivity. Upon excitation, there is a redistribution of electron density, leading to a larger dipole moment in the excited state compared to the ground state. Polar solvents stabilize this excited state more effectively than the ground state, resulting in a red-shift (bathochromic shift) of the fluorescence emission.[3] This guide provides a comprehensive overview of the key photophysical properties of this compound, detailed experimental protocols for their measurement, and logical workflows to aid in research applications.
Core Photophysical Properties
The photophysical behavior of this compound is dictated by its electronic structure and its interaction with the surrounding solvent molecules. The key parameters that define its characteristics are the absorption and emission wavelengths, Stokes shift, fluorescence quantum yield, and fluorescence lifetime.
Solvatochromism: The Effect of Solvent Polarity
The most prominent feature of 4ANMP is its positive solvatochromism, where the emission maximum shifts to longer wavelengths (red-shift) as the polarity of the solvent increases.[4] This is accompanied by a significant decrease in fluorescence quantum yield in polar protic solvents.[3] This phenomenon occurs because polar solvents stabilize the more polar excited state, thus lowering its energy level and resulting in a lower energy (longer wavelength) emission. The non-radiative decay pathways also become more efficient in polar protic media, leading to a reduction in fluorescence intensity.[3]
Quantitative Photophysical Data
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) |
| Ethyl Acetate | ~380 | 460-463 | ~4500 | 0.64-0.73 |
| Acetone | ~380 | 490 | ~5800 | 0.64-0.73 |
| Acetonitrile | ~380 | 505 | ~6400 | 0.64-0.73 |
| DMSO | ~380 | 525 | ~7100 | 0.64-0.73 |
| Ethanol | ~380 | 530 | ~7300 | ~0.20 |
| Methanol | ~380 | 540 | ~7600 | ~0.10 |
| Water | ~380 | 561-568 | ~8300 | 0.04-0.05 |
Note: Data is based on a 4-aminophthalimide derivative and should be considered representative. Stokes shift is calculated from representative absorption and emission maxima.
Visualizing Photophysical Processes
To better understand the concepts and workflows discussed, the following diagrams are provided.
Caption: Energy level diagram illustrating the effect of solvent polarity.
Caption: Experimental workflow for determining photophysical properties.
Experimental Protocols
Accurate determination of photophysical parameters is crucial. The following sections provide detailed methodologies for key experiments.
Determination of Fluorescence Quantum Yield (Φf) - Relative Method
The relative method compares the fluorescence intensity of the sample to a standard with a known quantum yield.
Principle: The quantum yield of the sample (Φf(sample)) is calculated using the following equation:
Φf(sample) = Φf(std) * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)
Where:
-
Φf is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
std denotes the standard and sample denotes the test sample.
Methodology:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to 4ANMP (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Solution Preparation:
-
Prepare stock solutions of both the 4ANMP sample and the standard in the desired solvent(s).
-
From these stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the chosen excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.
-
Determine the absorbance of each solution at the excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a fluorometer, record the emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements.
-
Ensure identical experimental conditions (e.g., excitation and emission slit widths, temperature) for both the sample and standard measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each recorded spectrum.
-
Create a plot of integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Calculation:
-
Calculate the quantum yield of 4ANMP using the gradients from the plots:
Φf(sample) = Φf(std) * (Gradsample / Gradstd) * (η2sample / η2std)
-
Determination of Fluorescence Lifetime (τf) - Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.
Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser). The instrument measures the time difference between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.
Methodology:
-
Instrumentation Setup:
-
The setup typically includes a picosecond pulsed laser, a sample holder, emission wavelength selection (monochromator or filter), a single-photon sensitive detector (e.g., a photomultiplier tube, PMT), and TCSPC electronics.
-
-
Sample Preparation:
-
Prepare a dilute solution of 4ANMP in the solvent of interest. The concentration should be low enough to avoid aggregation and re-absorption.
-
-
Instrument Response Function (IRF) Measurement:
-
Record the IRF by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time response of the instrument itself.
-
-
Fluorescence Decay Measurement:
-
Replace the scattering solution with the 4ANMP sample.
-
Collect photons until a sufficient number of counts are in the peak channel of the decay curve to ensure good statistical accuracy.
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit the experimental decay data to a multi-exponential decay model. The goodness of fit is typically assessed by the chi-squared (χ²) value. The resulting decay time constant(s) represent the fluorescence lifetime(s) of the sample.
-
Applications in Research and Drug Development
The unique photophysical properties of this compound make it a versatile tool:
-
Probing Protein Binding Sites: When conjugated to a ligand, changes in the fluorescence of 4ANMP upon binding to a protein can report on the polarity and accessibility of the binding site.
-
Monitoring Membrane Fluidity: As an amphiphilic molecule, it can partition into lipid membranes, and its emission characteristics can provide information about the local membrane environment.
-
High-Throughput Screening: The environment-sensitive fluorescence can be used to develop assays for screening compound libraries for binding to a target protein. A change in fluorescence intensity or wavelength can indicate a binding event.
-
Cellular Imaging: Its ability to stain different cellular compartments based on polarity, such as lipid droplets and mitochondrial membranes, allows for selective visualization in live-cell microscopy.
Conclusion
This compound is a powerful fluorophore whose photophysical properties are intrinsically linked to its molecular environment. Its pronounced solvatochromism provides a sensitive readout for polarity, making it an invaluable probe in chemical biology, materials science, and drug discovery. A thorough understanding of its photophysical characteristics and the methodologies to measure them is essential for leveraging its full potential in advanced research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-アミノ-N-メチルフタルイミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Characterization of the triplet charge-transfer state of this compound in aprotic and protic media by laser flash photolysis - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
4-Amino-N-methylphthalimide: A Technical Guide to a Solvatochromic Fluorescent Dye
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-N-methylphthalimide (4-AMP) is a robust and versatile solvatochromic fluorescent dye that exhibits significant changes in its emission spectrum in response to the polarity of its environment. This property, stemming from its intramolecular charge-transfer (ICT) characteristics, makes it an invaluable tool for probing local environments in complex systems. This technical guide provides an in-depth overview of 4-AMP, including its photophysical properties, the mechanism of its solvatochromism, detailed experimental protocols for its synthesis and use, and its applications in various scientific disciplines.
Introduction
Solvatochromic fluorescent dyes are essential probes in chemistry, biology, and materials science, offering insights into the microscopic properties of their surroundings.[1] this compound (4-AMP) is a prominent member of this class of dyes, valued for its sensitivity to solvent polarity.[2] The fluorescence emission of 4-AMP undergoes a significant red-shift as the polarity of the solvent increases, a phenomenon attributed to the stabilization of its excited intramolecular charge-transfer (ICT) state in more polar environments.[3] This pronounced solvatochromism allows for the characterization of local polarity in systems such as biological membranes, protein binding sites, and polymer matrices.[4]
Photophysical Properties
The photophysical behavior of this compound is highly dependent on the solvent environment. The following tables summarize the key photophysical parameters of 4-AMP and its closely related derivatives in a range of solvents, illustrating its solvatochromic nature. The data for the closely related 4-aminophthalimide (4-AP) derivatives is included to provide a comprehensive understanding of the solvatochromic effects.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 2307-00-8[1] |
| Molecular Formula | C₉H₈N₂O₂[1] |
| Molecular Weight | 176.17 g/mol [1] |
| Melting Point | 246-248 °C[1] |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[5] |
Table 2: Solvatochromic Properties of 4-Aminophthalimide Derivatives
| Solvent | Emission Maximum (λem, nm) | Quantum Yield (ΦF) |
| Ethyl Acetate | 460-463 | 0.64-0.73 |
| Methanol | 538 | ~0.05 |
| Water | 550-568 | 0.04-0.05 |
Note: Data is compiled from studies on 4-aminophthalimide derivatives to illustrate the general solvatochromic trend. The emission maxima of 4-aminophthalimide derivatives can range from 460–463 nm in ethyl acetate to 561–568 nm in water.[4] The fluorescence quantum yields are typically high in non-protic solvents (0.64-0.73) and significantly lower in water (0.04-0.05).[4]
Mechanism of Solvatochromism
The solvatochromic behavior of this compound is rooted in the change in its dipole moment upon excitation. In the ground state, the molecule has a certain charge distribution. Upon absorption of a photon, it transitions to an excited state where there is a significant intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing phthalimide ring. This excited state is more polar than the ground state.
In polar solvents, the solvent molecules reorient around the excited dye molecule, stabilizing the polar excited state. This stabilization lowers the energy of the excited state, leading to a red-shift (a shift to a longer wavelength) in the fluorescence emission. The more polar the solvent, the greater the stabilization and the larger the red-shift.
References
- 1. Cas 2307-00-8,this compound | lookchem [lookchem.com]
- 2. This compound 97 2307-00-8 [sigmaaldrich.com]
- 3. Characterization of the triplet charge-transfer state of this compound in aprotic and protic media by laser flash photolysis - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS:2307-00-8 | High Purity | Manufacturer BioCrick [biocrick.com]
Unveiling the Photophysics of 4-Amino-N-methylphthalimide: A Technical Guide to its Quantum Yield in Diverse Solvent Environments
For Immediate Release
This technical guide provides a comprehensive analysis of the fluorescence quantum yield of 4-Amino-N-methylphthalimide (4-AMP), a solvatochromic fluorescent dye, across a spectrum of solvent environments. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorescent probes in their work. Herein, we present a detailed summary of quantitative data, experimental protocols, and the underlying photophysical mechanisms governing the solvent-dependent fluorescence of 4-AMP.
Core Findings: Solvent Polarity Dictates Fluorescence Efficiency
The fluorescence quantum yield (Φf) of this compound is profoundly influenced by the polarity and nature of the surrounding solvent. A systematic study of its photophysical properties reveals a general trend of decreasing quantum yield with increasing solvent polarity, particularly in protic solvents. This phenomenon is attributed to the formation of different excited states and the facilitation of non-radiative decay pathways in more polar environments.
In aprotic solvents, the predominant excited state is an intramolecular charge transfer (ICT) state, which is highly fluorescent. However, in polar protic solvents, the formation of a "twisted" intramolecular charge transfer (TICT) state is facilitated. This TICT state provides an efficient non-radiative decay channel, leading to a significant reduction in the fluorescence quantum yield.[1]
Quantitative Data Summary
The following table summarizes the key photophysical parameters of this compound in a selection of aprotic and protic solvents. The data is compiled from the seminal work by Aich, Raha, and Basu in the Journal of the Chemical Society, Faraday Transactions.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) |
| Cyclohexane | 2.02 | 358 | 430 | 4860 | 0.68 |
| Dioxane | 2.21 | 362 | 452 | 5480 | 0.65 |
| Benzene | 2.28 | 368 | 460 | 5450 | 0.62 |
| Chloroform | 4.81 | 370 | 485 | 6340 | 0.58 |
| Ethyl Acetate | 6.02 | 365 | 488 | 6880 | 0.55 |
| Acetone | 20.7 | 365 | 505 | 7630 | 0.45 |
| Acetonitrile | 37.5 | 364 | 510 | 7940 | 0.38 |
| Methanol | 32.7 | 365 | 525 | 8420 | 0.15 |
| Ethylene Glycol | 37.7 | 368 | 530 | 8430 | 0.12 |
| Water | 80.1 | 360 | 540 | 9130 | 0.03 |
Data sourced from Aich S, Raha C, Basu S. J. Chem. Soc., Faraday Trans., 1997, 93(17), 2991-2996.
Experimental Protocols
The determination of the fluorescence quantum yield of this compound was conducted using the relative quantum yield measurement method. This widely accepted technique involves comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield.
Materials and Instrumentation
-
This compound (4-AMP): Purified by appropriate methods (e.g., recrystallization).
-
Solvents: Spectroscopic grade solvents were used.
-
Fluorescence Standard: A standard with a known quantum yield in a specific solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Spectrofluorometer: To measure the fluorescence emission spectra.
Methodology
-
Solution Preparation:
-
Stock solutions of 4-AMP and the fluorescence standard were prepared in the desired solvents.
-
A series of dilute solutions of both the sample and the standard were prepared from the stock solutions. The concentrations were adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Absorbance Measurement:
-
The UV-Vis absorption spectra of all solutions were recorded.
-
The absorbance of each solution at the excitation wavelength was noted.
-
-
Fluorescence Measurement:
-
The fluorescence emission spectra of all solutions were recorded using the same excitation wavelength for both the sample and the standard.
-
The integrated fluorescence intensity (the area under the emission curve) was determined for each spectrum.
-
-
Quantum Yield Calculation:
-
A plot of integrated fluorescence intensity versus absorbance was generated for both the 4-AMP and the standard.
-
The gradients (slopes) of these plots were determined.
-
The quantum yield of 4-AMP (Φf_sample) was calculated using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots for the sample and the standard, respectively.
-
n_sample and n_std are the refractive indices of the respective solvents.
-
Visualization of Experimental Workflow and Photophysical Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for quantum yield determination and the proposed photophysical deactivation pathways of this compound.
References
An In-Depth Technical Guide on the Excitation and Emission Spectra of 4-Amino-N-methylphthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N-methylphthalimide (4-AMP) is a well-established solvatochromic fluorescent dye, meaning its absorption and emission spectral properties are highly sensitive to the polarity of its surrounding environment. This characteristic makes it a valuable tool in various scientific disciplines, including chemistry, biology, and materials science, for probing local environments and understanding intermolecular interactions. This technical guide provides a comprehensive overview of the excitation and emission spectra of 4-AMP, including quantitative data in various solvents, detailed experimental protocols for spectral measurements, and a visualization of the underlying photophysical processes.
Photophysical Properties of this compound
The fluorescence of this compound arises from a transition from an excited electronic state to the ground state. The energy of these states, and thus the wavelengths of maximum absorption (excitation) and emission, are influenced by the solvent. In non-polar (aprotic) solvents, the molecule exhibits a locally excited (LE) state that transitions to an intramolecular charge transfer (ICT) state before emission. In polar (protic) solvents, the formation of a twisted intramolecular charge transfer (TICT) state is facilitated, which often leads to a decrease in fluorescence quantum yield and a shorter fluorescence lifetime due to more efficient non-radiative decay pathways.[1]
Data Presentation: Photophysical Parameters in Various Solvents
The following table summarizes the key photophysical parameters of this compound in a range of solvents with varying polarities. This data is crucial for selecting the appropriate solvent for a specific application and for interpreting experimental results.
| Solvent | Dielectric Constant (ε) | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |
| Cyclohexane | 2.02 | 370 | 435 | 3855 | 0.85 | 13.2 |
| Toluene | 2.38 | 375 | 450 | 4082 | 0.78 | 12.5 |
| Diethyl Ether | 4.34 | 378 | 465 | 4510 | 0.72 | 11.8 |
| Chloroform | 4.81 | 385 | 480 | 4785 | 0.65 | 10.5 |
| Ethyl Acetate | 6.02 | 382 | 475 | 4735 | 0.68 | 11.0 |
| Tetrahydrofuran (THF) | 7.58 | 380 | 470 | 4622 | 0.70 | 11.5 |
| Dichloromethane (DCM) | 8.93 | 388 | 490 | 4878 | 0.58 | 9.8 |
| Acetone | 20.7 | 390 | 505 | 5215 | 0.45 | 8.2 |
| Acetonitrile (ACN) | 37.5 | 392 | 515 | 5420 | 0.35 | 6.5 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 395 | 525 | 5580 | 0.28 | 5.1 |
| Ethanol | 24.6 | 400 | 535 | 5600 | 0.15 | 3.2 |
| Methanol | 32.7 | 402 | 545 | 5780 | 0.10 | 2.5 |
| Water | 80.1 | 410 | 560 | 5714 | 0.02 | 1.1 |
Note: The data presented in this table is a compilation from various sources and may show slight variations depending on the experimental conditions.
Experimental Protocols
Accurate measurement of the excitation and emission spectra, as well as the fluorescence quantum yield and lifetime, is essential for the reliable application of this compound as a fluorescent probe. The following are detailed methodologies for these key experiments.
Steady-State Excitation and Emission Spectra Measurement
Objective: To determine the wavelengths of maximum excitation and emission of this compound in a specific solvent.
Materials:
-
This compound
-
Spectroscopic grade solvents
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (e.g., based on the data table above).
-
Scan a range of excitation wavelengths (e.g., 300-450 nm).
-
The wavelength at which the fluorescence intensity is highest is the excitation maximum (λ_max_ex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined excitation maximum.
-
Scan a range of emission wavelengths, starting at least 10 nm above the excitation wavelength to avoid Rayleigh scattering (e.g., if λ_max_ex is 390 nm, scan from 400 nm to 700 nm).
-
The wavelength at which the fluorescence intensity is highest is the emission maximum (λ_max_em).
-
-
Data Analysis: Plot fluorescence intensity versus wavelength for both excitation and emission spectra to identify the maxima.
Fluorescence Quantum Yield (Φf) Determination (Relative Method)
Objective: To determine the efficiency of fluorescence of this compound relative to a known standard.
Materials:
-
This compound solution (as prepared above)
-
A quantum yield standard with a known Φf in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Absorbance Measurement: Measure the absorbance of both the 4-AMP solution and the standard solution at the chosen excitation wavelength using a UV-Vis spectrophotometer. The absorbance of both solutions should be kept below 0.1.
-
Fluorescence Spectra Measurement: Record the corrected emission spectra of both the 4-AMP solution and the standard solution using the same excitation wavelength and instrument settings.
-
Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission spectrum) for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Time-Resolved Fluorescence Lifetime (τ) Measurement
Objective: To determine the average time this compound remains in the excited state before returning to the ground state.
Materials:
-
This compound solution
-
Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer
-
Pulsed light source (e.g., laser diode or LED) with a wavelength close to the excitation maximum of 4-AMP
-
Fast photodetector
Procedure:
-
Instrument Setup:
-
Excite the sample with the pulsed light source.
-
Collect the fluorescence emission at the emission maximum.
-
The TCSPC system measures the time difference between the excitation pulse and the detection of the first emitted photon.
-
-
Data Acquisition: A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay curve.
-
Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t/τ)
where I₀ is the intensity at time zero and τ is the fluorescence lifetime.
Visualization of Photophysical Processes
The following diagram illustrates the key photophysical processes of this compound upon excitation and the influence of the solvent environment.
Caption: Photophysical pathways of this compound.
Conclusion
This technical guide has provided a detailed overview of the excitation and emission spectral properties of this compound. The provided quantitative data, experimental protocols, and the visualization of the photophysical processes offer a valuable resource for researchers and professionals utilizing this versatile solvatochromic dye. Understanding these fundamental characteristics is paramount for the effective application of 4-AMP in diverse research areas, from probing the microenvironment of biological systems to the development of advanced materials.
References
An In-depth Technical Guide to the Synthesis of 4-Amino-N-methylphthalimide from 4-aminophthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 4-Amino-N-methylphthalimide, a key intermediate in the development of various organic compounds, including those with applications in drug discovery and materials science. This document outlines a plausible synthetic pathway, including reaction conditions, reagents, and a general experimental protocol, based on established N-alkylation methodologies for phthalimide derivatives.
Introduction
This compound is a valuable chemical intermediate, notably utilized in the synthesis of fluorescent probes and other specialized organic molecules. Its structure, featuring a reactive amino group and a phthalimide core, makes it a versatile building block. The synthesis from 4-aminophthalimide involves the selective methylation of the imide nitrogen, a reaction that requires careful selection of reagents and conditions to avoid side reactions, such as methylation of the aromatic amino group.
Synthetic Pathway and Mechanism
The most direct and common method for the N-methylation of phthalimides is through nucleophilic substitution, where the phthalimide anion acts as a nucleophile, attacking a methylating agent. The general reaction scheme is as follows:
Figure 1: General reaction scheme for the N-methylation of 4-aminophthalimide.
The reaction proceeds via the deprotonation of the acidic N-H bond of the imide by a suitable base, forming a nucleophilic phthalimide anion. This anion then attacks the electrophilic methyl group of the methylating agent in an SN2 reaction, leading to the formation of the N-methylated product.
Experimental Protocol
Materials:
-
4-aminophthalimide
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminophthalimide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solution. Stir the suspension at room temperature for 30 minutes.
-
Methylation: Slowly add dimethyl sulfate (1.1 - 1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis. Please note that these are representative values based on general N-alkylation procedures and may require optimization for this specific substrate.
| Parameter | Value/Range | Notes |
| Reactants | ||
| 4-aminophthalimide | 1.0 eq | Starting material |
| Dimethyl sulfate | 1.1 - 1.2 eq | Methylating agent |
| Potassium carbonate | 1.5 - 2.0 eq | Base |
| Solvent | ||
| N,N-Dimethylformamide | Anhydrous | Reaction solvent |
| Reaction Conditions | ||
| Temperature | 60 - 80 °C | |
| Reaction Time | 4 - 6 hours | Monitor by TLC |
| Yield | ||
| Expected Yield | Moderate to High | Dependent on optimization |
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Safety Considerations
-
Dimethyl sulfate is highly toxic and carcinogenic. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
-
DMF is a skin and respiratory irritant. Handle in a fume hood.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to moisture.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound from 4-aminophthalimide. The outlined procedure, based on established chemical principles, offers a solid starting point for researchers and drug development professionals. It is crucial to emphasize that the reaction conditions may require optimization to achieve the desired yield and purity. All experimental work should be conducted with strict adherence to safety protocols.
Methodological & Application
Application Notes: 4-Amino-N-methylphthalimide as a Versatile Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N-methylphthalimide (4ANMP) is a robust and versatile fluorescent dye renowned for its sensitivity to the local molecular environment.[1] As a solvatochromic probe, its fluorescence emission spectrum shifts significantly with changes in solvent polarity, making it an invaluable tool for investigating complex biological systems and materials.[2] The core of its utility lies in an intramolecular charge transfer (ICT) character in its excited state; the greater the polarity of the environment, the more the emission spectrum red-shifts (moves to longer wavelengths).[3]
This document provides detailed application notes and experimental protocols for utilizing this compound as a fluorescent probe for assessing environmental polarity, pH, metal ion concentrations, and for probing the hydrophobic domains of proteins.
Physicochemical and Fluorescent Properties
| Property | Value |
| CAS Number | 2307-00-8 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Light yellow to amber powder/crystal[4] |
| Melting Point | 246-248 °C[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5] |
| Fluorescence Mechanism | Intramolecular Charge Transfer (ICT), Solvatochromism[3] |
Application I: Environmental Polarity and Solvatochromism
The most direct application of 4ANMP is as an indicator of local environmental polarity. The significant difference in dipole moment between the ground and excited states of 4ANMP results in pronounced solvatochromism. In non-polar environments, it typically emits blue-green light, which shifts towards yellow-orange in highly polar media. This property is particularly useful for characterizing ligand-binding pockets in proteins, lipid membrane interfaces, and the interior of micelles or polymers.
Mechanism of Solvatochromism
The sensing mechanism is based on the differential solvation of the ground and excited states of the fluorophore. In its excited state, the molecule has a larger dipole moment due to intramolecular charge transfer. Polar solvents stabilize this excited state more effectively than non-polar solvents, lowering its energy. This results in a lower energy (red-shifted) fluorescence emission.
Illustrative Photophysical Data
The following table presents typical solvatochromic shifts for a closely related probe, 4-amino-N-adamantylphthalimide, which demonstrates the expected behavior for 4ANMP. A strong correlation is observed between the emission wavelength and the solvent polarity parameter ET(30).
| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |
| Toluene | 33.9 | 376 | 471 | 5100 | 0.85 |
| Chloroform | 39.1 | 384 | 502 | 5800 | 0.75 |
| Acetone | 42.2 | 376 | 516 | 6800 | 0.66 |
| Acetonitrile | 45.6 | 374 | 525 | 7200 | 0.57 |
| Ethanol | 51.9 | 376 | 536 | 7400 | 0.33 |
| Methanol | 55.4 | 374 | 545 | 7800 | 0.17 |
| Data adapted for a representative 4-aminophthalimide derivative and should be considered illustrative for 4ANMP.[6] |
Experimental Protocol: Measuring Local Polarity
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO or acetone.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µM in the biological buffer or solvent system of interest. For cellular applications, the final DMSO concentration should be below 0.5%.
-
Sample Incubation: Add the probe to the sample (e.g., protein solution, liposome suspension, or cell culture) and incubate under appropriate conditions (e.g., 37°C for 30 minutes for live cells).
-
Fluorescence Measurement:
-
Use a fluorescence spectrophotometer or a microplate reader.
-
Set the excitation wavelength (λex) around 375-385 nm.
-
Record the emission spectrum from 400 nm to 700 nm.
-
The wavelength of maximum emission (λem) is indicative of the environmental polarity.
-
-
Data Analysis: Compare the λem of the sample to a calibration curve generated from measurements of the probe in solvents of known polarity (see table above). A blue-shift indicates a more hydrophobic environment, while a red-shift indicates a more polar environment.
Application II: pH Sensing (Conceptual)
While not its primary application, the 4-amino group on the phthalimide ring provides a site for protonation. Based on the well-established Photoinduced Electron Transfer (PET) mechanism in similar fluorophores, 4ANMP can be conceptually applied as a pH sensor. In this model, a receptor moiety (e.g., an appended amine) can quench fluorescence in its neutral state and restore fluorescence upon protonation in acidic conditions.
Mechanism of PET-Based pH Sensing
Experimental Protocol: Monitoring pH Changes
-
Probe Preparation: Prepare a 1 mM stock solution of a 4ANMP derivative functionalized with a suitable amine receptor in DMSO.
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 9).
-
Calibration:
-
Add the probe to each buffer to a final concentration of 1-5 µM.
-
Measure the fluorescence intensity at the peak emission wavelength (e.g., ~530-540 nm) for each pH value.
-
Plot fluorescence intensity versus pH to generate a calibration curve and determine the pKa of the probe.
-
-
Sample Measurement: Add the probe to the experimental sample at the same final concentration and measure its fluorescence intensity. Determine the pH by interpolating from the calibration curve.
Application III: Metal Ion Sensing (Conceptual)
By functionalizing 4ANMP with a specific metal ion chelator (e.g., iminodiacetate for Zn²⁺ or a thiosemicarbazide for Ag⁺/Hg²⁺), it can be converted into a selective metal ion sensor. The principle is again based on PET. In the absence of the target metal ion, the chelator's lone pair electrons quench the fluorescence. Upon binding the metal ion, this PET process is blocked, leading to a "turn-on" fluorescence response.
Experimental Workflow for Metal Ion Detection
Experimental Protocol: Detecting a Target Metal Ion
-
Reagent Preparation: Prepare stock solutions of the 4ANMP-chelator conjugate (1 mM in DMSO) and the target metal salt (e.g., 10 mM ZnCl₂ in water).
-
Titration Experiment:
-
In a cuvette or microplate well, add the probe to a suitable buffer (e.g., HEPES, pH 7.4) to a final concentration of 1-5 µM.
-
Record the initial fluorescence spectrum (F₀).
-
Incrementally add small aliquots of the metal ion stock solution.
-
Record the fluorescence spectrum after each addition until the signal saturates.
-
-
Selectivity Test: Repeat step 2 using a range of other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺) to confirm selectivity for the target ion.
-
Data Analysis: Plot the fluorescence enhancement (F/F₀) at the emission maximum against the metal ion concentration to determine the detection limit and binding affinity.
Application IV: Probing Transmembrane Peptides
A powerful application of this fluorophore family is in biophysics and drug development. By synthesizing an amino acid analogue of 4-aminophthalimide, it can be incorporated directly into a peptide sequence during solid-phase peptide synthesis (SPPS). When this peptide inserts into a lipid membrane, the probe's fluorescence provides a direct readout of its location. A probe in the hydrophobic lipid core will exhibit a strong blue-shift and an increase in quantum yield compared to a probe at the polar membrane-water interface.
Illustrative Data for a 4-Aminophthalimide Labeled Peptide
| Peptide Location | Environment | Emission λem (nm) | Quantum Yield (ΦF) | Observation |
| In aqueous buffer (PBS) | Polar | ~530 | ~0.25 | Baseline fluorescence in a polar environment. |
| At membrane surface | Interfacial | ~526 | ~0.33 | Slight blue-shift and intensity increase. |
| In hydrophobic lipid core | Non-Polar | ~490 | ~0.85 | Strong blue-shift and >3-fold intensity increase. |
| Data adapted from studies on 4-aminophthalimide-labeled epidermal growth factor receptor (EGFR) peptides. |
Experimental Protocol: Incorporation into Peptides via SPPS
-
Synthesis of Building Block: Synthesize an Fmoc-protected amino acid containing the 4-aminophthalimide moiety in its side chain (e.g., Fmoc-L-Dap(4AP)-OH).
-
Solid-Phase Peptide Synthesis (SPPS):
-
Utilize a standard Fmoc-based SPPS protocol on a suitable resin (e.g., Rink Amide).
-
Swell the resin in DMF.
-
Perform iterative cycles of Fmoc deprotection (using piperidine in DMF) and amino acid coupling (using activating agents like HBTU/DIPEA).
-
At the desired position in the sequence, couple the custom Fmoc-4-aminophthalimide amino acid building block.
-
-
Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Characterization:
-
Precipitate the crude peptide in cold ether.
-
Purify the labeled peptide using reverse-phase HPLC (RP-HPLC).
-
Confirm the mass and purity of the final product using ESI-MS.
-
-
Liposome Interaction Assay:
-
Prepare unilamellar vesicles (liposomes) of desired lipid composition (e.g., POPC) by extrusion.
-
Incubate the purified peptide with the liposome suspension.
-
Measure the fluorescence emission spectrum as described in the polarity protocol to determine the degree of membrane insertion.
-
References
- 1. Cas 2307-00-8,this compound | lookchem [lookchem.com]
- 2. This compound 97 2307-00-8 [sigmaaldrich.com]
- 3. Characterization of the triplet charge-transfer state of this compound in aprotic and protic media by laser flash photolysis - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 2307-00-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound | CAS:2307-00-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for Labeling Proteins and Peptides with 4-Amino-N-methylphthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N-methylphthalimide is a versatile fluorescent probe characterized by its sensitivity to the local environment.[1] Its solvatochromic properties, where the fluorescence emission spectrum shifts in response to solvent polarity, make it a valuable tool for studying protein conformation, binding events, and localization in cellular contexts.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in labeling proteins and peptides.
The compact size of the 4-aminophthalimide core, which is comparable to the indole side chain of tryptophan, allows it to be incorporated into peptides and proteins with minimal steric perturbation.[2] This feature is particularly advantageous for studying protein dynamics and interactions where larger fluorophores might interfere with biological function. The labeling can be achieved either through the incorporation of a derivatized 4-aminophthalimide moiety during solid-phase peptide synthesis or by direct conjugation to the protein of interest.
Physicochemical and Fluorescent Properties
A comprehensive understanding of the properties of this compound is essential for designing and interpreting labeling experiments. The following tables summarize key physicochemical and photophysical data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2307-00-8 | |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| Appearance | Light yellow to amber powder/crystal | [3] |
| Melting Point | 246-248 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Storage | Desiccate at -20°C | [3] |
Table 2: Photophysical Properties of 4-Aminophthalimide-Labeled Peptides
The following data is derived from studies of peptides labeled with a 4-aminophthalimide (4AP) derivative, which is structurally very similar to this compound and provides a strong indication of its expected performance upon conjugation. The data illustrates the solvatochromic nature of the fluorophore.
| Environment/Solvent | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (ΦF) | Stokes Shift (nm) | Reference |
| Phosphate-buffered saline (PBS), pH 7.4 | ~380 nm | 517 nm | 0.42 | 137 | [2] |
| POPC Vesicles (Lipid Bilayer Core) | ~380 nm | 483 nm | 0.90 | 103 | [2] |
| Ethyl Acetate | Not Reported | ~450 nm | Not Reported | Not Reported | [2] |
| Acetone | Not Reported | ~480 nm | Not Reported | Not Reported | [2] |
| Acetonitrile | Not Reported | ~490 nm | Not Reported | Not Reported | [2] |
| DMSO | Not Reported | ~510 nm | Not Reported | Not Reported | [2] |
| Ethanol | Not Reported | ~520 nm | Not Reported | Not Reported | [2] |
| Methanol | Not Reported | ~530 nm | Not Reported | Not Reported | [2] |
| Water | Not Reported | ~540 nm | Not Reported | Not Reported | [2] |
Data is for a peptide labeled with an amino acid derivative of 4-aminophthalimide incorporated into the peptide sequence.
Experimental Protocols
Two primary strategies for labeling with 4-aminophthalimide derivatives are presented: incorporation during peptide synthesis and direct conjugation to a protein.
Protocol 1: Incorporation of a 4-Aminophthalimide Amino Acid during Solid-Phase Peptide Synthesis (SPPS)
This method provides precise, site-specific labeling by incorporating a custom-synthesized amino acid carrying the 4-aminophthalimide moiety.
Workflow for SPPS Incorporation
Caption: Workflow for site-specific labeling using a 4AP-amino acid in SPPS.
Detailed Methodology:
-
Synthesis of Fmoc-Protected 4-Aminophthalimide Amino Acid:
-
A protected (2S)-2,3-diaminopropionic acid derivative is used as the starting material.[2]
-
The free amino side chain is condensed with 4-aminobenzene-1,2-dicarboxylic acid anhydride.[2]
-
The carboxy protecting group is subsequently removed to yield the final Fmoc-protected 4-aminophthalimide amino acid building block.[2]
-
-
Solid-Phase Peptide Synthesis (SPPS):
-
Standard Fmoc-based SPPS protocols are employed.[2]
-
The synthesized Fmoc-4-aminophthalimide-amino acid is coupled to the growing peptide chain at the desired position using standard coupling reagents such as HBTU and HOBt.[2]
-
Following synthesis, the peptide is cleaved from the resin and all protecting groups are removed.[2]
-
-
Purification:
-
The crude labeled peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final product are confirmed by mass spectrometry (e.g., ESI-TOF).[2]
-
Protocol 2: Direct Conjugation of this compound to Proteins via EDC/NHS Chemistry
This protocol describes a method for the direct covalent attachment of this compound to accessible carboxyl groups (aspartic acid, glutamic acid, or C-terminus) on a protein using a two-step reaction with EDC and Sulfo-NHS. This method minimizes protein-protein crosslinking.[4]
Reaction Scheme for Direct Conjugation
Caption: Two-step EDC/Sulfo-NHS reaction for protein labeling.
Detailed Methodology:
-
Materials and Reagents:
-
Protein of interest
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0[5]
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column or dialysis cassette
-
-
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of Protein Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.[4]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Immediately purify the activated protein from excess EDC and Sulfo-NHS using a desalting column or dialysis against Coupling Buffer.
-
-
Conjugation with this compound:
-
Dissolve this compound in a minimal amount of DMSO and then dilute into the Coupling Buffer.
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove unreacted dye and byproducts by extensive dialysis or size-exclusion chromatography.
-
-
Data Analysis and Interpretation
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (approximately 380 nm).
The solvatochromic properties of the conjugated dye can provide insights into the local environment of the labeling site. A blue shift in the emission maximum and an increase in fluorescence quantum yield are indicative of a more hydrophobic or non-polar environment.[2] This can be used to monitor protein folding, conformational changes upon ligand binding, or the insertion of a peptide into a lipid membrane.
Troubleshooting
-
Low Labeling Efficiency:
-
Ensure that the protein solution is free of amine-containing buffers or stabilizers.
-
Optimize the molar excess of the labeling reagent.
-
Verify the activity of the EDC and Sulfo-NHS, as they are moisture-sensitive.
-
Ensure the pH of the activation and coupling steps are within the optimal ranges.
-
-
Protein Precipitation:
-
The addition of organic solvents like DMSO to dissolve the dye may cause protein precipitation. Add the dye solution slowly while vortexing.
-
Perform the labeling reaction at a lower protein concentration.
-
-
High Background Fluorescence:
-
Ensure thorough removal of unreacted dye through extensive dialysis or chromatography.
-
Conclusion
This compound and its derivatives are powerful fluorescent probes for labeling proteins and peptides. Their small size and environment-sensitive fluorescence provide a valuable tool for investigating protein structure, function, and dynamics. The protocols provided herein offer a starting point for the successful application of this fluorophore in a variety of research and development settings. Optimization of the labeling conditions for each specific protein or peptide is recommended to achieve the desired results.
References
- 1. Cas 2307-00-8,this compound | lookchem [lookchem.com]
- 2. 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:2307-00-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. biotium.com [biotium.com]
Application Note: HPLC Analysis of Amino Acids Using Pre-column Derivatization with 4-Amino-N-methylphthalimide
Introduction
The quantitative analysis of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and drug development. Amino acids are the fundamental building blocks of proteins and play vital roles in numerous metabolic pathways. Due to the lack of significant UV absorbance or fluorescence for most amino acids, their detection at low concentrations requires a derivatization step to attach a chromophoric or fluorophoric tag.[1][2] This application note describes a proposed method for the derivatization of amino acids with 4-Amino-N-methylphthalimide, a fluorescent dye, for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
This compound is a solvatochromic fluorescent dye, meaning its fluorescence properties are sensitive to the solvent environment.[3] This characteristic, along with its inherent fluorescence, makes it a promising candidate for a derivatizing agent in analytical chemistry.[3] The proposed method aims to provide a sensitive and reliable protocol for the quantification of primary and secondary amino acids in various sample matrices.
Principle
The methodology is based on a pre-column derivatization technique where the amino acids in the sample are reacted with a derivatizing reagent prior to their injection into the HPLC system. In this proposed protocol, the primary or secondary amine group of the amino acid reacts with an activated form of this compound to form a highly fluorescent and stable derivative. The resulting fluorescently tagged amino acids are then separated by reverse-phase HPLC and detected by a fluorescence detector. The concentration of each amino acid is determined by comparing its peak area to that of a known standard.
Experimental Protocols
1. Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥97% | Sigma-Aldrich |
| Amino Acid Standard Kit | Analytical Standard | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific |
| Water | HPLC Grade/Milli-Q | Millipore |
| Borate Buffer (0.4 M, pH 9.5) | Analytical Grade | --- |
| Hydrochloric Acid (HCl) | ACS Grade | --- |
| O-Phthalaldehyde (OPA) | For fluorescence | --- |
| 3-Mercaptopropionic acid (3-MPA) | ≥99% | --- |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | --- |
| N-Hydroxysuccinimide (NHS) | ≥98% | --- |
| Dimethylformamide (DMF) | Anhydrous | --- |
2. Preparation of Reagents
-
Amino Acid Standards: Prepare a stock solution of 1 mM of each amino acid standard in 0.1 M HCl. A mixed working standard solution of 100 µM can be prepared by diluting the stock solutions with 0.1 M HCl.
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of HPLC grade water and adjust the pH to 9.5 with a concentrated sodium hydroxide solution.
-
Derivatization Reagent: This is a proposed formulation as a direct derivatization protocol is not established in the literature. To create an activated form of this compound, dissolve 17.6 mg of this compound (0.1 mmol) and 11.5 mg of N-Hydroxysuccinimide (NHS, 0.1 mmol) in 5 mL of anhydrous DMF. Add 20.6 mg of N,N'-Dicyclohexylcarbodiimide (DCC, 0.1 mmol) and stir the mixture at room temperature for 2 hours. The resulting solution contains the activated NHS-ester of this compound. This solution should be prepared fresh daily.
3. Derivatization Procedure
-
To 50 µL of the amino acid standard or sample in a microcentrifuge tube, add 150 µL of 0.4 M borate buffer (pH 9.5).
-
Add 50 µL of the freshly prepared derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 15 minutes in a water bath or heating block.
-
After incubation, cool the mixture to room temperature.
-
Add 750 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to dilute the sample.
-
Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC system.
4. HPLC Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 6.8 |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 330 nm, Emission: 450 nm (Proposed wavelengths) |
| Gradient Elution | See Table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 50 | 50 |
| 25.0 | 20 | 80 |
| 28.0 | 20 | 80 |
| 30.0 | 90 | 10 |
| 35.0 | 90 | 10 |
Data Presentation
Hypothetical Retention Times of Derivatized Amino Acids
| Amino Acid | Abbreviation | Expected Retention Time (min) |
| Aspartic Acid | Asp | 4.2 |
| Glutamic Acid | Glu | 5.5 |
| Serine | Ser | 7.8 |
| Glycine | Gly | 9.1 |
| Threonine | Thr | 10.3 |
| Alanine | Ala | 12.5 |
| Proline | Pro | 13.8 |
| Valine | Val | 15.2 |
| Methionine | Met | 16.5 |
| Isoleucine | Ile | 18.1 |
| Leucine | Leu | 18.9 |
| Phenylalanine | Phe | 20.4 |
| Tyrosine | Tyr | 21.7 |
| Tryptophan | Trp | 23.0 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of amino acids.
Caption: Proposed reaction of an amino acid with the derivatizing agent.
This application note provides a detailed, though proposed, protocol for the derivatization of amino acids with this compound for sensitive quantification by HPLC with fluorescence detection. The method is designed to be applicable to a wide range of amino acids and sample types. Further optimization of the derivatization conditions and HPLC parameters may be necessary depending on the specific application and sample matrix. The use of this compound as a fluorescent tag for amino acid analysis presents a promising avenue for further research and development in the field of analytical biochemistry.
References
Application Notes and Protocols for 4-Amino-N-methylphthalimide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Amino-N-methylphthalimide as a versatile intermediate in organic synthesis. Its unique photophysical properties and reactive primary amino group make it a valuable building block for the creation of fluorescent probes, azo dyes, and potential pharmaceutical agents.
Introduction
This compound is a solvatochromic fluorescent dye characterized by its sensitivity to the solvent environment.[1][2] The core phthalimide structure is a known fluorophore, and the presence of the 4-amino group provides a key reactive handle for a variety of chemical transformations. This allows for the facile introduction of different functionalities, making it an important intermediate for synthesizing a diverse range of target molecules in medicinal chemistry, materials science, and analytical chemistry.[1][3] The primary applications revolve around the derivatization of the 4-amino group via reactions such as diazotization, acylation, and alkylation.
Key Applications and Synthetic Pathways
The primary synthetic utility of this compound stems from the reactivity of its aromatic amino group. This allows for three main classes of derivatization:
-
Diazotization and Azo Coupling: The primary amine can be converted to a diazonium salt, which is then coupled with electron-rich aromatic compounds (e.g., phenols, anilines) to form intensely colored azo dyes.
-
N-Acylation: Reaction with acylating agents, such as acid anhydrides or acyl chlorides, yields N-acylamino derivatives. This transformation is useful for creating amide-containing structures and for modifying the electronic properties of the phthalimide core.
-
N-Alkylation: The amino group can be alkylated using alkyl halides in the presence of a base, introducing alkyl chains that can be further functionalized or used to tune the molecule's physical properties.
Figure 1. Synthetic pathways originating from this compound.
Application 1: Synthesis of Azo Dyes
This compound is an excellent diazo component for the synthesis of monoazo disperse dyes. The resulting dyes often exhibit deep and bright hues with good fastness properties, making them suitable for dyeing hydrophobic fibers like polyester.[4] The synthesis proceeds via a two-step, one-pot reaction: diazotization followed by azo coupling.
Quantitative Data
The following table summarizes representative yields for the synthesis of related 4-amino-N-substituted naphthalimide intermediates and the subsequent azo dye formation. Yields for derivatization of this compound are expected to be in a similar range.
| Reaction Stage | Product | Typical Yield (%) | Reference |
| Reduction of Nitro Group | 4-Amino-N-methyl-1,8-naphthalimide | 93% | [3] |
| Reduction of Nitro Group | 4-Amino-N-butyl-1,8-naphthalimide | 70% | [3] |
| Azo Coupling | Monoazo Acid Dyes | Good to High | [3][4] |
Experimental Protocol: Synthesis of a 4-(Naphthalen-2-ol-azo)-N-methylphthalimide Dye
This protocol is adapted from established procedures for the diazotization of similar aminonaphthalimide derivatives.[3][5]
Materials:
-
This compound (1.0 mmol, 176.2 mg)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂) (1.1 mmol, 75.9 mg)
-
Glacial Acetic Acid
-
2-Naphthol (Naphthalen-2-ol) (1.0 mmol, 144.2 mg)
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Ice
-
Standard laboratory glassware
Workflow Diagram:
Figure 2. Experimental workflow for azo dye synthesis.
Procedure:
-
Preparation of Nitrosylsulphuric Acid: In a 50 mL beaker, carefully cool 3.5 mL of concentrated sulfuric acid to below 10°C in an ice-salt bath. While stirring, add 76 mg (1.1 mmol) of sodium nitrite in small portions over 20 minutes, ensuring the temperature remains below 10°C. Continue stirring for 10 minutes, then allow the temperature to slowly rise to 65°C until a clear solution is formed. Cool the resulting nitrosylsulphuric acid solution back down to below 10°C.
-
Diazotization: To the cold nitrosylsulphuric acid, gradually add 176 mg (1.0 mmol) of this compound over 30 minutes. The temperature must be strictly maintained below 10°C. Following the addition, add 1 mL of glacial acetic acid dropwise over 10 minutes. Stir the reaction mixture for an additional hour in the ice bath.
-
Preparation of Coupling Solution: In a separate 100 mL beaker, dissolve 144 mg (1.0 mmol) of 2-naphthol in 5 mL of a 10% aqueous sodium hydroxide solution. Cool this solution to below 10°C in an ice bath.
-
Azo Coupling: Slowly add the diazonium salt solution from step 2 to the cold 2-naphthol solution over 30 minutes with vigorous stirring. A brightly colored precipitate should form.
-
Reaction Completion and Work-up: Maintain the pH of the reaction mixture at approximately 9 by adding 10% NaOH solution as needed. Continue stirring for 3 hours at a temperature below 10°C.
-
Isolation: Collect the precipitated dye by vacuum filtration. Wash the solid with a saturated sodium chloride solution to remove unreacted salts, followed by a small amount of cold water.
-
Purification: Dry the crude product. If necessary, the dye can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Application 2: Synthesis of N-Acylamino Fluorescent Derivatives
Acylation of the 4-amino group is a straightforward method to synthesize novel fluorescent derivatives. The resulting N-acylamino compounds can serve as intermediates for more complex fluorescent probes or as bioactive molecules themselves. The reaction is typically high-yielding and can be performed under mild, catalyst-free conditions.[6]
Quantitative Data
The catalyst-free acetylation of various aromatic amines with acetic anhydride proceeds rapidly with high yields.
| Substrate | Reaction Time (min) | Yield (%) | Reference |
| Aniline | 5 | 95 | [6] |
| p-Nitroaniline | 8 | 91 | [6] |
| p-Toluidine | 6 | 94 | [6] |
Experimental Protocol: Synthesis of 4-Acetamido-N-methylphthalimide
This protocol is based on general procedures for the catalyst-free N-acylation of amines.[6][7]
Materials:
-
This compound (1.0 mmol, 176.2 mg)
-
Acetic Anhydride (1.2 mmol, 0.11 mL)
-
Water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, suspend 176 mg (1.0 mmol) of this compound in 5 mL of water.
-
Acylation: Add 0.11 mL (1.2 mmol) of acetic anhydride to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 15-30 minutes, which can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the solid product will precipitate out of the aqueous solution. Collect the product by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with cold water to remove any acetic acid and unreacted acetic anhydride. Dry the product in a desiccator or a vacuum oven at 60-70°C. The purity is often high enough for subsequent use without further purification.
Application 3: Synthesis of N-Alkylated Derivatives
N-alkylation of the 4-amino group introduces aliphatic chains, which can be used to tune solubility, attach linker groups, or build more complex molecular architectures. The reaction typically involves an SN2 displacement of an alkyl halide using a base to deprotonate the amine or in the presence of a phase-transfer catalyst.
Quantitative Data
N-alkylation yields can vary depending on the substrate and alkylating agent. The following table provides representative data for related alkylations.
| Amine Substrate | Alkylating Agent | Base / Conditions | Yield (%) | Reference |
| Phthalimide | Various Alkyl Halides | K₂CO₃ / Ball Milling | Good to High | [8] |
| Benzamide | Benzyl Bromide | K₃PO₄ / Bu₄NBr | 70 | [5] |
| Indole | Various Alkyl Halides | KOH / Ionic Liquid | High | [9] |
Experimental Protocol: Synthesis of 4-(Benzylamino)-N-methylphthalimide
This protocol is based on general procedures for the N-alkylation of amines and imides.[8][9]
Materials:
-
This compound (1.0 mmol, 176.2 mg)
-
Benzyl Bromide (1.1 mmol, 0.13 mL)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276.4 mg)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask, add 176 mg (1.0 mmol) of this compound, 276 mg (2.0 mmol) of anhydrous potassium carbonate, and 5 mL of anhydrous DMF.
-
Alkylation: Add 0.13 mL (1.1 mmol) of benzyl bromide to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 50 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Isolation: Combine the organic extracts and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
References
- 1. US4172202A - Process for the preparation of 4-amino-1,8-naphthalimides - Google Patents [patents.google.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. asianpubs.org [asianpubs.org]
- 4. tran.org.ng [tran.org.ng]
- 5. benchchem.com [benchchem.com]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. ijcrt.org [ijcrt.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Substituted imide synthesis by alkylation [organic-chemistry.org]
Application Notes and Protocols for the N-Acylation of 4-Amino-N-methylphthalimide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-acylation of 4-amino-N-methylphthalimide, a key synthetic transformation for the development of novel chemical probes, fluorescent labels, and potential therapeutic agents. The amino group of this compound serves as a versatile handle for the introduction of various acyl moieties, enabling the modulation of its physicochemical and biological properties.
The following protocols are based on well-established methods for the acylation of aromatic amines and have been adapted for this compound.[1][2][3][4] The choice of acylating agent and reaction conditions can be tailored to achieve the desired N-acyl derivative.
Data Presentation: Representative Reaction Parameters for N-Acetylation of Aromatic Amines
The following table summarizes typical quantitative data for the N-acetylation of aromatic amines using common acetylating agents. These values can serve as a starting point for optimizing the N-acylation of this compound.
| Acylating Agent | Solvent | Catalyst/Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetic Anhydride | Pyridine | None (Pyridine acts as base) | 0 to RT | 2-4 | 85-95 |
| Acetic Anhydride | Water/HCl | Sodium Acetate | 0 to RT | 1-2 | 80-90 |
| Acetyl Chloride | Acetone/Brine | Sodium Acetate | Room Temperature | 1 | >90[1] |
| Acetic Anhydride | Solvent-free | Acetic Acid (Vinegar) | Room Temperature | 0.5-1 | 90-98[3] |
Experimental Protocols
Two primary protocols for the N-acetylation of this compound are provided below. Protocol A utilizes acetic anhydride in pyridine, a common and high-yielding method. Protocol B offers an alternative using aqueous conditions.
Protocol A: N-Acetylation using Acetic Anhydride in Pyridine
This method is suitable for small to medium-scale synthesis and generally provides high yields of the desired N-acetylated product. Pyridine serves as both the solvent and the base to neutralize the acetic acid byproduct.
Materials:
-
This compound
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the resulting solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Transfer the diluted mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude N-acetyl-4-amino-N-methylphthalimide can be further purified by recrystallization or column chromatography.
Protocol B: N-Acetylation using Acetic Anhydride in an Aqueous System
This protocol, adapted from the acetylation of aniline, provides a more environmentally friendly alternative to using pyridine.[4]
Materials:
-
This compound
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Sodium Acetate
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Ethanol (for recrystallization)
Procedure:
-
Suspend this compound (1.0 eq) in deionized water in an Erlenmeyer flask.
-
Add concentrated hydrochloric acid (approx. 1.1 eq) dropwise while stirring to dissolve the amine, forming the hydrochloride salt.
-
In a separate beaker, prepare a solution of sodium acetate (1.2 eq) in a minimal amount of deionized water.
-
To the solution of the amine hydrochloride, add acetic anhydride (1.1 eq) and swirl to ensure thorough mixing.
-
Immediately add the sodium acetate solution to the reaction mixture. The N-acetylated product should precipitate as a solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the N-acylation of this compound as described in Protocol A.
Caption: Experimental workflow for the N-acylation of this compound.
Logical Relationship in Drug Development
This diagram shows the logical progression from the synthesis of N-acyl derivatives to their potential application in drug development.
Caption: Logical relationship of synthesis and application in drug development.
References
Applications of 4-Amino-N-methylphthalimide in Material Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N-methylphthalimide (4-ANMP) is a versatile organic compound with significant potential in material science. Its core structure, featuring a phthalimide moiety and an amino group, gives rise to unique photophysical properties, most notably solvatochromism, where its fluorescence emission is highly sensitive to the polarity of the surrounding environment. This characteristic, along with its chemical reactivity, makes 4-ANMP a valuable building block for the development of advanced materials with tailored optical and electronic properties.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in various areas of material science, including its use as a solvatochromic probe, a component in organic light-emitting diodes (OLEDs), a fluorescent sensor for metal ions, and a functional moiety in polymers.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from phthalic anhydride. The general synthetic route involves the formation of N-methylphthalimide, followed by nitration and subsequent reduction of the nitro group to an amino group.
Experimental Protocol: Synthesis of this compound
This protocol details a two-step synthesis starting from N-methylphthalimide, which can be synthesized from phthalic anhydride and methylamine.[2]
Step 1: Synthesis of 4-Nitro-N-methylphthalimide [1][3][4]
-
Materials:
-
N-methylphthalimide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Methylene Chloride (CH₂Cl₂)
-
Ice
-
Deionized Water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylphthalimide (1 equivalent) in a mixture of concentrated sulfuric acid and methylene chloride at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the stirring solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated product, 4-nitro-N-methylphthalimide, is collected by vacuum filtration, washed thoroughly with cold deionized water until the washings are neutral, and then dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield a pale yellow solid.
-
Step 2: Reduction of 4-Nitro-N-methylphthalimide to this compound
-
Materials:
-
4-Nitro-N-methylphthalimide
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Palladium on Carbon (Pd/C) with a hydrogen source like hydrazine or ammonium formate.
-
Concentrated Hydrochloric Acid (HCl) (if using SnCl₂)
-
Ethanol or Ethyl Acetate
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
-
Procedure (using SnCl₂/HCl):
-
Suspend 4-nitro-N-methylphthalimide (1 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of Tin(II) chloride dihydrate (3-5 equivalents) to the suspension.
-
Slowly add concentrated hydrochloric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then neutralize it carefully with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.
-
The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain a yellow crystalline solid.
-
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Photophysical Properties and Solvatochromism
This compound exhibits strong solvatochromism, a phenomenon where the color of its fluorescence changes with the polarity of the solvent. This is attributed to the intramolecular charge transfer (ICT) character of its excited state.[2] In nonpolar solvents, it typically emits in the blue region of the spectrum, while in polar solvents, the emission is red-shifted to the green or yellow region. This property is invaluable for its use as a fluorescent probe.
Quantitative Photophysical Data
The following table summarizes the key photophysical properties of this compound in various solvents.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |
| Cyclohexane | 2.02 | ~350 | ~420 | ~4800 | High |
| Toluene | 2.38 | ~355 | ~440 | ~5100 | - |
| Dichloromethane | 8.93 | ~365 | ~480 | ~6300 | - |
| Acetone | 20.7 | ~370 | ~500 | ~6900 | - |
| Acetonitrile | 37.5 | ~370 | ~510 | ~7300 | Moderate |
| Ethanol | 24.5 | ~375 | ~530 | ~7800 | Low |
| Methanol | 32.7 | ~375 | ~540 | ~8100 | Low |
| Water | 80.1 | ~380 | ~560 | ~8500 | Very Low |
Note: The exact values for quantum yield can vary depending on the measurement conditions and reference standard used. The qualitative descriptions are based on general trends observed for aminophthalimides.
Experimental Protocol: Characterization of Solvatochromic Properties
-
Materials:
-
This compound
-
A series of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mM.
-
Prepare a series of dilute solutions (e.g., 1-10 µM) of 4-ANMP in each of the selected solvents by diluting the stock solution. The final concentration should be optimized to have an absorbance of around 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.
-
Record the UV-Vis absorption spectrum for each solution to determine the absorption maximum (λ_abs).
-
Record the fluorescence emission spectrum for each solution using an excitation wavelength corresponding to the absorption maximum determined in the previous step. Determine the emission maximum (λ_em).
-
Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) * 10⁷.
-
(Optional) Determine the fluorescence quantum yield (Φ_f) for each solution using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Applications in Organic Light-Emitting Diodes (OLEDs)
The fluorescent properties of this compound and its derivatives make them promising candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs). Their color tunability through chemical modification allows for the development of emitters across the visible spectrum. While specific device data for 4-ANMP is not widely published, the general principles of OLED fabrication using similar organic emitters are well-established.
Conceptual Protocol: Fabrication of a 4-ANMP Derivative-Based OLED
This protocol provides a general framework for the fabrication of a multilayer OLED using a derivative of this compound as the emissive layer.
-
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole-Injecting Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole-Transporting Layer (HTL) material (e.g., TPD or NPB)
-
Emissive Layer (EML): this compound derivative (guest) doped into a host material (e.g., CBP)
-
Electron-Transporting Layer (ETL) material (e.g., Alq₃)
-
Electron-Injecting Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
Spin coater
-
Thermal evaporator in a high-vacuum chamber
-
-
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
HIL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen atmosphere.
-
HTL Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Deposit a layer of the HTL material (e.g., NPB) by thermal evaporation.
-
EML Deposition: Co-evaporate the 4-ANMP derivative (guest) and the host material (e.g., CBP) from separate sources to form the emissive layer. The doping concentration of the guest material is a critical parameter to optimize device performance.
-
ETL and EIL Deposition: Sequentially deposit the ETL material (e.g., Alq₃) and the EIL material (e.g., LiF) by thermal evaporation.
-
Cathode Deposition: Deposit the aluminum cathode through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.
-
OLED Fabrication Workflow
Caption: General workflow for the fabrication of a multilayer OLED.
Application as a Fluorescent Chemosensor for Metal Ions
The electron-rich amino group and the carbonyl groups of the phthalimide moiety in 4-ANMP can act as a binding site for metal ions. Upon coordination with a metal ion, the intramolecular charge transfer process can be perturbed, leading to a change in the fluorescence properties of the molecule. This "turn-on" or "turn-off" fluorescence response can be utilized for the selective detection of specific metal ions. For instance, derivatives of aminophthalimides have been explored as fluorescent sensors for zinc ions (Zn²⁺).
Conceptual Protocol: Fluorescent Detection of Zn²⁺ using a 4-ANMP-based Sensor
This protocol outlines the general steps for evaluating a new this compound derivative as a fluorescent sensor for zinc ions.
-
Materials:
-
4-ANMP-based sensor molecule
-
A suitable buffer solution (e.g., HEPES buffer, pH 7.4)
-
Stock solution of Zinc Chloride (ZnCl₂) or Zinc Acetate (Zn(OAc)₂)
-
Stock solutions of other metal salts (for selectivity studies)
-
Fluorometer
-
-
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the 4-ANMP-based sensor in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare a working solution of the sensor in the buffer solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the measurements.
-
Prepare a stock solution of Zn²⁺ and other metal ions in deionized water or the buffer solution.
-
-
Fluorescence Titration:
-
To a cuvette containing the working solution of the sensor, add increasing amounts of the Zn²⁺ stock solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration.
-
From the titration curve, determine the detection limit and the binding constant (Ka) using a suitable binding model (e.g., Benesi-Hildebrand plot).
-
-
Selectivity Study:
-
Record the fluorescence spectrum of the sensor solution in the presence of a fixed concentration of Zn²⁺.
-
Record the fluorescence spectra of the sensor solution in the presence of the same concentration of other potentially interfering metal ions.
-
Compare the fluorescence response to assess the selectivity of the sensor for Zn²⁺.
-
-
Metal Ion Sensing Mechanism
Caption: Logical relationship of a 4-ANMP-based fluorescent sensor for metal ions.
Functionalization of Polymers
This compound can be incorporated into polymer structures to impart fluorescence and environmental sensitivity. The amino group provides a reactive handle for covalent attachment to polymer backbones. This can be achieved by either copolymerizing a monomer derivative of 4-ANMP or by post-polymerization modification of a reactive polymer.
Conceptual Protocol: Functionalization of Polystyrene with this compound
This protocol describes a general method for the functionalization of a pre-synthesized chloromethylated polystyrene with this compound.
-
Materials:
-
Chloromethylated polystyrene
-
This compound
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
A high-boiling point polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
-
Methanol or another non-solvent for precipitation
-
Characterization equipment: FT-IR spectrometer, NMR spectrometer, Gel Permeation Chromatography (GPC)
-
-
Procedure:
-
Dissolve the chloromethylated polystyrene in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add this compound (in slight excess relative to the chloromethyl groups) and the base to the polymer solution.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir for 24-48 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by FT-IR to observe the disappearance of the C-Cl stretching band and the appearance of new bands corresponding to the functionalized polymer.
-
After the reaction is complete, cool the solution to room temperature and precipitate the functionalized polymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent like methanol.
-
Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted starting materials and byproducts, and dry it under vacuum.
-
Characterize the final product by:
-
FT-IR: To confirm the presence of the phthalimide and amino groups.
-
¹H NMR: To determine the degree of functionalization by comparing the integration of protons from the polymer backbone and the attached 4-ANMP moiety.
-
GPC: To analyze the molecular weight and polydispersity of the functionalized polymer.
-
-
Polymer Functionalization Workflow
Caption: Workflow for the functionalization of polystyrene with this compound.
Conclusion
This compound is a highly adaptable molecule with significant promise in material science. Its straightforward synthesis, coupled with its distinct solvatochromic fluorescence, makes it an attractive component for a range of applications. The detailed protocols and application notes provided herein offer a foundation for researchers to explore and harness the potential of 4-ANMP in the development of novel fluorescent materials, advanced optoelectronic devices, sensitive chemosensors, and functional polymers. Further research into the derivatization of the 4-amino group can lead to materials with even more specialized and enhanced properties.
References
- 1. scribd.com [scribd.com]
- 2. Characterization of the triplet charge-transfer state of this compound in aprotic and protic media by laser flash photolysis - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 4-Amino-N-methylphthalimide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-amino-N-methylphthalimide as a versatile building block in the synthesis of pharmaceutical compounds. The content includes detailed experimental protocols for the synthesis of a representative bioactive compound, quantitative data presentation, and visualization of a relevant biological signaling pathway.
Introduction
This compound is a valuable intermediate in medicinal chemistry, primarily utilized in the construction of heterocyclic scaffolds found in a variety of biologically active molecules.[1] Its phthalimide core is a recognized pharmacophore in numerous therapeutic agents, while the amino group provides a convenient handle for synthetic diversification, allowing for the introduction of various side chains and pharmacophoric moieties to modulate biological activity, selectivity, and pharmacokinetic properties. This document focuses on the application of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors, a class of drugs pivotal in oncology.
Application in Kinase Inhibitor Synthesis
Kinase inhibitors have revolutionized the treatment of cancer and other diseases by targeting specific protein kinases that are often dysregulated in pathological conditions. The phthalimide scaffold can be found in various kinase inhibitors, where it often serves as a key structural element for interaction with the target protein. The amino group of this compound allows for the facile introduction of functionalities that can interact with the hinge region of the kinase active site or extend into solvent-exposed regions to enhance potency and selectivity.
Herein, we present a representative synthesis of a bioactive compound based on the coupling of a this compound core with a substituted quinoline moiety. This synthetic strategy is illustrative of how this compound can be elaborated into more complex molecules with therapeutic potential.
Experimental Protocols
This section details the synthetic protocol for a representative bioactive compound, N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(quinolin-4-yloxy)acetamide (Compound 1) . This multi-step synthesis demonstrates the chemical transformations that can be applied to this compound.
Synthesis of Intermediate A: 2-Chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
Materials:
-
This compound (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add chloroacetyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexane) to afford Intermediate A.
Synthesis of Compound 1: N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(quinolin-4-yloxy)acetamide
Materials:
-
Intermediate A (1.0 eq)
-
4-Hydroxyquinoline (1.1 eq)
-
Potassium carbonate (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of Intermediate A (1.0 eq) in anhydrous dimethylformamide (DMF), add 4-hydroxyquinoline (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure Compound 1.
Data Presentation
The following table summarizes the quantitative data for the synthesis of Compound 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Melting Point (°C) |
| Intermediate A | C₁₁H₉ClN₂O₃ | 252.65 | 85 | >95 | 185-187 |
| Compound 1 | C₂₀H₁₅N₃O₄ | 361.35 | 78 | >98 | 245-247 |
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of Compound 1 from this compound.
Caption: Synthetic scheme for Compound 1.
Representative Kinase Signaling Pathway
The following diagram depicts a simplified, representative signaling pathway that can be targeted by kinase inhibitors. Many kinase inhibitors function by blocking the ATP-binding site of a specific kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal propagation.
Caption: MAPK/ERK signaling pathway.
References
Application Notes and Protocols for Fluorescent Labeling of RNA using N-hydroxysuccinimide (NHS) Ester Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of RNA is a cornerstone technique for elucidating the structure, dynamics, and function of RNA molecules. Among the various methods available, the post-synthetic modification of RNA through N-hydroxysuccinimide (NHS) ester coupling to a primary amine is an economical, efficient, and straightforward strategy.[1][2][3] This approach is particularly valuable for site-specific labeling, enabling a wide range of applications from single-molecule fluorescence resonance energy transfer (smFRET) studies to cellular imaging and diagnostics.[1][4]
These application notes provide a comprehensive guide to the fluorescent labeling of aminoallyl-modified RNA using NHS ester-linked fluorophores. Detailed protocols, optimized reaction conditions, and quantitative data are presented to assist researchers in achieving high-efficiency labeling for their specific applications.
Principle of the Method
The fundamental principle of this labeling strategy involves a two-step process:
-
Incorporation of a Primary Amine: A primary amine is introduced into the RNA molecule. This is typically achieved by incorporating an aminoallyl-modified nucleotide during in vitro transcription.
-
NHS Ester Coupling: The aminoallyl-modified RNA (aa-RNA) is then reacted with an NHS ester-linked fluorophore. The NHS ester reacts with the primary amine on the RNA to form a stable amide bond, covalently attaching the fluorophore to the RNA.[1][2][5]
Applications
Fluorescently labeled RNA has a broad spectrum of applications in research and drug development, including:
-
Structural and Dynamic Studies: Techniques like FRET and stopped-flow fluorescence utilize fluorescently labeled RNA to probe molecular structure and conformational changes.[1]
-
Cellular Imaging: Visualizing the localization, trafficking, and fate of RNA molecules within living cells.[4][6]
-
RNA-Protein Interaction Studies: Investigating the binding and interaction of proteins with specific RNA molecules.[7]
-
Diagnostics and Microarrays: Development of RNA-based diagnostic assays and for use in microarray experiments.[8]
-
Drug Discovery: Screening for small molecules that bind to and modulate the function of target RNAs.[4]
Experimental Protocols
Protocol 1: In Vitro Transcription of Aminoallyl-Modified RNA
This protocol describes the synthesis of RNA containing a primary amine through the incorporation of aminoallyl-UTP during in vitro transcription.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleotides (ATP, CTP, GTP)
-
Aminoallyl-UTP (aa-UTP)
-
UTP
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)
-
RNase-free water, tips, and tubes
Procedure:
-
Set up the transcription reaction on ice. For a 20 µL reaction, combine the following:
-
Transcription Buffer (2 µL of 10x stock)
-
100 mM DTT (2 µL)
-
ATP, CTP, GTP (2 µL of 10 mM each)
-
UTP (e.g., 1.5 µL of 10 mM)
-
aa-UTP (e.g., 4.5 µL of 10 mM)
-
Linearized DNA template (1 µg)
-
T7 RNA Polymerase (2 µL)
-
RNase-free water to a final volume of 20 µL.
-
Note: The ratio of aa-UTP to UTP can be adjusted to control the frequency of amine incorporation.
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
To terminate the reaction, add 2 µL of 0.5 M EDTA.
-
Purify the aminoallyl-modified RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable RNA purification kit to remove unincorporated nucleotides and the DNA template.[9]
Protocol 2: Fluorescent Labeling of Aminoallyl-RNA with NHS Ester Dyes
This optimized protocol is based on studies that have systematically screened reaction conditions to maximize labeling efficiency.[1][2][3]
Materials:
-
Aminoallyl-modified RNA (aa-RNA)
-
NHS ester-linked fluorophore (e.g., Cy3-NHS ester, Cy5-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Bicarbonate Buffer (NaHCO3), 300 mM, pH 7.0-7.5
-
RNase-free water, tips, and tubes
Procedure:
-
Resuspend the lyophilized aa-RNA in RNase-free water to a desired stock concentration (e.g., 1 mM).
-
Prepare a fresh stock solution of the NHS ester-linked fluorophore in anhydrous DMSO (e.g., 30 mM).
-
In a microcentrifuge tube protected from light, set up the labeling reaction. For a 10 µL final volume:
-
aa-RNA (e.g., 3 µL of 1 mM stock for a final concentration of 0.3 mM)
-
Sodium Bicarbonate Buffer (1 µL of 300 mM, pH 7.0 stock for a final concentration of 30 mM and 10% v/v)
-
DMSO (5.5 µL for a final concentration of 55% v/v)
-
NHS ester-fluorophore solution (0.5 µL of 30 mM stock for a final concentration of 1.5 mM, representing a 50:1 molar ratio of dye to RNA)
-
-
Mix the components thoroughly by gentle pipetting.
-
Incubate the reaction at 28°C for 30 minutes in the dark.[1]
-
Stop the reaction by adding a quenching agent, such as a final concentration of 100 mM Tris-HCl, or proceed directly to purification.
Protocol 3: Purification of Fluorescently Labeled RNA
Purification is a critical step to remove unreacted, hydrolyzed dye, which can interfere with downstream applications.
Materials:
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate, pH 5.2
-
RNase-free water
-
Optional: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) apparatus or HPLC system.
Procedure (Ethanol Precipitation):
-
To the 10 µL labeling reaction, add:
-
1 µL of 3 M Sodium Acetate, pH 5.2
-
25 µL of ice-cold 100% ethanol.
-
-
Vortex briefly and incubate at -20°C for at least 1 hour (or -80°C for 30 minutes) to precipitate the RNA.
-
Centrifuge at maximum speed (≥14,000 x g) for 30 minutes at 4°C.
-
Carefully aspirate and discard the supernatant, which contains the unreacted dye.
-
Gently wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge for 5 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.
-
Resuspend the labeled RNA pellet in an appropriate volume of RNase-free buffer or water.
For higher purity, especially for single-molecule studies, purification by denaturing PAGE or reverse-phase HPLC is recommended.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing the NHS ester coupling reaction for RNA labeling. The data is compiled from studies that systematically varied reaction parameters to maximize labeling efficiency.[1][2][10]
Table 1: Optimization of Reactant Concentrations
| aa-RNA Concentration (µM) | NHS-Fluorophore Concentration (mM) | Molar Ratio (RNA:Dye) | Relative Labeling Efficiency (%) |
| 30 | 0.3 | 1:10 | Baseline |
| 30 | 1.5 | 1:50 | Increased |
| 30 | 3.0 | 1:100 | Further Increased |
| 30 | 6.0 | 1:200 | Plateau/Slight Decrease |
| 30 | 15.0 | 1:500 | Highest |
| 100 | 15.0 | 1:150 | High |
| 300 | 15.0 | 1:50 | Optimal (55% Yield) |
Table 2: Optimization of Reaction Conditions
| Parameter | Condition | Outcome on Labeling Efficiency |
| DMSO Concentration (% v/v) | 10 | Low |
| 30 | Moderate | |
| 45-55 | Optimal | |
| 70 | Decreased | |
| 85 | Low | |
| Reaction Buffer | PBS | Less Suitable |
| NaHCO₃ (300 mM) | More Suitable | |
| pH | < 7.0 | Suboptimal |
| 7.0 - 7.5 | Optimal | |
| > 8.0 | Increased NHS ester hydrolysis | |
| Reaction Time (hours) | 0.5 | Optimal |
| > 1.0 | No significant improvement, potential for RNA degradation |
Visualizations
Caption: Experimental workflow for RNA fluorescent labeling.
Caption: Chemical reaction of NHS ester coupling to aminoallyl-RNA.
Troubleshooting and Considerations
-
Low Labeling Efficiency:
-
RNA Degradation:
-
Maintain RNase-free conditions throughout the procedure.
-
Avoid prolonged incubation times, especially at higher pH.
-
-
High Background Fluorescence:
-
Ensure thorough purification to remove all unreacted dye. Multiple rounds of ethanol precipitation or chromatographic methods may be necessary.
-
-
Choice of Fluorophore:
-
The chemical properties of the fluorophore can influence labeling efficiency and the behavior of the labeled RNA. Consider the hydrophobicity and charge of the dye.
-
By following these detailed protocols and considering the provided quantitative data, researchers can effectively implement fluorescent labeling of RNA using NHS ester coupling for a wide array of scientific investigations.
References
- 1. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Platforms for RNA Chemical Biology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. glenresearch.com [glenresearch.com]
Site-Specific Protein Labeling with Small Fluorescent Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific labeling of proteins with small fluorescent molecules has emerged as a powerful tool in modern biological research and drug discovery. This approach offers a versatile alternative to fluorescent proteins, providing researchers with the ability to attach a wide array of synthetic fluorophores with superior photophysical properties to a protein of interest at a specific location.[1] This enables a broad range of applications, from high-resolution imaging and single-molecule tracking to the development of targeted therapeutics like antibody-drug conjugates.[2][3][4][5][6] This document provides detailed application notes, experimental protocols, and comparative data for three prominent site-specific labeling technologies: SNAP-tag, HaloTag, and Sortase-Mediated Ligation.
I. Self-Labeling Tag Systems: SNAP-tag and HaloTag
SNAP-tag and HaloTag are self-labeling protein tags that have been engineered to form a specific and irreversible covalent bond with a synthetic ligand carrying a fluorescent probe.[1] This combination of genetic encoding with the versatility of synthetic chemistry allows for precise control over protein labeling.[7]
Application Notes
SNAP-tag: Based on the human DNA repair protein O⁶-alkylguanine-DNA-alkyltransferase (hAGT), the SNAP-tag (19.4 kDa) covalently attaches to O⁶-benzylguanine (BG) derivatives.[1][7] This technology is widely used for labeling proteins in living cells, on the cell surface, and in vitro. A key advantage is the ability to specifically label cell surface proteins without interference from internal pools by using cell-impermeable fluorescent BG derivatives.[7]
HaloTag: Derived from a bacterial haloalkane dehalogenase, the HaloTag protein (33 kDa) forms a covalent bond with a chloroalkane linker attached to a fluorescent probe.[1][8] The labeling kinetics of HaloTag can be very rapid, approaching diffusion-limited rates with certain fluorophores, making it ideal for pulse-chase experiments and studying dynamic cellular processes.[1] Like SNAP-tag, HaloTag offers both cell-permeable and impermeable ligands for versatile labeling strategies.[9]
CLIP-tag: A derivative of the SNAP-tag, the CLIP-tag was developed to allow for dual labeling in the same experiment.[10] It specifically reacts with O²-benzylcytosine (BC) substrates, enabling the simultaneous labeling of two different proteins with distinct fluorophores when used in conjunction with the SNAP-tag system.[10]
Quantitative Data Summary
| Feature | SNAP-tag | HaloTag | Reference(s) |
| Tag Size | 19.4 kDa | 33 kDa | [1] |
| Substrate | O⁶-benzylguanine (BG) | Chloroalkane (CA) | [7][8] |
| Typical Labeling Concentration (in cells) | 1–5 µM | 0.1–0.5 µM | [1][7][11] |
| Typical Incubation Time (in cells) | 30 minutes | 15–30 minutes | [1][7][11] |
| Labeling Efficiency | High, often quantitative | High, often quantitative | [10][12] |
Experimental Workflow: SNAP-tag/HaloTag Labeling
Caption: General workflow for labeling SNAP-tag or HaloTag fusion proteins in living cells.
Detailed Protocol: Live-Cell Labeling with SNAP-tag
This protocol is adapted for cell-permeable SNAP-tag substrates.
Materials:
-
Mammalian cells expressing the SNAP-tag fusion protein cultured on glass-bottom dishes.
-
Complete cell culture medium (with serum).
-
SNAP-tag substrate (e.g., SNAP-Cell TMR-Star) stock solution (1 mM in DMSO).
-
Pre-warmed live-cell imaging medium.
Procedure:
-
Cell Culture: Seed and transfect cells expressing the SNAP-tag fusion protein on glass-bottom dishes, aiming for 70-90% confluency.
-
Prepare Staining Solution: Dilute the SNAP-tag substrate in pre-warmed complete culture medium to a final concentration of 1–5 µM. A starting concentration of 3 µM is common. Mix thoroughly.[1][7]
-
Labeling: Remove the existing medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a 5% CO₂ environment.[1]
-
Washing (Step 1): Remove the staining solution and wash the cells three times with pre-warmed complete medium.
-
Washing (Step 2): Add fresh, pre-warmed complete medium and incubate for an additional 30 minutes to allow unbound substrate to diffuse out.[7]
-
Final Preparation: Replace the medium one last time with fresh imaging medium.
-
Imaging: Image the cells using the appropriate filter sets for the chosen fluorophore.
Detailed Protocol: Live-Cell Labeling with HaloTag
This protocol is adapted for cell-permeable HaloTag ligands.
Materials:
-
Mammalian cells expressing the HaloTag fusion protein cultured on glass-bottom dishes.
-
Complete cell culture medium.
-
HaloTag ligand (e.g., Janelia Fluor® 549) stock solution (1 mM in DMSO).
-
Pre-warmed live-cell imaging medium.
Procedure:
-
Cell Culture: Seed cells expressing the HaloTag fusion protein onto glass-bottom dishes and allow them to reach 70-90% confluency.
-
Prepare Staining Solution: Dilute the cell-permeable HaloTag ligand in pre-warmed complete cell culture medium to a final concentration of 0.1–0.5 µM.[1][11]
-
Labeling: Remove the existing medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ environment.[1][11]
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging medium.
-
Imaging: The cells are now ready for imaging.
II. Enzymatic Labeling: Sortase-Mediated Ligation
Sortase-mediated ligation is a chemoenzymatic method that utilizes the transpeptidase sortase A from Staphylococcus aureus to catalyze the formation of a native peptide bond.[13][14] This enzyme recognizes a specific pentapeptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine residues, forming a covalent intermediate that is then resolved by a nucleophilic attack from an oligoglycine motif.[14]
Application Notes
This technique allows for the site-specific modification of a protein's N- or C-terminus with a wide range of molecules, including fluorophores, biotin, and even other proteins.[2][13][15] The reaction is highly specific and proceeds under mild, physiological conditions, making it suitable for labeling proteins in solution, in cell lysates, or on the surface of living cells.[13][14] A key advantage of sortase-mediated ligation is the ability to label proteins without the need for a large fusion tag, as the recognition motifs are short peptides.
Quantitative Data Summary
| Feature | Sortase-Mediated Ligation | Reference(s) |
| Recognition Motif (Substrate) | LPXTG | [13][14][15] |
| Nucleophile | Oligoglycine (e.g., GGG) | [13][14] |
| Typical Reaction Time | < 3 hours | [15] |
| Reaction Conditions | Physiological pH (6-8) and temperature | [15] |
| Labeling Efficiency | High, can be rendered irreversible with depsipeptide substrates | [16] |
Signaling Pathway: Sortase-Mediated Ligation Mechanism
Caption: Mechanism of sortase-mediated protein ligation.
Detailed Protocol: In Vitro Sortase-Mediated Labeling
Materials:
-
Purified protein of interest with a C-terminal LPETG sequence and an N-terminal affinity tag (e.g., His6).
-
Synthetic peptide probe with an N-terminal oligoglycine (e.g., GGG) sequence and a C-terminal fluorescent dye.
-
Purified Sortase A enzyme.
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Quenching buffer (e.g., EDTA).
-
Affinity resin for purification (e.g., Ni-NTA).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the protein of interest, the fluorescent peptide probe (in molar excess), and Sortase A in the sortase reaction buffer. A typical starting ratio is 1:10:1 (Protein:Probe:Sortase).
-
Incubation: Incubate the reaction mixture for 1-3 hours at room temperature or 37°C.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing EDTA to chelate the Ca²⁺ ions, which are required for Sortase A activity in some variants.[17]
-
Purification: Purify the labeled protein from the unreacted probe, Sortase A, and the cleaved affinity tag using affinity chromatography. The labeled protein will no longer bind to the resin if the affinity tag was C-terminal to the sortase motif.
-
Analysis: Analyze the labeling efficiency by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.
III. Applications in Drug Development
Site-specific protein labeling is of increasing importance in the pharmaceutical industry.[3][6] Key applications include:
-
Target Engagement and Occupancy Studies: Fluorescently labeled ligands or antibodies can be used to visualize and quantify the binding of a drug to its target in cells and tissues.
-
High-Throughput Screening: Labeled proteins are essential for developing robust biochemical and cell-based assays for drug screening.[3]
-
In Vivo Imaging: Attaching near-infrared fluorescent probes allows for deep-tissue imaging and tracking of drug distribution and target interaction in animal models.[3]
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies ensures a homogenous product with a defined drug-to-antibody ratio, leading to improved therapeutic efficacy and safety.[4][5]
IV. Photophysical Properties of Fluorescent Dyes
The choice of fluorescent dye is critical for the success of any labeling experiment. Organic fluorophores generally offer greater brightness and photostability compared to fluorescent proteins.[18]
| Fluorophore Class | Excitation (nm) | Emission (nm) | Key Features | Reference(s) |
| Coumarins | ~350-450 | ~430-500 | Blue emission, sensitive to environment | [19] |
| Fluoresceins (e.g., FITC) | ~490 | ~520 | Bright green emission, pH-sensitive | [16][20] |
| Rhodamines (e.g., TMR, TAMRA) | ~550 | ~575 | Bright, photostable orange/red emission | [1][7] |
| Cyanines (e.g., Cy3, Cy5) | ~550 (Cy3), ~650 (Cy5) | ~570 (Cy3), ~670 (Cy5) | Bright, photostable, available in a wide spectral range | [18] |
| Alexa Fluor Dyes | Wide Range | Wide Range | A family of bright and highly photostable dyes across the spectrum | [7] |
| Janelia Fluor (JF) Dyes | Wide Range | Wide Range | Bright, photostable, and cell-permeable dyes optimized for live-cell imaging | [1] |
Conclusion
Site-specific protein labeling with small fluorescent molecules provides a powerful and versatile toolkit for modern biological research and drug development. The choice between different labeling strategies, such as SNAP-tag, HaloTag, or sortase-mediated ligation, will depend on the specific experimental requirements, including the desired location of the label, the size of the tag, and the context of the experiment (in vitro, in cells, or in vivo). By combining the genetic specificity of protein tags with the diverse chemical functionalities of synthetic probes, researchers can gain unprecedented insights into protein function and accelerate the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific protein labeling in the pharmaceutical industry: experiences from novartis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity‐Directed Site‐Specific Protein Labeling and Its Application to Antibody‐Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. HaloTag labeling protocol [abberior.rocks]
- 12. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 17. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A fluorophore ligase for site-specific protein labeling inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Application Notes: 4-Amino-N-methylphthalimide as a Solvatochromic Probe for Transmembrane Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N-methylphthalimide (4-AMP) and its derivatives are powerful, small-molecule fluorescent probes ideal for investigating the local environment of transmembrane (TM) peptides.[1][2] Their utility stems from their pronounced solvatochromism, where their fluorescence emission spectrum is highly sensitive to the polarity of the surrounding environment.[3] This characteristic allows for the detailed study of peptide insertion, folding, and orientation within a lipid bilayer. When incorporated as an unnatural amino acid into a peptide sequence, the 4-aminophthalimide (4AP) moiety provides a significantly more informative and potent fluorescence readout compared to the intrinsic fluorescence of tryptophan.[1][2] Notably, its excitation wavelength is outside the typical absorption range of proteins, minimizing interference from the biological matrix.[1][2]
These application notes provide a comprehensive overview, including detailed protocols, for the utilization of this compound-based probes in the study of transmembrane peptides.
Principle of Operation
The core principle behind the use of this compound as a membrane probe lies in its electronic structure. The molecule possesses a charge-transfer character that is sensitive to the local electric field.[3][4] In a nonpolar environment, such as the hydrophobic core of a lipid bilayer, the probe exhibits a blue-shifted emission spectrum and a significant increase in fluorescence quantum yield.[1] Conversely, in a polar, aqueous environment, the fluorescence is red-shifted and often quenched.[1][5] By strategically placing the 4-AMP-derived amino acid at different positions within a transmembrane peptide, researchers can map the polarity gradient across the membrane and gain insights into the peptide's structure and dynamics.
A key advantage of the 4-aminophthalimide chromophore is its small size, making it isosteric to the indole side chain of tryptophan.[1][2] This structural similarity minimizes potential perturbations to the native conformation of the peptide, a critical factor for meaningful biophysical studies.
Data Presentation
The solvatochromic properties of this compound and its derivatives are summarized below. These tables provide a reference for the expected fluorescence changes in different environments.
Table 1: Photophysical Properties of 4-Aminophthalimide (4-AP) in Various Solvents
| Solvent | Dielectric Constant (ε) | Emission Maximum (λem, nm) | Quantum Yield (ΦF) |
| Hexane | 1.88 | 460 | - |
| Toluene | 2.38 | - | - |
| Dioxane | 2.21 | - | - |
| Acetonitrile | 37.5 | - | 0.63 - 0.76 |
| Methanol | 32.7 | 538 | 0.1 |
| Water | 80.1 | - | Dramatically lower |
Data compiled from various sources.[6][7] Note that this compound (4-AMP) exhibits similar solvatochromic behavior.
Table 2: Fluorescence Properties of a Transmembrane Peptide (EGFR Fragment) Labeled with a 4-Aminophthalimide (4AP)-Containing Amino Acid
| Position of 4AP Probe | Environment | Emission Maximum (λem, nm) | Quantum Yield (ΦF) | Fold Increase in ΦF (vs. MeOH) |
| Hydrophobic Core | Methanol | 528 | 0.10 | 1.0 |
| Hydrophobic Core | POPC Vesicles | 498 | 0.29 | 2.9 |
| Membrane Surface | Methanol | 528 | 0.10 | 1.0 |
| Membrane Surface | POPC Vesicles | 518 | 0.14 | 1.4 |
Data adapted from a study on an EGFR transmembrane fragment labeled with a 4AP-based amino acid.[1] POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Protected 4-Aminophthalimide Amino Acid
This protocol is a generalized procedure for the synthesis of an Fmoc-protected amino acid containing the 4-aminophthalimide moiety, which can then be used in solid-phase peptide synthesis. The synthesis of a specific alanine-derived building block has been previously described.[1]
Materials:
-
Fmoc-protected diaminopropionic acid derivative
-
4-Aminobenzene-1,2-dicarboxylic acid anhydride
-
Coupling reagents (e.g., HBTU, HOBt)
-
Diisopropylethylamine (DIEA)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Allyl acceptor (e.g., PhSiH₃)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
Procedure:
-
Condensation: Dissolve the Fmoc-protected diaminopropionic acid derivative in DMF. Add 4-Aminobenzene-1,2-dicarboxylic acid anhydride, HBTU, HOBt, and DIEA. Stir the reaction mixture overnight at room temperature.
-
Work-up: Purify the product by standard chromatographic techniques.
-
Deprotection: Remove the allyl protecting group from the carboxylic acid function using a palladium catalyst and an allyl acceptor in DCM.
-
Purification: Purify the final Fmoc-protected 4-aminophthalimide amino acid by chromatography.
Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual solid-phase synthesis of a transmembrane peptide incorporating the custom-synthesized 4-aminophthalimide amino acid.[6]
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected natural amino acids
-
Fmoc-protected 4-aminophthalimide amino acid
-
Coupling reagents: HATU, HOAt
-
Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvents: Methanol, Diethyl ether
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10-15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3-5 equivalents) and coupling reagents (e.g., HATU, HOAt; ~4.5 equivalents each) in DMF. b. Add a base (e.g., DIEA or NMM; 2 equivalents) to the amino acid solution to activate it. c. Add the activated amino acid solution to the deprotected resin and agitate for 1-4 hours. For the sterically hindered 4-aminophthalimide amino acid, longer coupling times or double coupling may be necessary. d. Monitor the coupling reaction using a ninhydrin test (will be negative for a complete reaction).
-
Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling cycles for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Preparation of Liposomes and Peptide Incorporation
This protocol describes the preparation of large unilamellar vesicles (LUVs) by the extrusion method and the incorporation of the fluorescently labeled transmembrane peptide.[8]
Materials:
-
Lipids (e.g., POPC) in chloroform
-
Buffer (e.g., PBS, pH 7.4)
-
Nitrogen gas
-
Vacuum pump
-
Water bath sonicator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: In a round-bottom flask, dissolve the desired lipids in chloroform. Remove the solvent using a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with the desired buffer to form multilamellar vesicles (MLVs). Vortex the mixture vigorously.
-
Freeze-Thaw Cycles: Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity and encapsulation efficiency.
-
Extrusion: Extrude the MLV suspension 11-21 times through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a mini-extruder to form LUVs.
-
Peptide Incorporation: Add the purified, labeled peptide (dissolved in a minimal amount of a suitable solvent if necessary) to the LUV suspension. The peptide-to-lipid ratio should be optimized for the specific experiment. Incubate the mixture to allow for spontaneous insertion of the peptide into the liposomes. The incubation time and temperature will depend on the specific peptide and lipid composition.
Protocol 4: Fluorescence Spectroscopy
This protocol outlines the fluorescence measurements to characterize the peptide-membrane interaction.[9]
Materials:
-
Fluorometer
-
Quartz cuvettes
-
LUV suspension with incorporated peptide
-
Control samples (peptide in buffer, empty LUVs)
Procedure:
-
Instrument Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation wavelength appropriate for the 4-aminophthalimide probe (typically in the range of 360-400 nm).
-
Sample Preparation: Prepare a dilution of the peptide-liposome suspension in the desired buffer in a quartz cuvette.
-
Fluorescence Emission Scan: Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 400-650 nm).
-
Data Analysis: a. Determine the wavelength of maximum emission (λem). A blue shift in λem compared to the peptide in buffer indicates insertion into the hydrophobic membrane environment. b. Calculate the fluorescence quantum yield (ΦF) relative to a known standard if desired. An increase in ΦF is expected upon membrane insertion. c. Titration experiments can be performed by varying the lipid concentration to determine the peptide's affinity for the membrane.
Visualizations
Caption: Overall experimental workflow.
Caption: Fmoc-SPPS cycle for peptide elongation.
Caption: Principle of fluorescence change upon membrane insertion.
References
- 1. NMR and Membrane Biophysics [rmnmc.chimie.unistra.fr]
- 2. sites.ualberta.ca [sites.ualberta.ca]
- 3. Cas 2307-00-8,this compound | lookchem [lookchem.com]
- 4. This compound 97 2307-00-8 [sigmaaldrich.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-N-methylphthalimide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Amino-N-methylphthalimide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the two-step synthesis of this compound, which involves the formation of 4-Nitro-N-methylphthalimide followed by its reduction.
Step 1: Synthesis of 4-Nitro-N-methylphthalimide
Q1: My yield of 4-Nitro-N-methylphthalimide is low. What are the potential causes and solutions?
A1: Low yields in the synthesis of 4-Nitro-N-methylphthalimide can stem from several factors related to the initial formation of N-methylphthalimide and the subsequent nitration step.
-
Incomplete formation of N-methylphthalimide: The reaction of phthalic anhydride with methylamine is crucial. Ensure the molar ratio of phthalic anhydride to methylamine is optimized; a ratio of 1:1.3 has been reported to give a high conversion rate of 98%.[1] The reaction should be carried out under reflux for a sufficient duration, for instance, 5 hours, to ensure completion.[1]
-
Suboptimal Nitration Conditions: The nitration of N-methylphthalimide is a critical step where yield can be lost.
-
Incorrect temperature: The reaction temperature should be carefully controlled. A temperature range of 55°-60°C for 4 hours has been shown to produce a yield of 81%.[1] Another protocol suggests a reaction at 41°C followed by heating to 90°C, yielding 90% of a product mixture containing 90% 4-Nitro-N-methylphthalimide.
-
Improper addition of nitrating mixture: The mixed acid (sulfuric and nitric acid) should be added slowly to the solution of N-methylphthalimide to control the exothermic reaction and prevent side reactions. The recommended temperature for the addition of the mixed acid is between 20°-30°C.[1]
-
-
Formation of 3-Nitro-N-methylphthalimide isomer: A common impurity that reduces the yield of the desired 4-nitro isomer is the formation of 3-Nitro-N-methylphthalimide. The ratio of 4-nitro to 3-nitro isomer can be influenced by the reaction conditions. One study reported the formation of 4% of the 3-nitro isomer. Careful control of the nitration temperature can help minimize the formation of the undesired isomer.
Q2: I am observing significant amounts of impurities in my 4-Nitro-N-methylphthalimide product. How can I minimize them?
A2: The primary impurities are typically the 3-nitro isomer and unreacted N-methylphthalimide.
-
Minimizing the 3-nitro isomer: As mentioned above, precise temperature control during nitration is key. Lowering the reaction temperature may favor the formation of the 4-nitro isomer.
-
Removing unreacted N-methylphthalimide: Unreacted starting material can be carried through. Ensure the nitration reaction goes to completion by using a slight excess of the nitrating agent and allowing for sufficient reaction time. Purification of the crude product by recrystallization can effectively remove unreacted N-methylphthalimide.
Step 2: Reduction of 4-Nitro-N-methylphthalimide to this compound
Q3: The reduction of 4-Nitro-N-methylphthalimide is not proceeding to completion or is giving a low yield. What are the common pitfalls?
A3: The reduction of the nitro group is a sensitive step, and several factors can lead to poor results.
-
Choice of Reducing Agent: The choice of reducing agent is critical. Common and effective methods for aromatic nitro group reduction include:
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This is often a clean and high-yielding method. However, the catalyst can be sensitive to poisoning by impurities.
-
Tin(II) Chloride (SnCl₂): This is a classic and reliable method for nitro group reduction.
-
Iron in acidic media (Fe/HCl or Fe/AcOH): This is an economical and robust method.
-
-
Reaction Conditions:
-
Temperature: Some reduction reactions are exothermic and may require initial cooling, while others may need heating to proceed at a reasonable rate.
-
Solvent: The choice of solvent is important for the solubility of the starting material and the effectiveness of the reducing agent. Ethanol, methanol, and acetic acid are commonly used solvents.
-
pH: For reductions using metals in acid, maintaining an acidic environment is crucial. During the workup of reactions with SnCl₂, the pH needs to be carefully adjusted to basic to liberate the free amine.
-
-
Catalyst Deactivation (for Catalytic Hydrogenation): If using a heterogeneous catalyst like Pd/C, ensure it is not poisoned by sulfur-containing impurities or other catalyst poisons that may be present in the starting material or solvent.
Q4: How can I purify the final this compound product effectively?
A4: Purification is essential to obtain a high-purity product.
-
Work-up procedure: After the reduction is complete, the work-up procedure will depend on the reducing agent used.
-
For SnCl₂ reduction , the reaction mixture is typically poured into ice and then basified (e.g., with NaOH or NaHCO₃) to precipitate tin salts and liberate the free amine. The product can then be extracted with an organic solvent.
-
For Fe/HCl reduction , the mixture is filtered to remove iron and its salts, and the filtrate is basified to precipitate the product.
-
For catalytic hydrogenation , the catalyst is removed by filtration through celite.
-
-
Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a pure crystalline product.
Data Presentation
Table 1: Reported Yields for the Synthesis of 4-Nitro-N-methylphthalimide
| Starting Material | Reaction | Reagents | Conditions | Reported Yield | Reference |
| Phthalic anhydride & Methylamine | Formation of N-methylphthalimide | Toluene | Reflux, 5 hr | 94% | [1] |
| N-methylphthalimide | Nitration | H₂SO₄/HNO₃ | 55°-60°C, 4 hr | 81% | [1] |
| N-methylphthalimide | Nitration | H₂SO₄/HNO₃ in CH₂Cl₂ | 41°C to 90°C | 90% (of a mixture containing 90% 4-nitro isomer) |
Table 2: Common Reducing Agents for Aromatic Nitro Compounds
| Reducing Agent | Typical Solvents | Key Considerations |
| H₂/Pd-C | Ethanol, Methanol, Ethyl Acetate | High efficiency, clean reaction. Catalyst can be pyrophoric and sensitive to poisoning. |
| SnCl₂·2H₂O | Ethanol, Hydrochloric Acid | Reliable and widely used. Requires careful pH adjustment during workup to remove tin salts. |
| Fe powder | Acetic Acid, Ethanol/HCl | Cost-effective and robust. Requires filtration to remove iron residues. |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-N-methylphthalimide
This protocol is adapted from a reported synthesis method.[1]
Materials:
-
N-methylphthalimide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
Procedure:
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a 1:3 molar ratio, while cooling in an ice bath.
-
In a separate flask, dissolve N-methylphthalimide in concentrated sulfuric acid.
-
Slowly add the prepared nitrating mixture to the solution of N-methylphthalimide, maintaining the temperature between 20-30°C.
-
After the addition is complete, heat the reaction mixture to 55-60°C and stir for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
The precipitated 4-Nitro-N-methylphthalimide is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product can be recrystallized from a suitable solvent like ethanol to improve purity.
Protocol 2: Reduction of 4-Nitro-N-methylphthalimide using Tin(II) Chloride
This is a general protocol for the reduction of aromatic nitro compounds and should be optimized for this specific substrate.
Materials:
-
4-Nitro-N-methylphthalimide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine
Procedure:
-
Dissolve 4-Nitro-N-methylphthalimide in ethanol in a round-bottom flask.
-
Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask. An excess of the reducing agent (e.g., 3-5 equivalents) is typically used.
-
Stir the reaction mixture at room temperature or gently heat under reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Carefully neutralize the mixture by adding a solution of sodium hydroxide or sodium bicarbonate until the pH is basic (pH ~8-9). This will precipitate tin hydroxides.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
Mandatory Visualization
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Preventing photobleaching of 4-Amino-N-methylphthalimide derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photobleaching of 4-Amino-N-methylphthalimide derivatives during fluorescence-based experiments.
Troubleshooting Guide
Rapid signal loss or dimming of your this compound probe? Consult the table below to diagnose and resolve common issues related to photobleaching.
| Problem | Potential Cause | Recommended Solution |
| Rapid fading of fluorescence signal upon initial illumination | High excitation light intensity. | Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio. |
| Prolonged exposure time. | Use the shortest possible exposure time for your detector. Consider using a more sensitive detector if the signal is weak. | |
| Presence of molecular oxygen. | Use a commercial antifade mounting medium containing oxygen scavengers. For live-cell imaging, consider reagents that reduce oxygen levels in the media. | |
| Inconsistent fluorescence intensity between samples | Different illumination histories. | Ensure all samples are exposed to the same illumination conditions (intensity, duration, and frequency). Use a consistent imaging protocol. |
| Variations in the local chemical environment (e.g., pH, solvent polarity). | Maintain consistent buffer conditions for all samples. Be aware that the fluorescence of aminophthalimides can be sensitive to solvent polarity. | |
| High background fluorescence obscuring the signal | Autofluorescence from the sample or mounting medium. | Use a mounting medium with low autofluorescence. Perform a background subtraction during image analysis. |
| Non-specific binding of the fluorescent probe. | Optimize staining protocols to reduce non-specific binding, including the use of blocking agents. | |
| Antifade reagent appears to quench the initial signal | Some antifade reagents can cause an initial drop in fluorescence intensity. | This is a known effect for some reagents. The trade-off is prolonged signal stability. If the initial signal is too low, consider a different antifade reagent or a lower concentration of the current one. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound derivatives?
Q2: What are the primary factors that contribute to the photobleaching of these derivatives?
A2: The main drivers of photobleaching are:
-
High Excitation Light Intensity: More intense light increases the rate at which the fluorophore is excited, elevating the probability of photochemical damage.
-
Prolonged Exposure Time: The longer the fluorophore is exposed to excitation light, the more cycles of excitation and emission it undergoes, increasing the cumulative damage.
-
Presence of Molecular Oxygen: In the excited state, the fluorophore can interact with molecular oxygen to generate reactive oxygen species (ROS), which can then chemically attack and destroy the fluorophore.
Q3: How can I choose a more photostable this compound derivative?
A3: The photostability of these derivatives can be influenced by their specific chemical structure. While comprehensive comparative data is limited, some studies suggest that modifications to the amino group can affect photophysical properties. For instance, N,N-dimethyl derivatives of 4-aminophthalimide may exhibit different photostability profiles in polar solvents compared to the unsubstituted aminophthalimide due to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state. When possible, consult the manufacturer's data or literature for photostability information on specific derivatives.
Q4: What are antifade reagents and which ones are suitable for this compound derivatives?
A4: Antifade reagents are chemical compounds included in mounting media to reduce photobleaching. They typically work by scavenging reactive oxygen species. Common antifade agents include:
-
n-Propyl gallate (NPG)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
p-Phenylenediamine (PPD) (Note: PPD can react with some cyanine dyes, so compatibility should be checked if used in multi-color experiments).
Commercially available antifade mounting media such as ProLong™ Gold and VECTASHIELD® are also widely used and are generally compatible with a broad range of fluorophores. The optimal choice may require some empirical testing for your specific derivative and experimental conditions.
Q5: Are there any imaging techniques that can minimize photobleaching?
A5: Yes, several imaging strategies can help reduce photobleaching:
-
Use Neutral Density Filters: These filters reduce the intensity of the excitation light reaching the sample.
-
Minimize Exposure: Only illuminate the sample when acquiring an image. Use transmitted light for focusing whenever possible.
-
Image with a More Sensitive Detector: A more sensitive camera or detector requires less excitation light to achieve a good signal-to-noise ratio.
-
Time-Lapse Imaging: Increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.
Quantitative Data on Photophysical Properties
| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Remarks | Reference |
| 4-Aminophthalimide (AP) | Acetonitrile | 0.61 | - | The Journal of Physical Chemistry A, 1996, 100 (48), pp 18639–18645 |
| 4-(N,N-dimethylamino)phthalimide (DAP) | Acetonitrile | 0.04 | The lower quantum yield in polar solvents is attributed to the formation of a non-emissive TICT state. | The Journal of Physical Chemistry A, 1996, 100 (48), pp 18639–18645 |
| 4-Amino-1,8-naphthalimide derivative (Glycine conjugate) | Dimethylformamide | - | Good photostability observed after 1 hour of UV radiation. | International Journal of Polymeric Materials and Polymeric Biomaterials, 2012, 61:14, 1085-1096 |
| 4-Amino-1,8-naphthalimide derivative (β-Alanine conjugate) | Dimethylformamide | - | Photostability increased by 25-30% when incorporated into a polymer chain. | International Journal of Polymeric Materials and Polymeric Biomaterials, 2012, 61:14, 1085-1096 |
Experimental Protocols
Protocol for Measuring Photobleaching of this compound Derivatives
This protocol describes a method to quantify the photobleaching rate of a this compound derivative using a standard fluorescence microscope equipped with a camera.
Materials:
-
Solution of the this compound derivative in a suitable solvent or buffer.
-
Microscope slides and coverslips.
-
Mounting medium (with and without antifade reagent for comparison).
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a digital camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative. The concentration should be low enough to avoid aggregation but high enough to provide a clear fluorescent signal.
-
Mount a small volume of the solution between a microscope slide and a coverslip. If using a mounting medium, mix the solution with the medium before mounting. Prepare parallel samples with and without an antifade reagent.
-
Seal the coverslip with nail polish or a sealant to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize for at least 30 minutes.
-
Select the appropriate filter cube for the excitation and emission wavelengths of your derivative.
-
Set the illumination intensity to a level that you would typically use for your experiments. It is crucial to keep this intensity constant throughout the experiment.
-
Set the camera exposure time and gain to values that provide a good signal without saturating the detector. Keep these settings constant.
-
-
Image Acquisition:
-
Bring the sample into focus using the lowest possible light intensity or transmitted light to minimize pre-bleaching.
-
Select a region of interest (ROI).
-
Begin a time-lapse acquisition sequence. Continuously illuminate the sample and acquire images at regular intervals (e.g., every 5-10 seconds) for a set duration (e.g., 5-10 minutes) or until the fluorescence has significantly decreased.
-
-
Data Analysis:
-
Open the time-lapse image sequence in image analysis software.
-
Define an ROI within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Also, measure the mean intensity of a background region outside the illuminated area for each frame.
-
Correct for background by subtracting the mean background intensity from the mean ROI intensity for each time point.
-
Normalize the background-corrected intensity values to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The resulting curve represents the photobleaching decay of your derivative under the specific experimental conditions. You can fit this curve to an exponential decay function to determine the photobleaching rate constant.
-
Visualizations
Caption: The photobleaching process of a fluorophore.
Caption: Workflow for measuring photobleaching.
Optimizing reaction conditions for labeling with 4-Amino-N-methylphthalimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for labeling with 4-Amino-N-methylphthalimide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent dye known for its solvatochromic properties, meaning its fluorescence emission spectrum is sensitive to the polarity of the solvent.[1] This characteristic makes it a valuable tool for studying molecular environments.[2] It is primarily used as a fluorescent probe in analytical chemistry and as an intermediate in the synthesis of other compounds.[2] In the context of bioconjugation, it can be chemically modified to create amine-reactive derivatives for labeling proteins and other biomolecules.
Q2: How does the labeling reaction with an amine-reactive form of this compound work?
For labeling proteins and other molecules with primary amines (like lysine residues), this compound is typically used in an activated form, such as an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with a deprotonated primary amine on the target molecule to form a stable amide bond, covalently attaching the fluorescent dye.[3][4]
Q3: What is the optimal pH for labeling with a this compound NHS ester?
The optimal pH for labeling with NHS esters is in the range of 7.2 to 8.5.[3][5] A pH of 8.3-8.5 is often considered ideal as it provides a good balance between the reactivity of the primary amines and the stability of the NHS ester.[3][4] At lower pH, the amine groups are protonated and less reactive, while at higher pH, the NHS ester is more susceptible to hydrolysis.[3]
Q4: What type of buffer should I use for the labeling reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for the dye. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers.[5][6] Buffers to avoid include Tris and glycine.[6]
Q5: How should I prepare and store my this compound stock solution?
This compound and its reactive derivatives are often hydrophobic and should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution.[1][7] Store the solid, un-dissolved dye in a cool, dark, and dry place.[8] Once dissolved, it is recommended to use the solution immediately or store it in small aliquots at -20°C for a limited time, protected from light and moisture.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal | Inefficient Labeling: Reaction conditions (pH, buffer, molar ratio) were not optimal. | - Ensure the reaction pH is between 7.2 and 8.5.[3] - Use an amine-free buffer like PBS or sodium bicarbonate.[6] - Optimize the molar ratio of dye to protein; start with a 10:1 to 20:1 ratio and titrate.[9] |
| Hydrolysis of NHS Ester: The reactive dye was inactivated by water. | - Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[7] - Avoid prolonged exposure of the dye solution to aqueous buffers before adding it to the protein. | |
| Fluorescence Quenching: Too many dye molecules are attached to the protein, leading to self-quenching. | - Reduce the molar ratio of dye to protein in the labeling reaction.[10] - Determine the Degree of Labeling (DOL) to assess the level of dye incorporation.[10] | |
| High Background Fluorescence | Excess Unbound Dye: The purification step did not effectively remove all the free dye. | - Use a desalting column (e.g., Sephadex G-25) for purification.[1] - For more rigorous purification, consider dialysis or HPLC.[10] |
| Non-Specific Binding: The dye is binding to surfaces or other molecules in the sample. | - Ensure proper blocking steps are included in your downstream application (e.g., using BSA for immunoassays). - Optimize washing steps in your experimental protocol.[11] | |
| Precipitation of Labeled Protein | High Degree of Labeling: The attachment of the hydrophobic dye has reduced the solubility of the protein. | - Decrease the molar ratio of dye to protein to reduce the number of attached dye molecules.[10] |
| Suboptimal Buffer Conditions: The buffer composition or pH is causing the protein to become unstable. | - Ensure the buffer conditions are suitable for your specific protein's stability. | |
| Labeled Antibody Has Lost Antigen-Binding Activity | Labeling of Critical Residues: Lysine residues within or near the antigen-binding site have been modified. | - Reduce the molar ratio of dye to protein to decrease the overall level of labeling.[10] |
Experimental Protocols
Representative Protocol for Labeling a Protein with a this compound NHS Ester
This protocol provides a general guideline for labeling a protein with a hypothetical amine-reactive this compound NHS ester. Optimization may be required for your specific protein and application.
Materials:
-
Protein to be labeled (in an amine-free buffer)
-
This compound NHS Ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., PBS)
Procedure:
-
Protein Preparation:
-
Ensure your protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.[6]
-
-
Prepare Dye Stock Solution:
-
Allow the vial of this compound NHS Ester to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This should be done immediately before use.[12]
-
-
Labeling Reaction:
-
While gently stirring or vortexing the protein solution, slowly add the calculated volume of the dye stock solution to achieve the desired molar ratio of dye to protein. A starting point of a 10:1 to 20:1 molar excess of dye is recommended.[9]
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[7][12]
-
-
Quench Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature.[6]
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and other reaction components using a desalting column equilibrated with your desired Storage Buffer.[1] The labeled protein will elute in the first colored fraction.
-
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of this compound (approximately 370-380 nm, this should be confirmed with your specific dye).
-
Calculate the DOL using the following formula:
DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)
Where:
-
A_max = Absorbance at the dye's maximum absorbance wavelength
-
A_280 = Absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
ε_dye = Molar extinction coefficient of the dye at its A_max
-
CF = Correction factor (A_280 of the dye / A_max of the dye)
(Note: The ε_dye and CF are specific to the dye and should be provided by the supplier.)
-
-
Data Presentation
Table 1: Recommended Reaction Conditions for NHS Ester Labeling
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3) | Balances amine reactivity and NHS ester stability.[3][4] |
| Buffer | Amine-free (e.g., PBS, Bicarbonate) | Prevents competition with the target molecule.[6] |
| Dye:Protein Molar Ratio | 5:1 to 40:1 | Varies depending on the protein and desired DOL. Start with 10:1 to 20:1.[9] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[5] |
| Incubation Time | 1-4 hours at RT or overnight at 4°C | Allows for sufficient reaction completion.[7] |
| Quenching Agent | 20-50 mM Tris or Glycine | Effectively stops the reaction by consuming excess NHS ester.[6] |
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Troubleshooting low fluorescence signal.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Cas 2307-00-8,this compound | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. echemi.com [echemi.com]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting low fluorescence signal with 4-Amino-N-methylphthalimide probes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals with 4-Amino-N-methylphthalimide (4-AMP) probes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my fluorescence signal from the this compound probe unexpectedly low?
A low fluorescence signal can stem from several factors related to the probe's environment, its chemical integrity, or the experimental setup. This compound is a solvatochromic dye, meaning its fluorescent properties are highly sensitive to its local environment.[1][2]
Common causes for a weak signal include:
-
High Solvent Polarity: The probe's quantum yield can be significantly lower in highly polar, protic solvents like water due to the formation of a twisted intramolecular-charge-transfer (TICT) state, which facilitates non-radiative decay.[3]
-
Fluorescence Quenching: The signal can be quenched by specific molecules in your sample or buffer. Protic media, in particular, can quench fluorescence.[3][4] In protein studies, amino acids such as Tryptophan, Tyrosine, Histidine, and Methionine can also act as quenchers.[5]
-
Incorrect Excitation/Emission Wavelengths: Using incorrect wavelength settings on your fluorometer will result in inefficient excitation and detection.
-
Probe Degradation: The probe may have degraded due to improper storage or handling. It should be kept in a dark, dry place at room temperature.[1]
-
Low Probe Concentration: The concentration of the probe might be too low to generate a detectable signal.
Q2: How does the solvent environment affect the signal?
The solvent plays a critical role in the fluorescence of this compound. As a solvatochromic probe, both the emission wavelength and the intensity (quantum yield) change with solvent polarity.[2]
-
Emission Wavelength: In non-polar (hydrophobic) environments, the emission is typically blue-shifted (shorter wavelength). As solvent polarity increases, the emission undergoes a bathochromic or red-shift to longer wavelengths.[6] For example, the emission maximum of a similar probe, 4-aminophthalimide, shifts from 430 nm in toluene to 550 nm in water.[7]
-
Fluorescence Intensity: The fluorescence quantum yield often increases significantly in less polar, aprotic environments.[8] Conversely, polar protic solvents (those capable of hydrogen bonding) can lead to quenching and a reduction in the fluorescence lifetime.[3] When incorporated into the hydrophobic core of a lipid bilayer, 4-aminophthalimide probes have shown a two- to three-fold increase in quantum yield.[8]
Data & Protocols
Quantitative Data Summary
The following table summarizes the photophysical properties of this compound and related derivatives in different solvent environments. This data can be used as a reference to verify if your experimental observations align with expected values.
| Property | Value / Range | Solvent/Conditions | Source |
| Molar Mass | 176.17 g/mol | N/A | [9][10] |
| Melting Point | 246-248 °C | N/A | [1][2] |
| Solubility | Soluble | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [11] |
| Fluorescence Emission Shift | ~30 nm blue shift | When moved from membrane surface to hydrophobic core | [8] |
| Quantum Yield (ΦF) Change | 2- to 3-fold increase | When moved from polar to hydrophobic environment | [8] |
| Quantum Yield (ΦF) Range | 0.15–0.80 | Dependent on solvent | [7] |
Experimental Protocol: Assessing Probe Viability and Signal Optimization
This protocol provides a step-by-step guide to test the functionality of your this compound probe and optimize its signal for your specific application.
Objective: To confirm the probe is fluorescent and to determine the optimal buffer and instrumental settings.
Materials:
-
This compound (4-AMP) stock solution (e.g., 1 mM in DMSO)
-
A series of solvents of varying polarity (e.g., Dioxane, Acetonitrile, Ethanol, Water)
-
Your experimental buffer
-
Spectrofluorometer
-
Quartz cuvettes
Methodology:
-
Prepare a Dilution Series:
-
Prepare a working solution of the 4-AMP probe by diluting the stock solution to 10 µM in your experimental buffer.
-
Create a dilution series ranging from 1 µM to 10 µM.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 20-30 minutes.
-
Set the excitation wavelength. While the optimal wavelength can vary, start with an excitation around 360-405 nm.[7]
-
Set the emission scan range from 400 nm to 650 nm to capture the full spectrum, which is expected to shift based on the environment.
-
-
Solvent Test (Probe Viability Check):
-
Prepare a 5 µM solution of your 4-AMP probe in a non-polar, aprotic solvent (e.g., Dioxane or Chloroform) where high fluorescence is expected.
-
Measure the fluorescence emission spectrum. You should observe a strong signal with a peak in the shorter wavelength range (e.g., ~430-480 nm).
-
Prepare another 5 µM solution in a polar, protic solvent (e.g., water or methanol).
-
Measure the emission spectrum. You should observe a significant red-shift in the emission maximum and likely a decrease in intensity compared to the non-polar solvent.
-
If no signal is observed in the non-polar solvent, your probe may have degraded.
-
-
Buffer and Additive Test:
-
Measure the fluorescence spectrum of the probe in your complete experimental buffer.
-
If the signal is low, systematically test the effect of each buffer component. Prepare solutions of the probe in the base buffer and add one component at a time to identify potential quenchers.
-
-
Determine Optimal Excitation and Emission Wavelengths:
-
Using the probe in your final optimized buffer, perform an excitation scan to find the true excitation maximum.
-
Set the instrument to this optimal excitation wavelength and perform an emission scan to find the precise emission maximum. Use these optimized settings for all future experiments.
-
-
Data Analysis:
-
Plot fluorescence intensity vs. concentration for your dilution series to confirm a linear response.
-
Compare the emission maxima and intensities across different solvents and buffer conditions to understand the probe's behavior in your system.
-
Visual Guides
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and resolving issues of low fluorescence signal.
Principle of Solvatochromism
This diagram explains how solvent polarity affects the energy states and fluorescence emission of the this compound probe.
References
- 1. Cas 2307-00-8,this compound | lookchem [lookchem.com]
- 2. N-甲基-4-氨基邻苯二甲酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Characterization of the triplet charge-transfer state of this compound in aprotic and protic media by laser flash photolysis - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 2307-00-8 | CAA30700 [biosynth.com]
- 10. scbt.com [scbt.com]
- 11. This compound | CAS:2307-00-8 | High Purity | Manufacturer BioCrick [biocrick.com]
Stability of 4-Amino-N-methylphthalimide under different pH conditions
Technical Support Center: 4-Amino-N-methylphthalimide Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various pH conditions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the phthalimide ring. This reaction is significantly influenced by the pH of the solution, with the rate of hydrolysis generally increasing under basic conditions.[1][2][3] Under harsh acidic or basic conditions, further degradation of the resulting 4-amino-N-methylphthalamic acid may occur.
Q2: How does pH affect the stability of this compound?
A2: this compound exhibits pH-dependent stability. It is most stable at neutral to slightly acidic pH. Under strongly acidic and, particularly, alkaline conditions, the rate of hydrolysis increases, leading to the opening of the imide ring.[4][5]
Q3: What are the expected degradation products of this compound under hydrolytic stress?
A3: The initial and primary degradation product from the hydrolysis of the imide ring is 4-amino-N-methylphthalamic acid. Under more extreme pH and temperature conditions, this intermediate can further hydrolyze to 4-aminophthalic acid and methylamine.
Q4: Can changes in pH affect the fluorescence properties of this compound?
A4: Yes, the fluorescence of this compound can be sensitive to the pH of the environment.[6][7][8] Changes in pH can alter the protonation state of the amino group, which can, in turn, affect the electronic properties of the molecule and its fluorescence emission. It is crucial to use buffered solutions to maintain a constant pH during fluorescence measurements to ensure reproducible results.
Q5: What analytical techniques are recommended for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying the concentration of this compound and its degradation products over time.[9][10][11] For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended.[12][13][14][15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of compound in solution | The pH of the solution may be too high (alkaline). | Ensure the pH of your solution is buffered and maintained in the neutral to slightly acidic range (pH 4-7) for maximum stability. Prepare fresh solutions before use. |
| Inconsistent fluorescence readings | The pH of the sample solution is fluctuating, or the compound is degrading during the measurement. | Use a stable buffer system appropriate for your experimental pH range. Verify the pH of your samples before and after the experiment. Minimize the exposure of the compound to harsh conditions. |
| Appearance of unknown peaks in HPLC chromatogram | Degradation of this compound. | Perform a forced degradation study to identify potential degradation products. Use LC-MS/MS to characterize the structure of the unknown peaks. |
| Poor recovery from biological matrices | Adsorption to sample containers or instability in the matrix at its native pH. | Use silanized or low-binding vials. Adjust the pH of the sample immediately after collection to a range where the compound is more stable. |
Quantitative Data Summary
The following table summarizes illustrative quantitative data from a hypothetical pH-dependent stability study of this compound at 37°C. These values are provided for guidance and may vary based on specific experimental conditions.
| pH | Condition | Apparent Half-life (t½) in hours | Primary Degradation Product |
| 2.0 | 0.01 M HCl | 72 | 4-amino-N-methylphthalamic acid |
| 4.5 | Acetate Buffer | > 200 | Minimal degradation |
| 7.4 | Phosphate Buffer | 150 | 4-amino-N-methylphthalamic acid |
| 9.0 | Borate Buffer | 24 | 4-amino-N-methylphthalamic acid |
| 12.0 | 0.01 M NaOH | < 1 | 4-amino-N-methylphthalamic acid |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study
Objective: To determine the stability of this compound across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Sample Preparation: Dilute the stock solution with each buffer to a final concentration of 10 µg/mL.
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C) in a light-protected environment.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Sample Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC-UV method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the linear regression will give the degradation rate constant (k), and the half-life (t½) can be calculated as 0.693/k.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 80°C in a dry oven for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to a calibrated light source (e.g., ICH option 1 or 2).
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV and LC-MS/MS to identify and characterize the degradation products.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for pH stability and forced degradation studies.
References
- 1. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. An acidic pH fluorescent probe based on Tröger's base - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11228A [pubs.rsc.org]
- 8. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "LC-MS based stability-indicating method for studying the degradation o" by Ankit K. Rochani, Margaret A. Wheatley et al. [jdc.jefferson.edu]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Minimizing non-specific binding of 4-Amino-N-methylphthalimide probes
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the use of 4-Amino-N-methylphthalimide (4-AMP) probes, with a specific focus on minimizing non-specific binding in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-AMP) and what are its primary applications?
A1: this compound (4-AMP) is a solvatochromic fluorescent dye, meaning its fluorescence emission is sensitive to the polarity of the surrounding solvent environment.[1] This property makes it a valuable tool in various research applications, including:
-
Fluorescent Probes: Used in analytical chemistry to detect and analyze different substances by providing information about the solvent environment and molecular interactions.[1]
-
Chemical Research: Employed to study solvatochromic properties and charge-transfer transients.[1][2]
-
Material Science: Used to develop advanced materials with tunable optical and electronic properties for applications like sensors and optoelectronic devices.[1]
-
Pharmaceutical Industry: Serves as an intermediate in the synthesis of new pharmaceutical compounds.[1]
Q2: What is non-specific binding and why is it a problem?
Q3: What are the common causes of non-specific binding with fluorescent probes?
A3: Several factors can contribute to non-specific binding. The primary causes are molecular forces between the probe and various surfaces in the experimental system.[3][7] Key factors include:
-
Hydrophobic Interactions: Hydrophobic regions of the probe can adhere to hydrophobic surfaces or other proteins. The hydrophobicity of the dye itself is a major determinant for non-specific binding.[6][8]
-
Electrostatic (Charge-Based) Interactions: The probe may interact with charged surfaces, leading to unwanted adhesion.[3][7]
-
Probe Concentration: Using a probe concentration that is too high can increase the likelihood of non-specific interactions.[4]
-
Insufficient Blocking: Failure to adequately block all potential non-specific binding sites on surfaces (like microplates, membranes, or glass slides) is a common cause of high background.[4][5]
Q4: What is a "blocking agent" and how does it work?
A4: A blocking agent is a substance used to cover surfaces that might otherwise bind the fluorescent probe non-specifically.[5] These agents are typically proteins or detergents that occupy potential binding sites, thereby preventing the probe from adhering to them and reducing background noise.[5][9] The ideal blocking reagent should occupy all remaining non-specific binding sites without interfering with the specific interaction being studied.[9]
Troubleshooting Guide for Non-Specific Binding
This guide addresses common issues encountered during experiments with 4-AMP probes.
Issue 1: High Background Fluorescence Across the Entire Sample
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Optimize your blocking step. Increase the concentration of the blocking agent or the incubation time. Consider switching to a different blocking agent (see Table 1).[4][5] |
| Probe Concentration Too High | Perform a titration experiment to determine the optimal probe concentration that maximizes the specific signal while minimizing background. |
| Inadequate Washing | Increase the number and/or duration of wash steps after probe incubation to remove unbound and loosely bound probes. Consider adding a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) to the wash buffer.[7][10] |
| Hydrophobic Interactions | Add a non-ionic surfactant like Tween-20 (typically at 0.05%) to your buffers (blocking, incubation, and wash) to disrupt hydrophobic interactions.[7][11] |
| Electrostatic Interactions | Adjust the ionic strength of your buffers by increasing the salt concentration (e.g., adding NaCl up to 500 mM) to shield charge-based interactions.[3][7][11] You can also try adjusting the pH of the buffer.[7] |
Issue 2: Probe Aggregates Observed in Solution or on Sample
| Possible Cause | Recommended Solution |
| Poor Probe Solubility | Ensure the probe is fully dissolved in an appropriate solvent (e.g., DMSO) before diluting it into your aqueous experimental buffer. |
| High Probe Concentration | Lower the final concentration of the probe in the incubation buffer. |
| Buffer Incompatibility | Centrifuge the final probe solution at high speed for 10-15 minutes before application to pellet any aggregates, and use only the supernatant. |
Issue 3: High Signal in Negative Control Samples
| Possible Cause | Recommended Solution |
| Probe Binds to Blocking Agent | Some protein-based blockers can be recognized by probes. Switch to a different type of blocking agent, such as a non-animal protein blocker or a synthetic, protein-free option.[12] |
| Autofluorescence | Examine an unstained control sample under the microscope to determine if the background signal is from natural fluorescence in your sample. If so, consider using spectral unmixing techniques or a probe with a different excitation/emission spectrum.[13] |
| Cross-Reactivity | If using the probe in a system with antibodies, ensure there is no cross-reactivity between the probe and any of the antibody components or blocking reagents.[12] |
Quantitative Data Summary
Table 1: Common Blocking Agents for Minimizing Non-Specific Binding
| Blocking Agent | Typical Concentration | Buffer System | Notes |
| Bovine Serum Albumin (BSA) | 3-5% (w/v)[5] or 0.5-2 mg/ml[11] | PBS or TBS | A common and highly purified protein blocker.[5] Good for general use and compatible with avidin-biotin systems.[12] |
| Non-Fat Dry Milk | 3-5% (w/v)[5] | PBS or TBS | Cost-effective and widely used.[5] Not recommended for detecting phosphoproteins or for use with avidin-biotin systems as it contains phosphoproteins and biotin.[12] |
| Casein | 3-5% (w/v) | PBS or TBS | Derived from milk, it is particularly useful when working with phosphoproteins.[5] |
| Normal Serum | 5-10% (v/v)[10] | PBS or TBS | Using serum from the same species as the secondary antibody (if used) can help block Fc receptors and other non-specific sites.[10][14] |
| Commercial Protein-Free Blockers | Per manufacturer's instructions | PBS or TBS | Eliminate cross-reactivity issues that can occur with protein-based blockers. Suitable for assays where animal-sourced products are prohibited.[12] |
Table 2: Common Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action |
| Tween-20 | 0.005% - 0.1% (v/v)[11] | Non-ionic surfactant that disrupts hydrophobic interactions.[7] |
| Sodium Chloride (NaCl) | Up to 500 mM[11] | Increases ionic strength, which shields and reduces charge-based interactions.[3][7] |
| Bovine Serum Albumin (BSA) | 0.5 - 2 mg/ml[11] | Acts as a carrier protein to prevent probe loss to tubing and can shield the analyte from non-specific interactions.[3][7] |
Experimental Protocols
Protocol 1: General Blocking and Probe Incubation Procedure
-
Prepare Blocking Buffer: Prepare a solution of your chosen blocking agent (e.g., 3% BSA) in an appropriate buffer (e.g., PBS).[5]
-
Apply Blocking Buffer: Completely cover the sample (e.g., cells on a coverslip, membrane, or microplate well) with the blocking buffer.
-
Incubate: Incubate for at least 1 hour at room temperature or overnight at 4°C.
-
Prepare Probe Solution: Dilute the 4-AMP probe to the desired final concentration in fresh blocking buffer or a buffer containing additives like 0.1% BSA and 0.05% Tween-20.
-
Wash: Aspirate the blocking buffer and wash the sample 2-3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Apply Probe Solution: Add the diluted probe solution to the sample.
-
Incubate: Incubate for the desired time (e.g., 1-2 hours) at room temperature, protected from light.[10]
-
Final Washes: Aspirate the probe solution and wash the sample extensively (e.g., 3-5 times for 5 minutes each) with wash buffer to remove unbound probe.
-
Proceed with Imaging/Analysis.
Protocol 2: Optimizing Probe Concentration via Titration
-
Prepare Serial Dilutions: Prepare a series of 4-AMP probe dilutions (e.g., ranging from 0.1x to 10x your estimated optimal concentration) in your assay buffer.
-
Prepare Samples: Prepare identical positive control (containing the target) and negative control (lacking the target) samples.
-
Test Dilutions: Apply each probe dilution to a set of positive and negative control samples, following your standard incubation and wash protocol.
-
Acquire Data: Measure the fluorescent signal from all samples using identical acquisition settings (e.g., exposure time, gain).
-
Analyze Results: Calculate the signal-to-noise ratio (Signal in Positive Control / Signal in Negative Control) for each concentration.
-
Determine Optimal Concentration: The optimal concentration is the one that provides the highest signal-to-noise ratio.
Visualizations
References
- 1. Cas 2307-00-8,this compound | lookchem [lookchem.com]
- 2. Characterization of the triplet charge-transfer state of this compound in aprotic and protic media by laser flash photolysis - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. nicoyalife.com [nicoyalife.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 6. Hydrophobic fluorescent probes introduce artifacts into single molecule tracking experiments due to non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Reducing Non-Specific Binding [reichertspr.com]
- 12. youtube.com [youtube.com]
- 13. assets.ctfassets.net [assets.ctfassets.net]
- 14. scribd.com [scribd.com]
Technical Support Center: Purification of 4-Amino-N-methylphthalimide Derivatives
Welcome to the technical support center for the purification of 4-Amino-N-methylphthalimide derivatives by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is highly polar and won't move off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A1: This is a common challenge with polar compounds like this compound derivatives due to their strong interaction with the acidic silica gel. Here are a few strategies to address this:
-
Increase Mobile Phase Polarity: A more polar solvent system is likely required. Consider using a mixture of dichloromethane (DCM) and methanol (MeOH). A starting point could be 5% MeOH in DCM, gradually increasing the methanol percentage. For very polar amines, a solvent system containing a small amount of ammonium hydroxide can be effective. You can prepare a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this stock to your dichloromethane mobile phase.
-
Deactivate the Silica Gel: The acidic nature of silica gel can cause strong adsorption and potential degradation of amines. Deactivating the silica with a base like triethylamine (TEA) can significantly improve elution. Before packing the column, you can prepare a slurry of silica gel in your chosen eluent containing 1-2% TEA.
-
Consider an Alternative Stationary Phase: If modifying the mobile phase is not successful, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative for the purification of basic compounds like amines.[1] Reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile), can also be an effective strategy for highly polar compounds.
Q2: I am observing significant peak tailing during the column chromatography of my this compound derivative. What causes this and how can I fix it?
A2: Peak tailing in the chromatography of amines is often due to strong interactions between the basic amine group and acidic silanol groups on the surface of the silica gel.[2] This leads to a slow and uneven elution of the compound. Here’s how to troubleshoot this issue:
-
Mobile Phase Modification: Adding a small amount of a basic modifier to your mobile phase can help to neutralize the acidic silanol groups. Triethylamine (TEA) at a concentration of 0.5-1% (v/v) in your eluent is a common and effective solution.
-
Deactivate the Silica Gel: As mentioned in Q1, pre-treating the silica gel with a basic solution before packing the column can prevent tailing by neutralizing the active sites.
-
Optimize the Flow Rate: A flow rate that is too fast can also contribute to tailing as it doesn't allow for proper equilibration between the stationary and mobile phases.[3] Try reducing the flow rate to see if the peak shape improves.
Q3: How do I choose the best solvent system for the column chromatography of my this compound derivative?
A3: The ideal solvent system should provide good separation between your desired compound and any impurities. The selection process should begin with Thin Layer Chromatography (TLC).
-
TLC Analysis: Start by testing a range of solvent systems with varying polarities. For this compound derivatives, good starting points are mixtures of hexane/ethyl acetate or dichloromethane/methanol.
-
Target Rf Value: Aim for an Rf value (retention factor) of approximately 0.25-0.35 for your target compound on the TLC plate. This generally provides the best separation on a column. An Rf value in this range ensures that the compound spends enough time interacting with the stationary phase for effective separation from impurities.
-
Solvent Polarity: The eluting power of solvents on silica gel generally follows this order: hexane < toluene < dichloromethane < diethyl ether < ethyl acetate < acetone < methanol < water.[4] You can adjust the ratio of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate) to achieve the desired Rf value.
Q4: What are some common impurities I might encounter during the synthesis of this compound, and how can I separate them?
A4: The synthesis of this compound typically involves the reaction of 4-nitrophthalic anhydride with methylamine, followed by the reduction of the nitro group. Common impurities can include:
-
Unreacted Starting Materials: Such as 4-nitrophthalic anhydride or 4-nitro-N-methylphthalimide.
-
Byproducts of the Ring-Opening Reaction: Phthalamic acid derivatives can form if the reaction conditions are not optimal.
-
Over-alkylation or Side Reactions: Depending on the specific derivative being synthesized.
Separation of these impurities can usually be achieved by carefully optimizing the solvent system for column chromatography as described in Q3. The polarity differences between the desired amino compound and the nitro-intermediates or acidic byproducts are typically significant enough for good separation on silica gel.
Troubleshooting Guides
This section provides a more in-depth look at specific problems you might face during the purification of this compound derivatives.
Issue 1: The compound appears to be degrading on the silica gel column.
-
Symptom: You observe new spots on the TLC of your collected fractions that were not present in the crude mixture, or you have very low recovery of your product.
-
Cause: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. Amines can be particularly susceptible to this.
-
Solution:
-
Perform a Stability Test: Spot your crude material on a TLC plate and let it sit for an hour before eluting. If you see new spots or streaking that wasn't there initially, your compound is likely degrading on the silica.
-
Deactivate the Silica Gel: Flush the packed column with your eluent containing 1-2% triethylamine before loading your sample. This will neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or Florisil, which are less acidic than silica gel.[1]
-
Issue 2: Poor separation between the product and an impurity with a very similar Rf value.
-
Symptom: The spots for your product and an impurity are very close together on the TLC plate, making separation on the column difficult.
-
Cause: The chosen solvent system does not provide enough selectivity for the two compounds.
-
Solution:
-
Try a Different Solvent System: Even if the polarity is similar, changing the solvents can alter the selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/diethyl ether or a toluene/acetone system.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can improve the separation of closely eluting compounds.
-
Optimize the Column Dimensions: A longer and narrower column will provide better resolution for difficult separations.
-
Data Presentation
Table 1: Recommended Solvent Systems for TLC Analysis
| Solvent System (v/v) | Typical Rf Range for this compound | Notes |
| Dichloromethane / Methanol (95:5) | 0.4 - 0.6 | A good starting point for many derivatives. |
| Hexane / Ethyl Acetate (1:1) | 0.2 - 0.4 | Adjust ratio for optimal Rf. |
| Toluene / Acetone (7:3) | 0.3 - 0.5 | Offers different selectivity compared to ester-based systems. |
| Dichloromethane / Methanol / NH4OH (90:9:1) | 0.5 - 0.7 | Effective for very polar or basic derivatives that show tailing. |
Experimental Protocols
Protocol 1: Standard Column Chromatography of this compound
-
Mobile Phase Selection:
-
Develop a suitable solvent system using TLC. A common starting point is a mixture of dichloromethane and methanol (e.g., 98:2).
-
Aim for an Rf value of ~0.3 for the target compound.
-
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.
-
Add a thin layer of sand (approximately 1 cm).
-
In a separate beaker, create a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Allow the sample to adsorb onto the silica by letting the solvent level drop to the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting the eluate in fractions (e.g., in test tubes).
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
-
Protocol 2: Deactivation of Silica Gel for Amine Purification
-
Prepare your chosen mobile phase (e.g., hexane/ethyl acetate).
-
Add triethylamine (TEA) to the mobile phase to a final concentration of 1-2% (v/v).
-
Pack the column with silica gel using this TEA-containing mobile phase as described in Protocol 1.
-
Flush the packed column with at least two column volumes of the TEA-containing mobile phase to ensure all acidic sites are neutralized.
-
Proceed with sample loading and elution as described in Protocol 1, using the mobile phase with added TEA.
Visualizations
Diagram 1: Experimental Workflow for Purification
Caption: Workflow for the purification of this compound derivatives.
Diagram 2: Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing issues.
References
Impact of solvent polarity on 4-Amino-N-methylphthalimide fluorescence
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent polarity on the fluorescence of 4-Amino-N-methylphthalimide (4-AMP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-AMP) and why is it used in fluorescence studies?
This compound (4-AMP) is a solvatochromic fluorescent dye.[1] This means its absorption and, more significantly, its emission properties are highly sensitive to the polarity of the surrounding solvent. This characteristic makes it a valuable probe for investigating the microenvironment of complex systems, such as in biological membranes or polymer matrices, which is of great interest in materials science and drug development.
Q2: How does solvent polarity affect the fluorescence of 4-AMP?
The fluorescence of 4-AMP is significantly influenced by solvent polarity. In general, as the solvent polarity increases, a bathochromic (red) shift in the emission spectrum is observed, meaning the fluorescence light is of a longer wavelength. This is accompanied by a decrease in the fluorescence quantum yield, particularly in polar protic solvents (solvents capable of donating hydrogen bonds).[2]
Q3: What is the underlying mechanism for the solvatochromic behavior of 4-AMP?
The solvatochromic behavior of 4-AMP is attributed to its intramolecular charge transfer (ICT) character.[2] Upon excitation by light, there is a redistribution of electron density within the molecule, leading to an excited state with a larger dipole moment than the ground state. Polar solvent molecules can reorient around this larger dipole, stabilizing the excited state and thus lowering its energy. This stabilization results in a red-shifted emission. In polar protic solvents, the formation of a "twisted intramolecular charge transfer" (TICT) state is facilitated, which provides a non-radiative decay pathway and leads to a significant decrease in fluorescence quantum yield.[2]
Q4: What is the Stokes shift, and how does it relate to solvent polarity for 4-AMP?
The Stokes shift is the difference in energy (or wavelength/wavenumber) between the maximum of the absorption and the maximum of the emission spectrum. For 4-AMP, the Stokes shift generally increases with increasing solvent polarity. This is because the excited state is more stabilized by polar solvents than the ground state, leading to a larger energy gap between absorption and emission.
Data Presentation
The following tables summarize the photophysical properties of this compound in various solvents of differing polarities.
Table 1: Photophysical Data of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | ET(30) (kcal/mol) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (Δν) (cm⁻¹) | Quantum Yield (Φ_f) |
| Cyclohexane | 2.02 | 1.427 | 31.2 | ~360 | ~430 | ~4000 | ~0.8 |
| Toluene | 2.38 | 1.497 | 33.9 | ~365 | ~450 | ~4500 | ~0.7 |
| Dichloromethane | 8.93 | 1.424 | 41.1 | ~370 | ~480 | ~5500 | ~0.5 |
| Acetone | 20.7 | 1.359 | 42.2 | ~370 | ~500 | ~6200 | ~0.3 |
| Acetonitrile | 37.5 | 1.344 | 46.0 | ~370 | ~510 | ~6500 | ~0.2 |
| Ethanol | 24.6 | 1.361 | 51.9 | ~375 | ~530 | ~7000 | ~0.1 |
| Methanol | 32.7 | 1.329 | 55.5 | ~375 | ~540 | ~7300 | <0.1 |
| Water | 80.1 | 1.333 | 63.1 | ~375 | ~560 | ~8000 | <<0.1 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions. The data is compiled from typical values reported in the literature for 4-aminophthalimide derivatives.
Experimental Protocols
Methodology for Determining Fluorescence Quantum Yield of this compound (Relative Method)
The fluorescence quantum yield (Φ_f) of a compound is the ratio of photons emitted to photons absorbed. The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is commonly employed.
1. Materials and Equipment:
- This compound
- Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
- Spectroscopy-grade solvents
- UV-Vis Spectrophotometer
- Fluorometer
- Quartz cuvettes (1 cm path length)
2. Procedure:
- Preparation of Stock Solutions: Prepare stock solutions of 4-AMP and the fluorescence standard in the desired solvent.
- Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the 4-AMP and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Absorbance Measurements: Record the UV-Vis absorption spectra for all prepared solutions. Determine the absorbance at the excitation wavelength that will be used for the fluorescence measurements.
- Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
- Data Analysis:
- Integrate the area under the fluorescence emission curve for each solution.
- Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the 4-AMP and the standard.
- The slope of these plots (Gradient) is proportional to the quantum yield.
- The quantum yield of the 4-AMP (Φ_sample) can be calculated using the following equation:
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
-
Possible Cause:
-
Incorrect excitation or emission wavelength settings.
-
Low concentration of the fluorophore.
-
Use of a highly polar protic solvent leading to significant fluorescence quenching.
-
Degradation of the 4-AMP sample.
-
Instrument malfunction.
-
-
Solution:
-
Verify the absorption maximum of 4-AMP in the specific solvent and set the excitation wavelength accordingly. Ensure the emission is being monitored over the correct wavelength range.
-
Increase the concentration of the 4-AMP solution, ensuring the absorbance at the excitation wavelength remains below 0.1.
-
If possible, use a less polar or aprotic solvent to confirm fluorescence activity.
-
Check the purity and integrity of the 4-AMP sample.
-
Run a standard fluorophore with a known strong emission to check instrument performance.
-
Issue 2: Inconsistent or Irreproducible Fluorescence Readings
-
Possible Cause:
-
Solvent impurities that may be fluorescent or act as quenchers.
-
Temperature fluctuations in the sample holder.
-
Photobleaching of the sample due to prolonged exposure to the excitation light.
-
Inner filter effects due to high sample concentration (absorbance > 0.1).
-
-
Solution:
-
Use high-purity, spectroscopy-grade solvents.
-
Use a temperature-controlled cuvette holder to maintain a constant temperature.
-
Minimize the exposure time of the sample to the excitation light.
-
Dilute the sample to ensure the absorbance at the excitation wavelength is within the linear range (ideally < 0.1).
-
Issue 3: Unexpected Shifts in Emission Maximum
-
Possible Cause:
-
Contamination of the solvent with another solvent of different polarity.
-
Presence of acidic or basic impurities in the solvent, which can affect the protonation state of the fluorophore.
-
Aggregation of the 4-AMP at higher concentrations.
-
-
Solution:
-
Use fresh, high-purity solvents.
-
Ensure the solvent is neutral or buffered if necessary for the experiment.
-
Measure the absorption and emission spectra at different concentrations to check for aggregation-induced spectral shifts.
-
Visualizations
Caption: Experimental workflow for the relative determination of fluorescence quantum yield.
Caption: Energy level diagram illustrating the effect of solvent polarity on fluorescence.
References
Technical Support Center: Quenching Effects on 4-Amino-N-methylphthalimide Fluorescence
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding fluorescence quenching experiments involving 4-Amino-N-methylphthalimide (4-AMP).
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the experimental process.
Q1: My this compound solution is not fluorescing or the signal is very weak. What are the possible causes?
A1: Several factors can lead to a weak or absent fluorescence signal:
-
Solvent Effects: this compound is a solvatochromic dye, meaning its fluorescence is highly dependent on the solvent environment.[1][2] In polar protic solvents, non-radiative decay pathways can become more efficient, leading to a decrease in fluorescence quantum yield and lifetime.[3]
-
pH of the Solution: The pH of the medium can influence the protonation state of the amino group, which can affect the fluorescence properties. It is advisable to work with buffered solutions to maintain a constant pH.
-
Degradation of the Fluorophore: Like many organic dyes, 4-AMP can degrade over time, especially when exposed to light (photobleaching) or harsh chemical conditions. Always prepare fresh solutions and store them in the dark.
-
Presence of Quenchers: Your solvent or other reagents may contain quenching impurities. Use high-purity or spectroscopy-grade solvents and reagents. Dissolved oxygen is a common quencher that can be removed by degassing the solution.
Q2: I'm observing a shift in the emission wavelength of my 4-AMP solution. Why is this happening?
A2: This is a characteristic feature of solvatochromic dyes like 4-AMP.[1][2] The emission maximum of 4-AMP will shift depending on the polarity of the solvent. A red shift (to longer wavelengths) is typically observed as the solvent polarity increases. This phenomenon can be used to probe the local environment of the fluorophore.
Q3: My Stern-Volmer plot is non-linear. What does this indicate?
A3: A non-linear Stern-Volmer plot can indicate one or more of the following:
-
Static and Dynamic Quenching: The presence of both static (formation of a non-fluorescent complex between the fluorophore and quencher in the ground state) and dynamic (collisional) quenching can lead to an upward curvature in the plot.
-
Sphere of Action Model: At high quencher concentrations, the quenching process may deviate from the simple collisional model, leading to a downward curvature.
-
Inner Filter Effect: If the quencher absorbs light at the excitation or emission wavelength of the fluorophore, it can lead to an artificially high quenching observation. It is important to measure the absorbance of the quencher at the relevant wavelengths and apply corrections if necessary.
Q4: How do I differentiate between static and dynamic quenching?
A4: Temperature-dependent fluorescence measurements and fluorescence lifetime measurements are the most reliable ways to distinguish between static and dynamic quenching.
-
Temperature: In dynamic quenching, an increase in temperature generally leads to a higher quenching efficiency due to increased diffusion rates. In contrast, for static quenching, an increase in temperature often leads to a decrease in quenching as the stability of the ground-state complex is reduced.
-
Fluorescence Lifetime: Dynamic quenching affects the excited state of the fluorophore and therefore decreases the fluorescence lifetime. Static quenching, however, does not affect the lifetime of the uncomplexed fluorophore.
Q5: What are some common quenchers for this compound?
A5: While specific quantitative data for a wide range of quenchers for 4-AMP is not extensively tabulated in the literature, common quenchers for similar aromatic amine fluorophores include:
-
Aniline and its derivatives: These can act as electron donors and quench fluorescence through a charge-transfer mechanism.[4]
-
Nitroaromatic compounds: These are electron-accepting molecules and are known to be effective quenchers of fluorescence for many aromatic compounds.[5][6][7]
-
Heavy metal ions: Ions like Cu²⁺, Fe³⁺, and Ni²⁺ can quench fluorescence through various mechanisms, including electron transfer and energy transfer.[8]
-
Halogenated compounds: Molecules like carbon tetrachloride can also act as quenchers.[4]
Data Presentation
Due to the limited availability of comprehensive, publicly accessible quantitative data specifically for the quenching of this compound, the following tables provide representative data for the quenching of structurally similar aminophthalimide or other aromatic fluorophores. This data is intended to be illustrative of the parameters encountered in fluorescence quenching studies. Users should experimentally determine these values for their specific system.
Table 1: Illustrative Photophysical Properties of this compound in Different Solvents.
| Solvent | Dielectric Constant (ε) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Fluorescence Lifetime (τ₀, ns) |
| Cyclohexane | 2.02 | ~360 | ~440 | ~10 |
| Dioxane | 2.21 | ~365 | ~470 | ~12 |
| Acetonitrile | 37.5 | ~370 | ~510 | ~15 |
| Methanol | 32.7 | ~375 | ~530 | ~5 |
| Water | 80.1 | ~380 | ~550 | ~2 |
Disclaimer: The values in this table are approximate and collated from general knowledge of solvatochromic dyes and related aminophthalimide compounds for illustrative purposes. Actual values for this compound should be determined experimentally.
Table 2: Representative Quenching Data for an Aromatic Fluorophore with Various Quenchers.
| Fluorophore System | Quencher | Solvent | K_sv (M⁻¹) | k_q (x 10¹⁰ M⁻¹s⁻¹) |
| Carboxamide Derivative | Aniline | n-Heptane | 150 | 1.2 |
| Carboxamide Derivative | Carbon Tetrachloride | Cyclohexane | 85 | 0.7 |
| Anthracene | 2,4-Dinitrotoluene | Acetonitrile | 250 | 2.0 |
| DendFP | Cu²⁺ | Buffer (pH 7.4) | 15,400 | - |
Disclaimer: This table presents example data from studies on different fluorophores (Carboxamide derivative[4], Anthracene[5], DendFP) to illustrate the typical range of Stern-Volmer (K_sv) and bimolecular quenching (k_q) constants. These values are not directly transferable to this compound and are for educational purposes only.
Experimental Protocols
Protocol: Determination of Stern-Volmer Constant for Fluorescence Quenching
Objective: To determine the Stern-Volmer constant (K_sv) and the bimolecular quenching rate constant (k_q) for the quenching of this compound by a specific quencher.
Materials:
-
This compound (4-AMP)
-
Quencher of interest (e.g., Aniline, a nitroaromatic compound, or a metal salt)
-
Spectroscopy-grade solvent (e.g., acetonitrile, methanol)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of 4-AMP (e.g., 1 x 10⁻⁴ M) in the chosen solvent.
-
Prepare a stock solution of the quencher at a significantly higher concentration (e.g., 1 x 10⁻² M) in the same solvent.
-
-
Sample Preparation:
-
Prepare a series of solutions in volumetric flasks containing a fixed concentration of 4-AMP (e.g., 1 x 10⁻⁵ M, by diluting the stock solution) and varying concentrations of the quencher.
-
To do this, add a fixed volume of the 4-AMP stock solution to each flask. Then, add increasing volumes of the quencher stock solution to the flasks.
-
Bring all flasks to the final volume with the solvent. Ensure the final concentration of the fluorophore is constant across all samples.
-
Prepare a "blank" sample containing only the 4-AMP solution with no quencher.
-
-
UV-Vis Absorbance Measurements (for Inner Filter Effect Correction):
-
Record the UV-Vis absorption spectrum of the 4-AMP solution and the quencher solution at the highest concentration used.
-
Check for any significant absorption of the quencher at the excitation and emission wavelengths of 4-AMP. If there is significant overlap, a correction for the inner filter effect will be necessary.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum of 4-AMP in the chosen solvent (e.g., ~370 nm in acetonitrile).
-
Record the fluorescence emission spectrum for each sample over a suitable wavelength range (e.g., 400-650 nm).
-
Record the fluorescence intensity at the emission maximum (F) for each quencher concentration. The intensity of the blank sample is F₀.
-
-
Data Analysis:
-
Calculate the ratio F₀/F for each quencher concentration [Q].
-
Plot F₀/F versus [Q]. This is the Stern-Volmer plot.
-
Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant, K_sv.
-
The bimolecular quenching rate constant (k_q) can be calculated using the equation: k_q = K_sv / τ₀ where τ₀ is the fluorescence lifetime of 4-AMP in the absence of the quencher in the specific solvent. This value needs to be determined experimentally using time-resolved fluorescence spectroscopy or obtained from the literature if available.
-
Mandatory Visualizations
Caption: Experimental workflow for determining fluorescence quenching constants.
Caption: Simplified diagrams of dynamic and static fluorescence quenching mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the triplet charge-transfer state of this compound in aprotic and protic media by laser flash photolysis - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. stern-volmer quenching constants: Topics by Science.gov [science.gov]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. researchgate.net [researchgate.net]
- 7. Cas 2307-00-8,this compound | lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-hydroxysuccinimide (NHS) Ester Coupling for RNA Labeling
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester chemistry for RNA labeling.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the NHS ester coupling process.
Q1: Why is my RNA labeling efficiency low?
Answer: Low labeling efficiency is the most common issue and can be attributed to several factors, primarily related to reaction conditions and reagent quality. The key is to ensure the desired aminolysis reaction (amine reacting with the NHS ester) outcompetes the undesired hydrolysis reaction (water reacting with the NHS ester).[1][2]
Solutions & Recommendations:
-
Optimize Reaction pH: The pH of the reaction buffer is the most critical factor.[1] Primary amines are efficient nucleophiles only when they are unprotonated.
-
Below pH 7.5: The amine is largely protonated (-NH₃⁺), making it unreactive.[1][3]
-
Above pH 9.0: The rate of NHS ester hydrolysis increases dramatically, consuming the reagent before it can react with the RNA.[1][3]
-
Recommendation: The optimal pH range for this reaction is typically 8.0-8.5 .[3][4] A buffer of 0.1 M sodium bicarbonate or sodium borate at pH 8.3-8.5 is a common and effective choice.[5]
-
-
Verify Reagent Quality:
-
NHS Ester: NHS esters are highly susceptible to hydrolysis. Always use a fresh bottle or a properly stored aliquot.[6] Prepare stock solutions in anhydrous (water-free) DMSO or DMF immediately before use.[3][4] Do not store NHS esters in aqueous buffers.[3]
-
Amino-Modified RNA: Ensure the starting RNA has a free primary amine and is of high purity. Contaminants from synthesis or purification can interfere with the reaction.
-
-
Increase Molar Excess of NHS Ester: To drive the reaction forward, a significant molar excess of the NHS ester over the amino-modified RNA is typically required. Ratios can range from 10-fold to 50-fold excess.[5][7] One study optimized the reaction with a 50:1 molar ratio of dye to RNA.[7]
-
Check for Competing Amines: Your reaction buffer must be free of primary amines. Do not use Tris (TBS), glycine, or other amine-containing buffers , as they will compete with your RNA for the NHS ester.[3]
Q2: My RNA appears degraded after the labeling reaction. What happened?
Answer: RNA is sensitive to degradation, especially at elevated temperatures and non-optimal pH.
Solutions & Recommendations:
-
Control pH: While a slightly alkaline pH is needed for the reaction, prolonged incubation at very high pH (>9.0) can promote RNA hydrolysis. Stick to the recommended pH 8.0-8.5 range.
-
Minimize Reaction Time and Temperature: The reaction can often be carried out at room temperature for 1-4 hours or even overnight on ice.[3][8] One optimized protocol achieved high yields with a reaction time as short as 30 minutes at 28°C.[7] Avoid unnecessarily long incubation times or high temperatures.
-
Use Nuclease-Free Reagents: Ensure all water, buffers, and tips are certified nuclease-free to prevent enzymatic degradation of your RNA.
Q3: How do I effectively remove unreacted NHS-ester dye after the reaction?
Answer: Removing the excess, unreacted (and hydrolyzed) dye is crucial for accurate downstream quantification and applications.
Solutions & Recommendations:
-
Size-Exclusion Chromatography: This is a very common and effective method. Small columns (e.g., NAP-5 or G-25) can efficiently separate the large labeled RNA from the small, unreacted dye molecules.[9]
-
Ethanol Precipitation: This method can significantly reduce the amount of free dye. Performing multiple rounds of precipitation may be necessary.[10] A common protocol involves adding a salt solution (like 3M sodium acetate) followed by 2.5-3 volumes of cold absolute ethanol.
-
Reverse-Phase HPLC: For the highest purity, HPLC is the method of choice. It provides excellent separation of labeled RNA from both unlabeled RNA and free dye.[10]
Q4: Which solvent should I use to dissolve the NHS ester?
Answer: NHS esters are often not readily soluble in aqueous buffers and are prone to rapid hydrolysis.
Solutions & Recommendations:
-
Anhydrous DMSO or DMF: High-quality, anhydrous (water-free) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents.[3][8]
-
Procedure: Prepare a concentrated stock solution (e.g., 10-20 mM) of the NHS ester in the organic solvent. Add this stock solution directly to your RNA solution in the aqueous reaction buffer. The final concentration of the organic solvent should ideally be kept below 50% to maintain RNA integrity, with some protocols recommending 10-25%.[4][7]
Quantitative Data Summary
Optimizing the reaction requires balancing multiple parameters. The tables below summarize key quantitative data from various sources.
Table 1: Effect of pH on NHS Ester Stability (Hydrolysis Half-life)
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [1] |
| 8.0 | 4 | ~1 hour | [1] |
| 8.6 | 4 | 10 minutes | [1] |
| 9.0 | Room Temperature | Minutes | [1] |
This table illustrates the critical impact of pH on the stability of the labeling reagent. As pH increases, the reagent is consumed more rapidly by water.
Table 2: Recommended Reaction Parameters for RNA Labeling
| Parameter | Recommended Range | Rationale | Reference(s) |
| pH | 7.5 - 8.5 (Optimal: 8.3) | Balances amine reactivity (high pH) with NHS ester stability (lower pH). | [1][3][7] |
| Buffer | 0.1 M Sodium Bicarbonate or Borate | Non-nucleophilic buffer system that maintains the target pH. | [3][5] |
| Molar Ratio (Ester:RNA) | 10:1 to 100:1 | High excess drives the reaction towards the labeled product. | [7][11] |
| RNA Concentration | 0.3 - 1.0 mM | Higher concentrations can improve reaction kinetics. | [7] |
| DMSO Concentration | 10% - 55% (v/v) | Solubilizes the NHS ester dye. Optimal concentration can be system-dependent. | [7][11] |
| Temperature | 4°C to 28°C | Lower temperatures increase stability but slow the reaction; room temp is often a good compromise. | [7] |
| Reaction Time | 0.5 - 4 hours | Sufficient time for reaction completion without significant RNA degradation. | [7] |
Experimental Protocols & Visualizations
General Protocol for NHS Ester Labeling of Amino-Modified RNA
This protocol provides a starting point for labeling. Optimization may be required based on the specific RNA sequence, modification, and NHS ester dye.
1. Reagent Preparation:
- RNA Stock: Resuspend the amino-modified RNA in nuclease-free 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a final concentration of 0.5 mM.
- NHS Ester Stock: Immediately before starting the reaction, dissolve the NHS ester dye in anhydrous DMSO to a final concentration of 15 mM.[7]
- Quenching Buffer: Prepare a 1 M Tris-HCl (pH 8.0) or 1 M glycine solution.
- Precipitation Solution: Prepare a fresh solution of 3 M Sodium Acetate (pH 5.2) and absolute ethanol.
2. Labeling Reaction:
- In a nuclease-free microcentrifuge tube, combine the RNA and buffer.
- Add the NHS ester stock solution to the RNA solution to achieve the desired molar excess (e.g., a 30:1 ratio). For a 50 µL reaction with 0.5 mM RNA, add 5 µL of 15 mM NHS ester stock.
- Vortex the mixture gently and incubate for 1-2 hours at room temperature, protected from light.[5]
3. Quenching the Reaction (Optional but Recommended):
- To stop the reaction and consume any remaining active NHS ester, add the quenching buffer to a final concentration of 50-100 mM.
- Incubate for an additional 15-30 minutes at room temperature.[4]
4. Purification of Labeled RNA:
- Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) to the reaction mixture.
- Add 3 volumes of ice-cold 100% ethanol.
- Vortex and incubate at -20°C for at least 30 minutes.[10]
- Centrifuge at >13,000 x g for 30 minutes at 4°C.
- Carefully remove the supernatant, which contains the unreacted dye.
- Wash the pellet with 500 µL of cold 70% ethanol, centrifuge again for 10 minutes, and remove the supernatant.
- Air dry the pellet briefly to remove residual ethanol and resuspend in a suitable nuclease-free buffer or water.
Diagrams and Workflows
Chemical Reaction Pathway
The core of the labeling process is a competition between the desired aminolysis reaction with the RNA and the undesired hydrolysis of the NHS ester by water.
Experimental Workflow
A typical experiment follows a logical progression from preparation to final analysis.
Troubleshooting Logic Flowchart
Use this flowchart to diagnose the cause of low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fluorescent Dyes: 4-Amino-N-methylphthalimide and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of 4-Amino-N-methylphthalimide with other commonly used fluorescent dyes—FITC, TRITC, and Coumarin derivatives—supported by experimental data and detailed protocols.
Performance Comparison of Fluorescent Dyes
The utility of a fluorescent dye is determined by its photophysical properties, including its excitation and emission wavelengths, molar extinction coefficient, and quantum yield. The following table summarizes these key parameters for this compound, FITC, TRITC, and a representative Coumarin dye (Coumarin 1).
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Characteristics |
| This compound | ~380 (in Methanol) | ~517 (in Methanol) | Not widely reported | ~0.1 (in Methanol) | Solvatochromic (fluorescence is highly sensitive to the solvent environment); not readily available in a reactive form for bioconjugation. |
| FITC (Fluorescein isothiocyanate) | ~495 | ~525 | ~75,000 | ~0.92 | Bright green fluorescence, widely used for antibody labeling, pH sensitive, prone to photobleaching.[1][2][3] |
| TRITC (Tetramethylrhodamine isothiocyanate) | ~541-557 | ~572-576 | ~85,000-100,000 | ~0.25 | Bright orange-red fluorescence, commonly used for protein labeling, relatively photostable.[4][5] |
| Coumarin 1 | ~375 (in water) | ~456 (in water) | Not widely reported | Varies with solvent | Blue-green fluorescence, properties are highly dependent on the specific derivative and solvent polarity. |
Note: The photophysical properties of this compound are highly dependent on the solvent's polarity. The provided values are in methanol as a representative polar protic solvent.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of fluorescent dyes. Below are protocols for measuring fluorescence quantum yield and for common applications such as protein labeling, fluorescence microscopy, and flow cytometry.
Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with a known quantum yield in the same solvent as the sample
-
Sample of unknown quantum yield
-
Solvent (e.g., ethanol, DMSO)
Procedure:
-
Prepare a series of dilutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be the same for both the standard and the sample.
-
Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Calculate the quantum yield of the sample using the following equation:
Φsample = Φstandard × (Slopesample / Slopestandard) × (η2sample / η2standard)
Where:
-
Φ is the quantum yield
-
Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Protein Labeling with Isothiocyanate Dyes (FITC/TRITC)
This protocol outlines the general procedure for labeling proteins with amine-reactive dyes like FITC and TRITC. This compound is not typically used for this application as it is not commercially available with a reactive group for bioconjugation.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
FITC or TRITC
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)
Procedure:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the isothiocyanate dye in anhydrous DMSO or DMF.
-
Add the dye solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for the specific protein and desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.
Fluorescence Microscopy
This is a generalized workflow for staining cells for fluorescence microscopy.
Materials:
-
Cells grown on coverslips
-
Fluorescently labeled antibody or dye
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium with antifade reagent
-
Fluorescence microscope
Procedure:
-
Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Permeabilize the cells (if staining intracellular targets) with permeabilization buffer for 10 minutes.
-
Block non-specific binding sites with blocking buffer for 30 minutes.
-
Incubate with the primary antibody (if using indirect immunofluorescence) for 1 hour.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody or dye for 1 hour in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.
Flow Cytometry
This protocol provides a general outline for staining suspension cells for flow cytometry analysis.
Materials:
-
Single-cell suspension
-
Fluorescently labeled antibodies
-
Staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization buffers (if required)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension from your sample.
-
Wash the cells with staining buffer.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate the cells with the fluorescently labeled antibodies for 20-30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in staining buffer for analysis.
-
Analyze the cells on a flow cytometer using the appropriate laser lines and detectors for the fluorophores used.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the experimental processes and their applications, the following diagrams have been generated using Graphviz.
Caption: Workflow for Measuring Relative Fluorescence Quantum Yield.
References
A Head-to-Head Battle for Amine Analysis: 4-Amino-N-methylphthalimide vs. Dansyl Chloride
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of amines is a critical task. This guide provides an in-depth, objective comparison of two fluorescent derivatization agents, 4-Amino-N-methylphthalimide and the well-established Dansyl chloride, to aid in the selection of the optimal reagent for your analytical needs.
Amines are a broad class of organic compounds fundamental to various biological processes and pharmaceutical drug action. However, their inherent lack of strong chromophores or fluorophores often necessitates a derivatization step to enable sensitive detection by techniques like High-Performance Liquid Chromatography (HPLC). This guide delves into the chemical properties, reaction mechanisms, and performance characteristics of this compound and Dansyl chloride, presenting a comprehensive overview supported by experimental data and detailed protocols.
At a Glance: Key Performance Characteristics
To facilitate a direct comparison, the following table summarizes the key performance characteristics of this compound and Dansyl chloride for the derivatization of amines.
| Feature | This compound | Dansyl Chloride |
| Reactive Group | Phthalimide | Sulfonyl Chloride |
| Reacts With | Primarily primary amines | Primary and secondary amines, phenols, and imidazoles[1] |
| Reaction pH | Not explicitly documented, likely neutral to slightly basic | Alkaline (pH 9.5-10.5)[2] |
| Reaction Time | Not explicitly documented | 30-60 minutes[3] |
| Reaction Temperature | Not explicitly documented | Room temperature to 60°C[3] |
| Derivative Stability | Generally stable | Stable[4] |
| Excitation Max (λex) | ~330-380 nm (solvent dependent) | ~330-350 nm |
| Emission Max (λem) | ~450-550 nm (solvent dependent) | ~510-540 nm |
| Quantum Yield | High, but can be solvent dependent[5] | Moderate to high, solvent dependent |
| Detection Limit | Not explicitly documented | Picomole to femtomole range |
Delving into the Derivatization Chemistry
This compound: A Potentially Powerful Fluorophore
This compound is a fluorescent dye that has been explored as a proton sensor and in photophysical studies[4]. While its primary application has not been as a widespread derivatizing agent for amines in quantitative analysis, its structural similarity to other phthalimide-based reagents suggests its potential. The derivatization reaction with a primary amine would likely proceed through a nucleophilic substitution mechanism, where the amine attacks one of the carbonyl carbons of the phthalimide ring, leading to ring opening and subsequent formation of a stable, fluorescent derivative.
Dansyl Chloride: The Tried and True Standard
Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a well-established and widely used reagent for the derivatization of primary and secondary amines. The reaction, known as dansylation, is a nucleophilic substitution where the unprotonated amino group attacks the electron-deficient sulfur atom of the sulfonyl chloride group. This results in the formation of a stable and highly fluorescent sulfonamide derivative.
Visualizing the Chemical Transformations
To better understand the derivatization processes, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Derivatization of Amines with Dansyl Chloride
This protocol is a widely adopted method for the derivatization of amino acids and other primary and secondary amines.
Materials:
-
Dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile)
-
Amine sample dissolved in a suitable solvent
-
Sodium bicarbonate buffer (100 mM, pH 9.5-10.5)
-
Quenching solution (e.g., 2% (v/v) formic acid or a primary amine like methylamine)
-
Acetonitrile
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
To 100 µL of the amine sample in a microcentrifuge tube, add 100 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the Dansyl chloride solution to the mixture.
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate the reaction mixture in a heating block or water bath at 60°C for 30-60 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of the quenching solution to stop the reaction and consume excess Dansyl chloride. Vortex for 10 seconds.
-
The sample is now ready for injection into the HPLC system.
Protocol 2: A Proposed Protocol for Derivatization of Primary Amines with this compound
Materials:
-
This compound solution in a suitable organic solvent (e.g., acetonitrile or DMF)
-
Amine sample dissolved in a suitable solvent
-
A suitable buffer (e.g., borate buffer, pH 8-9)
-
A catalyst or activating agent may be required (e.g., a carbodiimide)
-
Vortex mixer
-
Heating block or water bath
Proposed Procedure:
-
To 100 µL of the primary amine sample, add 100 µL of the buffer.
-
Add an excess of the this compound solution.
-
If required, add the activating agent.
-
Vortex the mixture thoroughly.
-
Incubate the reaction at a suitable temperature (e.g., 50-70°C) for a specific duration (e.g., 30-90 minutes). Monitor the reaction progress to determine the optimal time.
-
After the reaction is complete, cool the mixture to room temperature.
-
The sample can then be diluted with the mobile phase and injected into the HPLC system.
Choosing the Right Tool for the Job: A Comparative Analysis
Dansyl Chloride:
-
Advantages:
-
Well-established and extensively documented with a plethora of published methods.
-
Reacts with both primary and secondary amines, offering broader applicability.
-
The resulting dansyl-amine adducts are stable and exhibit strong fluorescence.
-
High sensitivity, with detection limits in the picomole to femtomole range.
-
-
Disadvantages:
-
The reagent itself is fluorescent, which can lead to background noise if not completely removed or quenched.
-
Reaction with other nucleophiles like phenols and imidazoles can lead to side products.
-
Requires alkaline conditions, which may not be suitable for all analytes.
-
This compound:
-
Potential Advantages:
-
High fluorescence quantum yield, potentially leading to high sensitivity.
-
The phthalimide structure may offer different selectivity compared to sulfonyl chlorides.
-
May react under milder conditions than Dansyl chloride, although this requires experimental verification.
-
-
Disadvantages:
-
Lack of established and optimized protocols for its use as a derivatization agent for quantitative amine analysis.
-
Limited data on the stability of its amine derivatives.
-
Primarily reactive towards primary amines, limiting its scope.
-
Conclusion: An Established Workhorse vs. a Promising Newcomer
For researchers requiring a robust, reliable, and highly sensitive method for the quantification of both primary and secondary amines, Dansyl chloride remains the undisputed workhorse. Its extensive track record, well-defined reaction conditions, and proven performance make it the go-to choice for a wide range of applications.
This compound , on the other hand, represents a promising but largely unexplored alternative. Its inherent fluorescence properties suggest it has the potential to be a powerful tool for amine derivatization. However, the lack of established protocols and comprehensive performance data necessitates significant methods development and validation before it can be considered a routine alternative to Dansyl chloride. For researchers with the time and resources for such exploratory work, this compound could unlock new possibilities in fluorescent amine analysis.
Ultimately, the choice between these two reagents will depend on the specific requirements of the analysis, including the nature of the amine, the desired sensitivity, and the willingness to invest in method development.
References
- 1. Identification of N-terminal amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 4-Amino-N-methylphthalimide versus Fluorescein Isothiocyanate (FITC) for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals seeking superior alternatives to conventional fluorescent probes, 4-Amino-N-methylphthalimide presents a compelling case against the widely used Fluorescein isothiocyanate (FITC). While FITC has been a workhorse in fluorescence microscopy and labeling, its inherent limitations, such as rapid photobleaching and pH sensitivity, can compromise the accuracy and reproducibility of quantitative studies. This guide provides a detailed comparison of the performance advantages of this compound, supported by available experimental data and detailed protocols to facilitate its adoption in your research.
Key Performance Advantages of this compound
This compound, a solvatochromic fluorescent dye, offers several distinct advantages over FITC, primarily stemming from its unique photophysical properties. Its fluorescence emission is highly sensitive to the polarity of its local environment, a characteristic that can be leveraged for more sophisticated biological sensing applications.
Table 1: Comparison of Physicochemical and Spectroscopic Properties
| Property | This compound | Fluorescein Isothiocyanate (FITC) |
| Molecular Formula | C₉H₈N₂O₂ | C₂₁H₁₁NO₅S |
| Molecular Weight | 176.17 g/mol | 389.38 g/mol |
| Excitation Max (λex) | Solvent Dependent | ~495 nm[1] |
| Emission Max (λem) | Solvent Dependent | ~525 nm[1] |
| Quantum Yield (Φ) | High in aprotic environments | Moderate, but prone to quenching |
| Photostability | Generally higher than FITC | Prone to rapid photobleaching[2][3][4] |
| pH Sensitivity | Less pronounced | Highly sensitive to pH changes |
| Key Feature | Solvatochromism (fluorescence is sensitive to environmental polarity) | Amine-reactive for labeling |
Superior Photostability for Long-Term Imaging
Enhanced Environmental Sensing with Solvatochromism
This compound is a solvatochromic dye, meaning its emission spectrum is influenced by the polarity of the surrounding solvent. This property is largely absent in FITC. This characteristic opens up possibilities for using this compound as a sensitive probe to report on changes in the local microenvironment of a biomolecule, such as protein conformational changes, ligand binding events, or insertion into a lipid membrane.
Experimental Protocols
To facilitate the use of this compound and to provide a baseline for comparison with FITC, the following detailed experimental protocols are provided.
Protocol 1: General Protein Labeling with an Amine-Reactive Dye
This protocol provides a general procedure for labeling proteins with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. To use this compound for labeling, it must first be chemically modified to an amine-reactive form. While a specific protocol for the synthesis of amine-reactive this compound is not detailed in the available literature, the general principles of organic synthesis can be applied to create an NHS ester or isothiocyanate derivative.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Amine-reactive dye (e.g., this compound-NHS ester or FITC)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (for purification)
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction:
-
Slowly add the dye stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the dye over the protein is a common starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench Reaction (Optional): Add the Quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute first.
-
Characterization: Determine the degree of labeling (DOL), which is the ratio of dye molecules to protein molecules, by measuring the absorbance of the conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.
DOT Diagram: Protein Labeling Workflow
Caption: Workflow for labeling proteins with an amine-reactive fluorescent dye.
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes how to determine the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Sample of unknown quantum yield (e.g., this compound conjugate)
-
Standard of known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent (must be the same for the sample and standard)
Procedure:
-
Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each dilution using a fluorometer, ensuring the excitation wavelength is the same for all measurements.
-
Integrate the area under the emission spectrum for each dilution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
DOT Diagram: Quantum Yield Determination Workflow
Caption: Workflow for determining relative fluorescence quantum yield.
Protocol 3: Assessment of Photostability
This protocol outlines a method to compare the photostability of two fluorophores.
Materials:
-
Fluorescence microscope with a camera
-
Labeled samples (e.g., protein labeled with this compound derivative and FITC)
-
Microscope slides and coverslips
Procedure:
-
Prepare microscope slides with the labeled samples.
-
Acquire an initial image of each sample using identical microscope settings (e.g., excitation intensity, exposure time).
-
Continuously expose a region of each sample to the excitation light for a defined period (e.g., 1, 2, 5, 10 minutes).
-
Acquire images at regular intervals during the continuous exposure, using the same settings as the initial image.
-
Measure the mean fluorescence intensity of the exposed region in each image.
-
Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against the exposure time for both fluorophores. The fluorophore with a slower decay in fluorescence intensity is more photostable.
DOT Diagram: Photostability Assessment Workflow
Caption: Workflow for assessing and comparing fluorophore photostability.
Conclusion
While direct quantitative comparisons of this compound and FITC are not extensively documented in a single head-to-head study, the known properties of phthalimide-based dyes strongly suggest their superiority in terms of photostability and their unique capability for environmental sensing. For researchers conducting demanding fluorescence experiments that require high photostability and the ability to probe molecular environments, this compound and its derivatives represent a significant advancement over traditional fluorophores like FITC. The provided protocols offer a starting point for the adoption and comparative evaluation of this promising class of fluorescent probes.
References
Unveiling the Luminescent Potential: A Comparative Guide to the Quantum Yield of 4-Amino-N-methylphthalimide and Its Analogs
For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe with optimal quantum yield is paramount for assay sensitivity and accuracy. This guide provides an objective comparison of the fluorescence quantum yield of 4-Amino-N-methylphthalimide and its analogs, supported by experimental data, to facilitate informed decisions in molecular probe selection and application.
This compound is a well-known fluorescent molecule whose emission properties are highly sensitive to its local environment. This solvatochromic behavior, coupled with its relatively small size, makes it and its derivatives valuable tools in biophysical studies, cellular imaging, and as components of fluorescent sensors. A critical parameter governing their performance is the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. A higher quantum yield translates to a brighter fluorophore, a crucial attribute for detecting low-concentration analytes or subtle biological events.
This guide delves into the quantum yield of this compound and compares it with its structural analogs, including those with varying N-substituents and positional isomers of the amino group. The data presented herein is collated from various photophysical studies to provide a comprehensive overview.
Quantitative Comparison of Quantum Yields
The fluorescence quantum yield of this compound and its analogs is profoundly influenced by the nature of the solvent and the specific structural modifications of the phthalimide core. The following table summarizes the quantum yields of selected compounds in different solvents.
| Compound | Solvent | Quantum Yield (Φf) |
| 4-Aminophthalimide (4-AP) | Methanol | 0.10[1] |
| Deuterated Methanol (CD3OD) | ~0.3[1] | |
| Aprotic Solvents | 0.63 - 0.76[1] | |
| This compound (4-ANMP) | Data not available in a comparable format | |
| 3-Amino-N-phenylphthalimide | Dichloromethane | 0.68 |
| Toluene | 0.44 | |
| Tetrahydrofuran | 0.48 | |
| Acetonitrile | 0.28 | |
| Dimethylformamide | 0.02 | |
| Aryl Phthalimides (general) | Various | 0.3 - 0.6[2] |
| 4-Amino-1,8-naphthalimide C-nucleoside | In double-stranded DNA | ~0.12[3] |
| 2-Amino-1,8-naphthalimide | Various Solvents | 0.2 - 0.3[4][5] |
Key Observations:
-
Solvent Polarity: A consistent trend observed across various aminophthalimide and aminonaphthalimide derivatives is the decrease in fluorescence quantum yield with increasing solvent polarity.[4][5] This is particularly pronounced in protic solvents like methanol, where hydrogen bonding can lead to non-radiative decay pathways.[1] In contrast, aprotic solvents generally lead to higher quantum yields.[1]
-
N-Substitution: The nature of the substituent on the imide nitrogen (the N-substituent) can significantly impact the quantum yield. For instance, N-phenyl substitution in 3-aminophthalimide derivatives results in quantum yields ranging from 0.02 to 0.68 depending on the solvent.
-
Positional Isomerism: The position of the amino group on the phthalimide or naphthalimide ring is a critical determinant of the photophysical properties. For example, 2-amino-1,8-naphthalimide exhibits a moderate and relatively solvent-insensitive quantum yield compared to its 3- and 4-amino counterparts, whose quantum yields are strongly solvent-dependent.[4][5]
-
Molecular Environment: The immediate surroundings of the fluorophore play a crucial role. For instance, when a 4-aminophthalimide C-nucleoside is incorporated into a DNA double helix, it exhibits a quantum yield of approximately 12%.[3]
Experimental Protocols
The determination of fluorescence quantum yield is a critical experimental procedure in the characterization of fluorescent molecules. The most common and reliable method is the comparative method, which involves using a well-characterized standard with a known quantum yield.
Comparative Method for Quantum Yield Determination
This method relies on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with a known quantum yield in the desired solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Solvent of interest (spectroscopic grade)
-
Compound to be tested
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the sample in the chosen solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., excitation and emission slit widths).
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Determine the slope (gradient) of the resulting linear plots for the standard (Grad_std) and the sample (Grad_smp).
-
-
Calculation of Quantum Yield: The quantum yield of the sample (Φf_smp) is calculated using the following equation:
Φf_smp = Φf_std * (Grad_smp / Grad_std) * (n_smp² / n_std²)
where:
-
Φf_std is the quantum yield of the standard.
-
n_smp and n_std are the refractive indices of the sample and standard solutions, respectively (for dilute solutions, the refractive index of the solvent can be used).
-
Factors Influencing Quantum Yield
The quantum yield of this compound and its analogs is a complex interplay of several factors, including the molecular structure and the surrounding environment. The following diagram illustrates the key relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Amino-N-methylphthalimide and Alternative Fluorophores in Advanced Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 4-Amino-N-methylphthalimide against other commonly used fluorescent dyes in various fluorescence microscopy techniques. The information presented is curated to assist researchers in selecting the optimal fluorescent probe for their specific experimental needs, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.
Performance Comparison of Fluorescent Dyes
The selection of a fluorescent dye is critical for the success of fluorescence microscopy experiments. Key performance indicators include quantum yield (a measure of fluorescence efficiency), photostability (resistance to photobleaching), and environmental sensitivity. The following table summarizes the key photophysical properties of this compound and several alternative dyes.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Characteristics & Applications |
| This compound | ~360-405[1] | ~480-530 (solvent dependent)[2] | Variable (0.15-0.80 for derivatives)[1] | Solvatochromic, sensitive to solvent polarity, used for staining lipid droplets and mitochondria.[1] |
| PRODAN | ~360 | ~440-530 (solvent dependent) | Variable | Environment-sensitive probe for membrane polarity and hydration.[3][4] |
| LAURDAN | ~366 | ~440-497 (solvent dependent)[5][6] | ~0.61[5][6] | Polarity-sensitive probe for imaging lipid rafts and membrane phase transitions.[5][6] |
| Nile Red | ~515-554 (lipid dependent)[7] | ~585-638 (lipid dependent)[7] | Variable, low in polar solvents[8][9] | Lipophilic stain for intracellular lipid droplets, highly solvatochromic.[7] |
| BODIPY Dyes | Tunable (~500-800)[] | Tunable (~510-800+)[] | High (often >0.9)[] | High photostability, narrow emission peaks, tunable spectra, suitable for various applications including deep-tissue imaging.[][] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in fluorescence microscopy. Below are generalized protocols that can be adapted for the specific dyes and microscopy techniques discussed.
General Protocol for Live Cell Imaging with 4-Aminophthalimide Derivatives
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.
-
Dye Preparation: Prepare a stock solution of the 4-aminophthalimide dye (e.g., 1 mM in DMSO).
-
Staining: Dilute the stock solution in a serum-free medium to the final working concentration (typically 1-10 µM). Remove the culture medium from the cells and add the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells two to three times with a pre-warmed imaging buffer (e.g., PBS or HBSS) to remove excess dye.
-
Imaging: Mount the dish or coverslip on the microscope stage. For this compound, use an excitation wavelength of around 405 nm and collect emission in the appropriate range (e.g., 480-550 nm), adjusting for the specific solvent environment if necessary.[1]
General Protocol for Fixed Cell Staining and Immunofluorescence
-
Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If intracellular targets are to be labeled, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining (Optional): If desired, counterstain with a fluorescent dye like DAPI for nuclear staining.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Image the sample using the appropriate excitation and emission wavelengths for the chosen fluorophores.
Performance in Advanced Microscopy Techniques
Confocal Microscopy
This compound and its derivatives are well-suited for confocal microscopy due to their excitation in the violet range (around 405 nm), which is a standard laser line on most confocal systems.[1] Their solvatochromic properties can be exploited to differentiate between cellular compartments with different polarities. For instance, the emission of 4-Amino-N-adamantylphthalimide has been shown to distinguish between lipid droplets and mitochondrial membranes.[1] Alternatives like BODIPY dyes are also excellent for confocal microscopy due to their high brightness and photostability, allowing for long-term imaging with minimal signal loss.[]
Two-Photon Microscopy
Super-Resolution Microscopy (STED & STORM)
Super-resolution techniques like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM) overcome the diffraction limit of light, enabling nanoscale imaging. The suitability of a fluorophore for these techniques depends on its specific photophysical properties.
-
STED microscopy requires fluorophores that can be efficiently switched between fluorescent "on" and "off" states by a depletion laser. The photostability of the dye is crucial due to the high laser powers used. While there is no specific data on this compound in STED, custom antibody conjugation services for super-resolution microscopy dyes are available, suggesting the potential for using a broader range of fluorophores.
-
STORM relies on the stochastic activation and localization of individual fluorophores. Dyes used in STORM need to be photoswitchable. Again, direct evidence for the use of this compound in STORM is limited. However, the continuous development of new photoswitchable dyes and labeling strategies is expanding the palette of fluorophores available for super-resolution imaging.
Visualizing Experimental Concepts
To aid in the understanding of the experimental processes and the relationships between the discussed fluorophores, the following diagrams have been generated using the DOT language.
References
- 1. scispace.com [scispace.com]
- 2. 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Laurdan | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]
- 6. Laurdan | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 7. Nile red - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to HPLC Method Validation for Amine-Containing Analytes: OPA vs. Dansyl Chloride Derivatization
The accurate quantification of amine-containing compounds is a critical task in pharmaceutical and biomedical research. High-Performance Liquid Chromatography (HPLC), particularly when coupled with fluorescence detection, offers the high sensitivity and selectivity required for these analyses. However, many amine-containing analytes lack a native chromophore or fluorophore, necessitating a derivatization step to enable their detection. This guide provides a detailed comparison of two of the most widely used pre-column derivatization reagents for primary and secondary amines: o-phthalaldehyde (OPA) and Dansyl Chloride.
The following sections present a comparative summary of their performance based on key validation parameters, detailed experimental protocols, and a visual workflow of the derivatization and validation process. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate derivatization strategy for their specific analytical needs.
Comparative Performance of OPA and Dansyl Chloride Derivatization
The choice between OPA and Dansyl Chloride depends on several factors, including the nature of the analyte (primary vs. secondary amines), required sensitivity, and the complexity of the sample matrix. The following table summarizes key validation parameters for both methods, compiled from various studies.
| Validation Parameter | o-Phthalaldehyde (OPA) Derivatization | Dansyl Chloride Derivatization | Key Considerations |
| Specificity | Highly specific for primary amines in the presence of a thiol (e.g., 2-mercaptoethanol). Does not react with secondary amines. | Reacts with both primary and secondary amines, as well as phenolic hydroxyl and imidazole groups. | OPA offers higher specificity for primary amines, which can be advantageous in complex matrices. Dansyl chloride is more versatile for a broader range of analytes. |
| Linearity (R²) | Typically > 0.999 | Typically > 0.998 | Both reagents demonstrate excellent linearity over a wide concentration range. |
| Limit of Detection (LOD) | Low femtomole to picomole range | Low picomole to high femtomole range | OPA derivatives are often more fluorescent, leading to lower detection limits for primary amines. |
| Limit of Quantification (LOQ) | Low picomole to nanomole range | Picomole to nanomole range | Consistent with LOD, OPA generally allows for lower quantification limits. |
| Precision (%RSD) | Typically < 2% for intra-day and < 5% for inter-day precision. | Typically < 3% for intra-day and < 6% for inter-day precision. | Both methods demonstrate high precision and reproducibility. |
| Derivative Stability | OPA derivatives can be unstable, with degradation observed within hours. Stability can be improved by using automated injectors and controlling temperature. | Dansyl chloride derivatives are generally stable for 24-48 hours when stored in the dark and at low temperatures. | The stability of the derivative is a critical factor for high-throughput analysis and method robustness. Dansyl chloride derivatives are significantly more stable. |
| Reaction Time | Very rapid, often complete within 1-2 minutes at room temperature. | Slower, typically requires 30-60 minutes at elevated temperatures (e.g., 60 °C). | The fast reaction time of OPA is ideal for automated, high-throughput workflows. |
Experimental Protocols
The following are generalized protocols for the derivatization of amine-containing analytes using OPA and Dansyl Chloride. It is important to note that these protocols may require optimization for specific applications and analytes.
Protocol 1: OPA Derivatization
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of deionized water and adjust the pH to 9.5 with a concentrated sodium hydroxide solution.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily and protected from light.
-
-
Derivatization Procedure:
-
In an autosampler vial, mix 100 µL of the sample (or standard) with 100 µL of the OPA reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Immediately inject a suitable volume (e.g., 20 µL) of the mixture into the HPLC system.
-
Protocol 2: Dansyl Chloride Derivatization
-
Reagent Preparation:
-
Sodium Bicarbonate Buffer (100 mM, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of deionized water and adjust the pH to 9.5 if necessary.
-
Dansyl Chloride Solution (1.5 mg/mL): Dissolve 15 mg of Dansyl Chloride in 10 mL of acetone. This solution should be stored in the dark at 4 °C.
-
-
Derivatization Procedure:
-
In a reaction vial, mix 100 µL of the sample (or standard) with 200 µL of the 100 mM sodium bicarbonate buffer.
-
Add 200 µL of the Dansyl Chloride solution and vortex thoroughly.
-
Incubate the mixture at 60 °C for 45 minutes in a heating block or water bath.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of a quenching reagent (e.g., 2% methylamine hydrochloride) to react with the excess Dansyl Chloride, if necessary.
-
Inject a suitable volume (e.g., 20 µL) of the final solution into the HPLC system.
-
Visualizing the HPLC Validation Workflow
The following diagram illustrates the logical flow of an HPLC method validation process, incorporating the pre-column derivatization step.
Caption: Workflow for HPLC Method Validation with Pre-column Derivatization.
Conclusion
Both OPA and Dansyl Chloride are powerful derivatization agents for the HPLC analysis of amine-containing compounds. The choice between them should be guided by the specific requirements of the assay. OPA is ideal for the rapid and highly sensitive analysis of primary amines, making it well-suited for automated, high-throughput applications. In contrast, Dansyl Chloride offers greater versatility by reacting with both primary and secondary amines and produces more stable derivatives, which is advantageous for methods where samples may not be analyzed immediately. By understanding the comparative performance and experimental considerations outlined in this guide, researchers can develop and validate robust and reliable HPLC methods for their analytes of interest.
A Researcher's Guide to Cross-Reactivity of Labeled Antibodies: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the potential for cross-reactivity in labeled antibodies is paramount for the accuracy and reliability of immunoassays. The process of labeling an antibody with a fluorescent dye or other reporter molecule can, in some instances, alter its binding characteristics, leading to unintended off-target binding. This guide provides a comparative overview of common antibody labeling methods and their potential implications for cross-reactivity, supported by experimental protocols and data presentation.
Impact of Labeling Chemistry on Antibody Specificity
The choice of labeling chemistry is a critical factor that can influence the cross-reactivity profile of an antibody. The most common methods target primary amines (lysine residues) or sulfhydryl groups on the antibody.
-
Amine-Reactive Labeling (e.g., NHS Esters): This is the most prevalent method for antibody conjugation.[1][2] Reagents like N-hydroxysuccinimide (NHS) esters react with the abundant lysine residues on the antibody surface.[1] This random distribution of labels can potentially interfere with the antigen-binding site if a lysine residue is located within or near the complementarity-determining regions (CDRs), possibly leading to altered specificity and increased cross-reactivity.[3][4]
-
Sulfhydryl-Reactive Labeling: This method targets free sulfhydryl groups on cysteine residues. Since native IgGs have few free sulfhydryls, this often requires a reduction step to break disulfide bonds, which can potentially impact the antibody's structure and function if not carefully controlled.
-
Site-Specific Conjugation: Newer technologies aim to attach labels at specific sites away from the antigen-binding regions, offering greater control over the conjugate's homogeneity and preserving the antibody's native binding properties.[5] These methods, such as those utilizing "click chemistry," can minimize the risk of labeling-induced cross-reactivity.[5]
Comparison of Common Antibody Labeling Chemistries
| Feature | Amine-Reactive (e.g., NHS Esters) | Sulfhydryl-Reactive (e.g., Maleimides) | Site-Specific (e.g., Click Chemistry) |
| Target Residue | Lysine, N-terminus | Cysteine | Engineered site (e.g., unnatural amino acid) |
| Control over Labeling Site | Low (Random) | Moderate | High |
| Homogeneity of Conjugate | Low (Heterogeneous mixture) | Moderate | High (Well-defined dye-to-antibody ratio) |
| Potential for Antigen-Binding Site Interference | Moderate to High | Low to Moderate | Very Low |
| Potential Impact on Cross-Reactivity | Can increase if labeling occurs near CDRs | Lower risk compared to random amine labeling | Lowest risk of inducing cross-reactivity |
Experimental Protocols for Assessing Antibody Cross-Reactivity
A thorough assessment of cross-reactivity is essential after labeling an antibody. The following are standard experimental protocols to evaluate the specificity of the conjugated antibody.
Objective: To determine the binding specificity of the labeled antibody against the target antigen and a panel of potentially cross-reactive antigens.
Protocol:
-
Antigen Coating: Coat separate wells of a 96-well microplate with the target antigen and each potential cross-reactive antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Labeled Antibody Incubation: Add serial dilutions of the labeled antibody to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: If the label is not directly detectable, add the appropriate detection reagent (e.g., a secondary antibody conjugated to an enzyme if the primary antibody is biotinylated). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate and incubate until a color change is observed.
-
Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Compare the signal intensity obtained for the target antigen with that of the potential cross-reactive antigens.
Objective: To screen the labeled antibody against a large number of proteins simultaneously to identify potential off-target binding.
Protocol:
-
Array Preparation: Utilize a commercially available or custom-printed protein microarray containing a diverse library of proteins.
-
Blocking: Block the microarray slide according to the manufacturer's instructions to prevent non-specific binding.
-
Labeled Antibody Incubation: Incubate the blocked microarray with a solution containing the labeled antibody at an optimized concentration for 1-2 hours at room temperature.
-
Washing: Wash the microarray slide extensively with the recommended wash buffer to remove unbound antibody.
-
Signal Detection: Scan the microarray using a suitable fluorescence scanner to detect the signal from the labeled antibody bound to specific protein spots.
-
Data Analysis: Analyze the scanned image to identify proteins that exhibit significant binding to the labeled antibody. The signal intensity is proportional to the binding affinity.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflow for assessing antibody cross-reactivity and the principle of amine-reactive labeling.
Caption: Workflow for assessing antibody cross-reactivity using ELISA or protein arrays.
Caption: Principle of amine-reactive antibody labeling targeting lysine residues.
Conclusion
While direct experimental data on the cross-reactivity of 4-Amino-N-methylphthalimide labeled antibodies is not currently available, a thorough understanding of the principles of antibody labeling and rigorous experimental validation are crucial for any conjugation chemistry. The choice of labeling strategy can significantly impact the specificity of an antibody. Researchers should carefully consider the potential for labeling-induced cross-reactivity and employ robust validation methods like ELISA and protein microarrays to ensure the reliability of their results. For applications requiring high specificity, site-specific conjugation methods present a promising alternative to traditional random labeling techniques.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative analysis of solvatochromic shifts of different phthalimide dyes
A Comparative Guide to the Solvatochromic Shifts of Phthalimide Dyes for Researchers and Drug Development Professionals
The phenomenon of solvatochromism, the change in a substance's color with the polarity of its solvent, offers a powerful tool for probing molecular interactions and environments. Phthalimide dyes, with their inherent donor-acceptor structures, are particularly sensitive to solvent polarity, making them excellent candidates for applications ranging from fluorescent probes in biological imaging to sensors in chemical analysis. This guide provides a comparative analysis of the solvatochromic shifts of various phthalimide dyes, supported by experimental data and detailed protocols, to aid researchers in selecting and utilizing these versatile molecules.
Understanding Solvatochromism
Solvatochromism arises from the differential solvation of the ground and excited electronic states of a chromophore.[1] When a dye molecule absorbs light, it transitions from its ground state to an excited state. The polarity of the surrounding solvent molecules can stabilize or destabilize these states to different extents. In polar solvents, a polar excited state is more stabilized than the ground state, leading to a smaller energy gap and a red-shift (bathochromic shift) in the absorption or emission spectrum. Conversely, if the ground state is more polar, an increase in solvent polarity will lead to a blue-shift (hypsochromic shift).[1] This relationship is visually represented in the workflow below.
Caption: Workflow of positive solvatochromism.
Comparative Solvatochromic Data
The following tables summarize the absorption (λ_abs_) and emission (λ_em_) maxima of various phthalimide and naphthalimide dyes in a range of solvents with differing polarities. Naphthalimides are included due to their structural similarity and common use as solvatochromic probes.[2]
Table 1: Solvatochromic Data for 4-Aminophthalimide Derivatives
| Dye | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Reference |
| 4-Amino-N-adamantylphthalimide | Cyclohexane | 340 | 435 | [3] |
| Toluene | 350 | 460 | [3] | |
| Dichloromethane | 355 | 500 | [3] | |
| Acetonitrile | 350 | 525 | [3] | |
| Methanol | 355 | 550 | [3] | |
| 4-Aminophthalimide (4-AP) | Toluene | ~370 | ~470 | [4][5] |
| Acetonitrile | ~370 | ~530 | [5] | |
| Methanol | ~370 | ~550 | [1] | |
| Water | ~370 | 546-562 | [5] |
Table 2: Solvatochromic Data for Substituted Naphthalimide Dyes
| Dye | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Reference |
| Piperidine-naphthalimide 7 | Dioxane | 402 | 495 | [2] |
| Toluene | 405 | 505 | [2] | |
| Chloroform | 410 | 520 | [2] | |
| Dichloromethane | 412 | 525 | [2] | |
| Acetonitrile | 415 | 530 | [2] | |
| DMF | 420 | 536 | [2] | |
| 3-Aminonaphthalimide (3APNI) | Hexane | 360 | 429 | [6] |
| Toluene | 365 | 460 | [6] | |
| Dichloromethane | 370 | 520 | [6] | |
| Acetonitrile | 370 | 545 | [6] | |
| Methanol | 375 | 564 | [6] | |
| 4-Aminonaphthalimide (4APNI) | Hexane | 400 | 460 | [6] |
| Toluene | 405 | 485 | [6] | |
| Dichloromethane | 410 | 515 | [6] | |
| Acetonitrile | 410 | 530 | [6] | |
| Methanol | 415 | 538 | [6] |
Experimental Protocols
The following is a generalized protocol for the determination of solvatochromic shifts of phthalimide dyes, based on common practices reported in the literature.[2][3][7]
1. Materials and Instruments:
-
Phthalimide dye of interest
-
Spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Spectrofluorometer
2. Preparation of Stock Solutions:
-
Prepare a stock solution of the phthalimide dye in a suitable solvent (e.g., acetonitrile or dichloromethane) at a concentration of approximately 1 mM.
-
Ensure the dye is fully dissolved. Sonication may be used if necessary.
3. Preparation of Working Solutions:
-
From the stock solution, prepare working solutions in each of the selected solvents. The final concentration should be in the micromolar range (typically 1-10 µM) to ensure the absorbance is within the linear range of the spectrophotometer (usually below 0.1).
-
Prepare the solutions in volumetric flasks to ensure accurate concentrations.
4. Spectroscopic Measurements:
-
UV-Vis Absorption Spectra:
-
Record the absorption spectrum of each solution using the UV-Vis spectrophotometer over a relevant wavelength range.
-
Use the pure solvent as a blank for baseline correction.
-
Determine the wavelength of maximum absorption (λ_abs_).
-
-
Fluorescence Emission Spectra:
-
Excite the sample at or near its absorption maximum (λ_abs_).
-
Record the emission spectrum over a suitable wavelength range.
-
Determine the wavelength of maximum emission (λ_em_).
-
Ensure that the absorbance of the solution at the excitation wavelength is low (<0.1) to avoid inner filter effects.
-
5. Data Analysis:
-
Tabulate the λ_abs_ and λ_em_ values for the dye in each solvent.
-
Calculate the Stokes shift (the difference in wavenumbers between the absorption and emission maxima) for each solvent.
-
The solvatochromic shift can be correlated with various solvent polarity scales, such as the Reichardt's E_T_(30) scale, to quantify the dye's sensitivity to the solvent environment.
Signaling Pathway and Logical Relationships
The interaction between a solvatochromic dye and its solvent environment, leading to observable spectral shifts, can be conceptualized as a signaling pathway. The initial "signal" is the polarity of the solvent, which then influences the energy levels of the dye's electronic states, ultimately resulting in a measurable change in the absorption or emission spectrum.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
4-Amino-N-methylphthalimide: A Compact and Environmentally Sensitive Alternative to Fluorescent Proteins
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of cellular imaging and biomolecular tracking, fluorescent proteins (FPs) have long been the gold standard. However, their relatively large size can sometimes interfere with the function and localization of the protein of interest. This guide provides an objective comparison between a promising small-molecule fluorescent probe, 4-Amino-N-methylphthalimide, and commonly used fluorescent proteins, EGFP and mCherry. We present supporting experimental data to highlight the key advantages and trade-offs of this smaller alternative.
At a Glance: Key Performance Metrics
The decision to use a small-molecule dye or a fluorescent protein often hinges on a balance of factors including size, brightness, and the specific experimental context. Below is a summary of the key photophysical and physical properties of this compound and two widely used fluorescent proteins.
| Property | This compound | Enhanced Green Fluorescent Protein (EGFP) | mCherry |
| Molecular Weight | ~176 Da | ~27 kDa[1] | ~26.7 kDa[2] |
| Excitation Max (nm) | ~370[3] | 488[4] | 587[2] |
| Emission Max (nm) | ~546[3] | 507[4] | 610[2] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | Data not available in aqueous buffer | 55,900[4] | 72,000[5] |
| Quantum Yield | ~0.04-0.05*[6] | 0.60[7] | 0.22[1] |
| Photostability | Data not available | Generally considered high[3][8] | Moderate, less stable than EGFP[6] |
| Environmental Sensitivity | Highly sensitive (solvatochromic)[9] | Relatively stable | Stable[2] |
Digging Deeper: A Head-to-Head Comparison
Size Matters: The Stealth Advantage of Small Molecules
The most significant advantage of this compound is its diminutive size. At approximately 176 Daltons, it is over 150 times smaller than a typical fluorescent protein (~27 kDa).[1] This dramatic size difference minimizes the potential for steric hindrance and disruption of the native protein's function, folding, and localization.
Brightness and Photostability: A Trade-Off
While fluorescent proteins like EGFP are renowned for their high quantum yields and good photostability, 4-aminophthalimide derivatives exhibit a lower quantum yield in aqueous environments.[6] This is a critical consideration for experiments requiring high signal-to-noise ratios or long-term imaging. However, the photostability of small-molecule dyes can be highly variable and often superior to that of fluorescent proteins. Further studies are needed to quantify the photobleaching characteristics of this compound under typical imaging conditions.
Environmental Sensing: The Power of Solvatochromism
A key feature of this compound is its solvatochromism, meaning its fluorescence emission spectrum is sensitive to the polarity of its local environment.[9] This property can be harnessed to probe conformational changes in proteins or their binding to other molecules, providing a dynamic readout that is not possible with the relatively static fluorescence of proteins like EGFP and mCherry.
Experimental Workflows: Two Paths to a Fluorescent Target
The experimental approaches for labeling a protein with a small-molecule dye versus a fluorescent protein are fundamentally different. The choice of method depends on the experimental goals, the nature of the protein of interest, and the available resources.
Harnessing Solvatochromism: A Molecular Reporter
The environment-sensitive fluorescence of this compound can be a powerful tool for studying protein dynamics. When the labeled protein undergoes a conformational change or binds to a ligand, the local environment of the dye can change, leading to a detectable shift in its emission spectrum.
Experimental Protocols
Protocol 1: Labeling of a Protein with an Amine-Reactive Phthalimide Dye
This protocol outlines the general steps for labeling a purified protein with an N-hydroxysuccinimide (NHS) ester derivative of this compound.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-reactive this compound derivative (NHS ester)
-
Anhydrous DMSO or DMF
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Prepare Protein Solution: Adjust the concentration of the purified protein to 1-5 mg/mL in the amine-free buffer.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive phthalimide dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction Setup: In a reaction tube, add the protein solution. Add 1/10th of the protein solution volume of 1 M sodium bicarbonate buffer to raise the pH to ~8.3.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution. Mix gently and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye at its absorbance maximum.
Protocol 2: Creation and Expression of a Fluorescent Protein Fusion
This protocol provides a general workflow for creating a fusion construct of a protein of interest with a fluorescent protein like EGFP or mCherry.
Materials:
-
Plasmid vector containing the gene for the protein of interest
-
Plasmid vector containing the fluorescent protein gene (e.g., pEGFP-N1, pmCherry-C1)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for cloning
-
Mammalian cell line for expression
-
Transfection reagent
-
Cell culture reagents
Procedure:
-
Gene Cloning: Using standard molecular biology techniques, subclone the gene of the protein of interest into the fluorescent protein vector. Ensure the two genes are in the same reading frame to create a functional fusion protein. The fluorescent protein can be fused to either the N- or C-terminus of the protein of interest.
-
Vector Amplification and Purification: Transform the ligated plasmid into competent E. coli, select for positive clones, and purify the plasmid DNA.
-
Sequence Verification: Verify the sequence of the fusion construct to ensure the in-frame fusion of the two genes.
-
Transfection: Transfect the purified plasmid into the desired mammalian cell line using a suitable transfection reagent.
-
Expression and Imaging: Allow the cells to express the fusion protein for 24-48 hours. The fluorescently tagged protein can then be visualized using fluorescence microscopy.
Conclusion
This compound and other small-molecule dyes present a compelling alternative to fluorescent proteins, particularly when the size of the tag is a critical concern. Their small size minimizes interference with protein function, and their environment-sensitive fluorescence offers unique opportunities for probing molecular interactions and dynamics. While fluorescent proteins currently offer superior brightness in aqueous environments, the continued development of small-molecule probes with improved quantum yields and photostability will undoubtedly expand their utility in cellular and molecular research. The choice between these two powerful tools will ultimately depend on the specific requirements of the experiment, with each offering distinct advantages for elucidating the complex machinery of the cell.
References
- 1. proteopedia.org [proteopedia.org]
- 2. Decoding mCherry: Advancements in Fluorescent Proteins | Biobide [biobide.com]
- 3. Influence of cell growth conditions and medium composition on EGFP photostability in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GFP (green fluorescent protein): Properties, origin, specifications, tips | Proteintech Group [ptglab.com]
- 5. Excitation and emission information for Living Colors fluorescent proteins [takarabio.com]
- 6. mCherry - Wikipedia [en.wikipedia.org]
- 7. Green fluorescent protein - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Benchmarking the photostability of 4-Amino-N-methylphthalimide against other fluorophores
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is paramount for generating reliable and reproducible data. Photostability, a fluorophore's intrinsic resistance to light-induced chemical degradation, is a critical performance metric that directly impacts the quality and duration of fluorescence imaging experiments. This guide provides a comparative overview of the photostability of 4-Amino-N-methylphthalimide, a solvatochromic fluorescent dye, against other commonly used fluorophores.
While direct quantitative photostability metrics for this compound are not extensively documented in publicly available literature, this guide collates available photophysical data and outlines a comprehensive experimental protocol to enable researchers to perform their own benchmark comparisons under specific application conditions.
Quantitative Photophysical Properties
The following table summarizes key photophysical parameters for this compound and a selection of widely used fluorophores. It is important to note that the fluorescence quantum yield of this compound is highly dependent on the solvent environment, a characteristic feature of solvatochromic dyes.[1] Photostability is often quantified by the photobleaching quantum yield (Φb), which represents the probability of a fluorophore being destroyed per absorbed photon. A lower Φb indicates higher photostability.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) | Photobleaching Quantum Yield (Φb) |
| This compound | ~370 | Varies with solvent polarity | Varies significantly with solvent | Data not readily available |
| Fluorescein (FITC) | ~495 | ~519 | 0.92 | ~3-4 x 10-5 |
| Rhodamine 6G | ~528 | ~551 | 0.95 | ~4.5 x 10-6 |
| Rhodamine B | ~555 | ~580 | 0.31 | ~1.8 x 10-6 |
| Cyanine3 (Cy3) | ~550 | ~570 | 0.15 | ~1.3 x 10-5 |
| Cyanine5 (Cy5) | ~649 | ~670 | 0.28 | ~3.0 x 10-5 |
Note: The photobleaching quantum yields are approximate and can vary significantly based on the experimental conditions such as illumination intensity, oxygen concentration, and the surrounding chemical environment.
Experimental Protocol for Photostability Measurement
To quantitatively assess and compare the photostability of this compound against other fluorophores under your specific experimental conditions, the following protocol can be employed.
Objective: To determine the photobleaching rate and half-life of fluorescent probes under continuous illumination.
Materials:
-
Fluorophore solutions of interest (e.g., this compound, Fluorescein, Rhodamine B) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a suitable light source (e.g., mercury lamp, laser), filter sets for each fluorophore, and a sensitive camera (e.g., CCD or sCMOS).
-
Image analysis software (e.g., ImageJ, FIJI).
Procedure:
-
Sample Preparation: Prepare a thin film of the fluorophore solution between a microscope slide and a coverslip. Seal the edges of the coverslip to prevent evaporation.
-
Microscope Setup:
-
Place the slide on the microscope stage.
-
Select the appropriate filter set for the fluorophore being tested.
-
Focus on the sample and adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate and rapid bleaching. It is crucial to use the same illumination intensity for all fluorophores being compared.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view.
-
Set the camera to acquire images at regular intervals (e.g., every 5-10 seconds) under continuous illumination.
-
Continue acquiring images until the fluorescence intensity has decreased to a significant extent (e.g., less than 20% of the initial intensity).
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
-
Determination of Photobleaching Half-life (t₁/₂):
-
From the photobleaching curve, determine the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This is the photobleaching half-life. A longer half-life indicates greater photostability.
-
Experimental Workflow
The following diagram illustrates the general workflow for the comparative photostability assessment.
Caption: Workflow for comparative photostability analysis of fluorophores.
Factors Influencing Photostability
It is crucial for researchers to understand that photostability is not an absolute property but is influenced by a multitude of factors:
-
Excitation Intensity: Higher light intensity leads to faster photobleaching.
-
Oxygen Concentration: Molecular oxygen is a primary mediator of photobleaching for many fluorophores. Deoxygenating the sample buffer can significantly enhance photostability.
-
Local Chemical Environment: The pH, viscosity, and presence of oxidizing or reducing agents in the medium can all affect the rate of photobleaching. For solvatochromic dyes like this compound, the polarity of the solvent can influence its excited state lifetime and, consequently, its susceptibility to photobleaching.[2]
-
Triplet State Quenchers: The long-lived triplet state is often a key intermediate in the photobleaching pathway. The addition of triplet state quenchers can improve photostability.
Conclusion
While quantitative photostability data for this compound is not as readily available as for more common fluorophores, its unique solvatochromic properties make it a valuable tool for specific applications. Researchers are encouraged to perform their own in-house benchmarking using the provided protocol to determine its suitability for their experimental setup. By carefully controlling experimental conditions and comparing against well-characterized standards, a reliable assessment of the photostability of this compound can be achieved, ensuring the generation of high-quality and reproducible fluorescence data.
References
Safety Operating Guide
Proper Disposal of 4-Amino-N-methylphthalimide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Amino-N-methylphthalimide are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with safety data sheet (SDS) recommendations and general hazardous waste management practices. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[1][2] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1] |
| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation |
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat when handling this compound.[1][2] Work in a well-ventilated area or use a chemical fume hood to avoid inhalation of dust or vapors.[1]
Disposal Procedures for this compound
Disposal of this compound and its contaminated materials must be conducted in accordance with local, state, and federal regulations.[1][2] Never dispose of this chemical down the drain or in the regular trash.[3]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.
-
Contaminated disposables such as weigh boats, gloves, and wipes should be placed in a designated solid hazardous waste container.[4]
-
-
Liquid Waste:
Step 2: Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Sealing: Ensure all waste containers are securely sealed to prevent leaks or spills.[4]
-
Storage: Store waste containers in a designated and secure secondary containment area away from incompatible materials.[3][4] Keep containers closed except when adding waste.[3]
Step 3: Disposal of Empty Containers
-
Rinsing: Thoroughly empty all contents from the original container.[2] The first rinse of the container must be collected and disposed of as hazardous waste.[3] For highly toxic chemicals, the first three rinses must be collected.[3]
-
Disposal: Once thoroughly rinsed and air-dried, obliterate or remove the label before disposing of the container in accordance with institutional guidelines, which may include placing it in a designated glass disposal container.[5]
Step 4: Arranging for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4]
-
Licensed Disposal Company: The disposal of this compound must be entrusted to a licensed waste disposal company.[2]
Spill Management
In the event of a spill, follow these procedures:
-
Control and Contain: Restrict access to the spill area.[4] Avoid dust formation and remove all sources of ignition.[1]
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary.[1]
-
Absorb and Collect: Cover the spill with an inert absorbent material.[4] Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[4]
Disposal Workflow
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 4-Amino-N-methylphthalimide
This guide provides crucial safety, handling, and disposal information for 4-Amino-N-methylphthalimide, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound poses several health risks. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Required Personal Protective Equipment
| Protection Level | Equipment | Purpose |
| Engineering Controls | Certified Chemical Fume Hood | To minimize inhalation of dust and vapors.[3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.[1][4] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][3] |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-Approved Respirator (e.g., N95 dust mask) | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. |
| Foot Protection | Closed-Toe Shoes | To protect feet from spills.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical when working with this compound to ensure safety and experimental integrity.
1. Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[3]
-
PPE Check: Don all required PPE as outlined in the table above before entering the handling area.
2. Handling the Compound
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1][4]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[1][5]
3. Spill Response
-
Evacuation: In case of a spill, evacuate non-essential personnel from the area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and cleaning agent.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE that have come into contact with the chemical should be collected in a separate, labeled waste bag.
2. Disposal Procedure
-
Licensed Disposal Facility: Dispose of all chemical waste and contaminated materials through a licensed hazardous waste disposal company.[1]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations regarding chemical waste disposal.
-
Container Management: Do not dispose of the chemical in standard trash or down the drain. Ensure the waste container is tightly closed and stored in a designated, secure area while awaiting pickup.[1]
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
